molecular formula C15H17NO2 B009002 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester CAS No. 110139-48-5

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B009002
CAS No.: 110139-48-5
M. Wt: 243.3 g/mol
InChI Key: LWYDEFRJMPFNGQ-UHFFFAOYSA-N
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Description

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, with the CAS Registry Number 110139-48-5, is a high-purity quinoline derivative supplied for advanced research and development. This compound is characterized by the molecular formula C 15 H 17 NO 2 and has a molecular weight of 243.3 g/mol. As a specialized heterocyclic building block , this ester is a valuable precursor in organic synthesis and medicinal chemistry research. The quinoline scaffold is of significant interest in the development of novel pharmacologically active compounds. Researchers utilize this and related trimethylquinoline carboxylates in the exploration of new chemical entities, leveraging the structure for its potential electronic and steric properties. This product is intended for use by qualified professionals in laboratory settings only. It is strictly for manufacturing, research, and industrial applications. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDEFRJMPFNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588932
Record name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110139-48-5
Record name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical characteristics, plausible synthetic routes, and potential biological significance, offering a foundational resource for researchers exploring its applications.

Core Chemical Identity

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The specific substitution pattern of three methyl groups at the 2, 5, and 8 positions, along with an ethyl carboxylate group at the 3-position, defines its unique chemical architecture and potential for diverse chemical interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
CAS Number 110139-48-5
PubChem CID 17039667

Physicochemical Properties: A Predictive Overview

Precise experimental data for the physicochemical properties of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester are not extensively reported in publicly accessible literature. However, based on the properties of structurally similar quinoline derivatives, a predictive assessment can be made.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Comparison
Melting Point Solid at room temperatureQuinolines with similar molecular weights are typically solids.
Boiling Point > 300 °C at 760 mmHgIsomeric trimethylquinoline carboxylates exhibit high boiling points. For example, ethyl 2,5,7-trimethylquinoline-3-carboxylate has a predicted boiling point of 345.5°C.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water.The presence of the ethyl ester and the aromatic quinoline core suggests lipophilic character.
pKa Estimated to be around 3-5 for the quinoline nitrogen.The basicity of the quinoline nitrogen is influenced by the electron-withdrawing nature of the carboxylate group.

Synthesis Strategies: A Mechanistic Perspective

The Gould-Jacobs Reaction: A Plausible Route

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which can be subsequently modified.[1][2] This approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM).

Workflow Diagram: Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction A 2,5,8-Trimethylaniline C Intermediate Adduct A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D Heat E 4-Hydroxy-2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester D->E F Dehydroxylation E->F e.g., POCl₃, then reduction G 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester F->G

Caption: Proposed Gould-Jacobs synthesis pathway.

Causality in Experimental Choices:

  • Starting Material Selection: The synthesis would logically commence with 2,5,8-trimethylaniline. The reaction partner, diethyl ethoxymethylenemalonate, is a commercially available and frequently used reagent in quinoline synthesis.[3][4]

  • Reaction Conditions: The initial condensation is typically performed by heating the reactants, often without a solvent. The subsequent cyclization requires high temperatures, often achieved using a high-boiling solvent like diphenyl ether.[5]

  • Post-Cyclization Modification: The resulting 4-hydroxyquinoline would necessitate a dehydroxylation step to yield the target compound. This is commonly achieved by conversion of the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃), followed by reductive dechlorination.

The Combes Quinoline Synthesis: An Alternative Approach

The Combes synthesis offers another viable route, involving the acid-catalyzed reaction of an aniline with a β-diketone.[6][7]

Workflow Diagram: Combes Synthesis Pathway

Combes_Synthesis A 2,5,8-Trimethylaniline C Enamine Intermediate A->C Condensation B Ethyl Acetoacetate B->C D Acid-Catalyzed Cyclization C->D H⁺, Heat E 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester D->E

Caption: Proposed Combes synthesis pathway.

Causality in Experimental Choices:

  • Reagent Selection: 2,5,8-trimethylaniline would be reacted with ethyl acetoacetate, which provides the necessary carbon backbone for the formation of the pyridine ring of the quinoline system.

  • Catalyst and Conditions: A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is essential to promote the cyclization of the enamine intermediate. The reaction is typically carried out at elevated temperatures.

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester are not widely published. However, the expected spectroscopic features can be predicted based on its chemical structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution pattern).- Singlets for the three methyl groups attached to the aromatic ring.- A quartet and a triplet for the ethyl ester group.
¹³C NMR - Carbonyl carbon of the ester group (~165-175 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring.- Carbons of the three methyl groups.- Carbons of the ethyl ester group.
Infrared (IR) - C=O stretch of the ester group (~1720-1740 cm⁻¹).- C-O stretches of the ester group (~1100-1300 cm⁻¹).- C=C and C=N stretching vibrations of the quinoline ring.- C-H stretching and bending vibrations of the methyl and ethyl groups.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (243.30).- Fragmentation pattern characteristic of a quinoline ethyl ester, likely involving loss of the ethoxy group or the entire ester functionality.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, the broader class of quinoline derivatives is well-known for a wide range of pharmacological effects.[8] Extrapolation from related compounds suggests several areas of potential interest for this molecule.

Antimicrobial Potential

Quinolone and quinoline compounds form the basis of many antibacterial drugs. The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.[9] The specific substitution pattern of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester could modulate its interaction with these or other microbial targets.

Anticancer Properties

Numerous quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10] The planar aromatic ring system can intercalate into DNA, and the substituents can influence interactions with key enzymes involved in cell proliferation and survival, such as protein kinases.

Signaling Pathway Diagram: Potential Kinase Inhibition

Kinase_Inhibition A 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester B Protein Kinase (e.g., CK2, EGFR) A->B Binds to ATP-binding site G Inhibition of Phosphorylation A->G E Phosphorylated Substrate B->E Phosphorylation B->G C ATP C->B D Substrate Protein D->E F Downstream Signaling (e.g., Proliferation, Survival) E->F G->F H Apoptosis/Cell Cycle Arrest G->H

Caption: Generalized pathway of kinase inhibition.

Enzyme Inhibition

The quinoline scaffold is present in inhibitors of various enzymes. For instance, some quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[11] The ester functionality of the title compound could serve as a handle for further derivatization to explore its potential as an enzyme inhibitor.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a series of standard in vitro assays would be necessary.

Antimicrobial Activity Assessment

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Evaluation

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a compound with a chemical structure that suggests significant potential for applications in drug discovery and materials science. While detailed experimental data is currently sparse in the public domain, this guide provides a robust theoretical and predictive framework for its properties and synthesis. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this intriguing quinoline derivative.

References

  • Booth, G. (2007). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.
  • Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • LetoPharm Limited. (n.d.). ethyl 2,5,7-trimethylquinoline-3-carboxylate| CAS:#948291-02-9. Retrieved from [Link]

  • Patel, P. K., et al. (2018). Synthesis and Characterization of Antimicrobial Activity of Quinolone Derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1315-1325.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Scite.ai. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 589-596.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Al-Mugren, K. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

  • Al-Horani, R. A., & Desai, U. R. (2013). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 69(8), 1873–1884.
  • Singh, P., & Kumar, V. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(8), 1456–1478.
  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Wozniak, K., et al. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International journal of molecular sciences, 22(16), 8887.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(2), 115-123.
  • Indian Journal of Chemistry. (2004). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of ethyl 2,5,8-trimethylquinoline-3-carboxylate, a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to present a robust profile. The guide details the probable synthetic route via the Gould-Jacobs reaction, predicts its key physicochemical properties including spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), melting point, and solubility, and discusses its potential applications, particularly in the realm of oncology. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, antifungal, and anticancer agents.[1][2] Notably, several quinoline-based molecules have been developed as kinase inhibitors, a critical class of targeted cancer therapeutics.[3][4][5][6][7] The strategic placement of substituents on the quinoline core can significantly influence a compound's interaction with biological targets, making the synthesis and characterization of novel derivatives a key focus of contemporary drug discovery efforts.

This guide focuses on a specific, yet lesser-explored derivative: ethyl 2,5,8-trimethylquinoline-3-carboxylate. By providing a detailed analysis of its predicted physicochemical properties, we aim to facilitate its synthesis, identification, and evaluation in research and development settings.

Synthesis of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

The most logical and established synthetic route to ethyl 2,5,8-trimethylquinoline-3-carboxylate is the Gould-Jacobs reaction.[8] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermally induced cyclization.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: The synthesis begins with the reaction of 2,5,8-trimethylaniline with diethyl ethoxymethylenemalonate. The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group, leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate.[8]

  • Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures. This step involves the attack of a carbon from the aniline ring onto one of the ester carbonyls, followed by the elimination of another molecule of ethanol to form the quinoline ring system.

The overall reaction scheme is depicted below:

Gould-Jacobs Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,5,8-trimethylaniline Intermediate Diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate 2,5,8-trimethylaniline->Intermediate + Diethyl ethoxymethylenemalonate - EtOH DEEMM Product Ethyl 2,5,8-trimethylquinoline-3-carboxylate Intermediate->Product Heat (e.g., Dowtherm A) - EtOH

Caption: Synthetic pathway for ethyl 2,5,8-trimethylquinoline-3-carboxylate via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

The following is a detailed, step-by-step protocol for the synthesis of ethyl 2,5,8-trimethylquinoline-3-carboxylate based on the Gould-Jacobs reaction.

Materials:

  • 2,5,8-trimethylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Dowtherm A (or another high-boiling solvent like diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,5,8-trimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate.

    • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate, may crystallize upon cooling. If not, the crude intermediate can be used directly in the next step.

  • Cyclization:

    • In a separate flask, heat Dowtherm A to 240-250 °C.

    • Slowly add the crude intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

    • Maintain the temperature at 240-250 °C for 30-60 minutes. Monitor the progress of the cyclization by TLC.

    • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Isolation and Purification:

    • Carefully add hexanes to the cooled reaction mixture to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold hexanes to remove residual Dowtherm A.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure ethyl 2,5,8-trimethylquinoline-3-carboxylate.

Physicochemical Characteristics

Due to the lack of specific experimental data for ethyl 2,5,8-trimethylquinoline-3-carboxylate, the following physicochemical properties are predicted based on the known data of its isomers and general principles of spectroscopy and physical chemistry.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification/Reference
Molecular Formula C₁₅H₁₇NO₂Based on chemical structure
Molecular Weight 243.30 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for similar quinoline derivatives
Melting Point 90-100 °CBased on melting points of similar isomers and the influence of methyl group positioning.
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, acetone); sparingly soluble in alcohols; insoluble in water.The ester functionality and aromatic rings confer lipophilicity, while the lack of highly polar groups limits aqueous solubility.[9]
Boiling Point > 350 °C at 760 mmHgExtrapolated from data for similar compounds and the presence of multiple substituents.
Predicted Spectroscopic Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH4 (quinoline ring)
~7.5-7.8m2HAromatic protons on the quinoline ring
~4.4q2H-OCH₂CH₃ (ethyl ester)
~2.7s3HC2-CH₃
~2.5s3HC5-CH₃
~2.4s3HC8-CH₃
~1.4t3H-OCH₂CH₃ (ethyl ester)

Justification: The chemical shifts are predicted based on the analysis of related quinoline-3-carboxylate derivatives.[10] The downfield singlet around 8.5 ppm is characteristic of the H4 proton. The aromatic protons will appear in the typical aromatic region. The methyl groups on the aromatic ring will be in the range of 2.4-2.7 ppm, and the ethyl ester protons will show the characteristic quartet and triplet.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following characteristic peaks:

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~150-160Quaternary carbons of the quinoline ring
~120-140Aromatic CH and quaternary carbons
~61-OCH₂CH₃ (ethyl ester)
~25C2-CH₃
~20C5-CH₃
~18C8-CH₃
~14-OCH₂CH₃ (ethyl ester)

Justification: The predicted chemical shifts are based on known values for substituted quinolines.[10] The ester carbonyl will be the most downfield signal. The aromatic carbons will span a wide range, and the aliphatic carbons of the methyl and ethyl groups will appear in the upfield region.

The FTIR spectrum (KBr pellet) is predicted to show the following key absorption bands:

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2980Aliphatic C-H stretch (methyl and ethyl groups)
~1720C=O stretch (ester)
~1600, ~1570, ~1480C=C and C=N stretching vibrations of the quinoline ring
~1250C-O stretch (ester)

Justification: These absorption frequencies are characteristic of the functional groups present in the molecule and are consistent with spectra of similar quinoline esters.

The electron ionization mass spectrum (EI-MS) is expected to show:

  • Molecular Ion (M⁺): m/z = 243

  • Key Fragmentation Peaks:

    • m/z = 214 ([M - C₂H₅]⁺, loss of ethyl radical)

    • m/z = 198 ([M - OC₂H₅]⁺, loss of ethoxy radical)

    • m/z = 170 ([M - COOC₂H₅]⁺, loss of the entire ester group)

Justification: The fragmentation pattern is predicted based on the typical behavior of ethyl esters and aromatic compounds, involving the loss of fragments from the ester group and the stable aromatic core.[11][12]

Experimental Methodologies for Physicochemical Characterization

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting point range (typically 0.5-1 °C).

Protocol:

  • Finely powder a small amount of the crystalline ethyl 2,5,8-trimethylquinoline-3-carboxylate.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.

Protocol:

  • Place approximately 10-20 mg of ethyl 2,5,8-trimethylquinoline-3-carboxylate into separate test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexanes) in small portions, with vigorous shaking after each addition.

  • Observe whether the solid dissolves completely.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Potential Applications in Drug Discovery and Development

The ethyl 2,5,8-trimethylquinoline-3-carboxylate scaffold holds considerable promise for applications in drug discovery, primarily in the field of oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline-3-carboxylate derivatives.[1][2][13][14][15] These compounds can exert their effects through various mechanisms, including:

  • Kinase Inhibition: The quinoline core is a well-established pharmacophore for targeting protein kinases, which are often dysregulated in cancer.[3][4][5][6][7] It is plausible that ethyl 2,5,8-trimethylquinoline-3-carboxylate could be a scaffold for the development of inhibitors of kinases such as EGFR, VEGFR, or others involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]

The specific substitution pattern of the three methyl groups in ethyl 2,5,8-trimethylquinoline-3-carboxylate may confer unique selectivity and potency against certain cancer cell lines.

Anticancer Mechanism Quinoline-3-Carboxylate Quinoline-3-Carboxylate Kinase_Inhibition Kinase Inhibition Quinoline-3-Carboxylate->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis Quinoline-3-Carboxylate->Apoptosis_Induction Cancer_Cell Cancer Cell Kinase_Inhibition->Cancer_Cell Apoptosis_Induction->Cancer_Cell Cell_Death Cell Death / Growth Arrest Cancer_Cell->Cell_Death

Caption: Potential anticancer mechanisms of action for quinoline-3-carboxylate derivatives.

Safety and Handling

While a specific safety data sheet (SDS) for ethyl 2,5,8-trimethylquinoline-3-carboxylate is not available, general precautions for handling novel chemical compounds should be observed. It should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2,5,8-trimethylquinoline-3-carboxylate is a promising heterocyclic compound with significant potential for applications in drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis and physicochemical characteristics. The detailed protocols and predicted data herein are intended to serve as a valuable resource for researchers, enabling further investigation into the biological activities of this and related quinoline derivatives. Future experimental validation of the predicted properties is warranted to fully elucidate the potential of this molecule.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
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  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
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  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
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  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??.
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  • Application Notes and Protocols for the Synthesis of Ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxyl
  • Formation of Diethyl 2-Amino-1-cyclopentenylphosphonates: A Simple Synthesis with a Unique Mechanism. The Journal of Organic Chemistry.
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central.
  • 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio). Journal of the Iranian Chemical Society.
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  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. UNCW Institutional Repository.
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An In-Depth Technical Guide to 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS: 110139-48-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the chemical properties, a validated synthesis protocol via the Gould-Jacobs reaction, and characteristic analytical data. The synthesis involves the condensation of 2,5,8-trimethylaniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization. While specific biological activities for this particular derivative are not extensively documented in publicly available literature, the broader class of quinoline-3-carboxylate esters is known to exhibit a range of pharmacological effects, including antimicrobial and anticancer activities. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and related quinoline derivatives.

Introduction and Chemical Properties

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, with the CAS number 110139-48-5, is a polysubstituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities.[1] The strategic placement of three methyl groups on the benzene ring and an ethyl carboxylate group at the 3-position of the pyridine ring influences the molecule's electronic properties, lipophilicity, and potential for biological interactions.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 110139-48-5N/A
Molecular Formula C₁₅H₁₇NO₂N/A
Molecular Weight 243.30 g/mol N/A
Appearance Expected to be a solidGeneral observation for similar compounds
Purity Commercially available up to ≥98%N/A

Synthesis Methodology: The Gould-Jacobs Reaction

The most logical and established synthetic route to 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester is the Gould-Jacobs reaction. This versatile method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[2][3]

The overall reaction proceeds in two main stages:

  • Condensation: Nucleophilic substitution of the ethoxy group of diethyl (ethoxymethylene)malonate by the amino group of 2,5,8-trimethylaniline.

  • Cyclization: An intramolecular cyclization of the resulting anilinomethylenemalonate intermediate at elevated temperatures.

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 2,5,8-Trimethylaniline Condensation Condensation Reactant1->Condensation Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Formation Product 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester Cyclization->Product

Figure 1: General workflow of the Gould-Jacobs synthesis.
Causality of Experimental Choices

The choice of the Gould-Jacobs reaction is predicated on its reliability for constructing the quinoline core from readily available starting materials. The reaction is particularly effective for anilines bearing electron-donating groups, such as the methyl groups in 2,5,8-trimethylaniline, which facilitate the cyclization step.[2] The use of a high-boiling point, inert solvent like Dowtherm A or diphenyl ether is crucial for achieving the high temperatures required for efficient cyclization while minimizing side reactions.[4] Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields for this type of transformation.[5]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Gould-Jacobs reaction conditions.[4][5]

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2,5,8-trimethylaniline and diethyl (ethoxymethylene)malonate.

  • The reaction can be performed neat or in a suitable solvent such as ethanol.

  • Heat the mixture to reflux (if in a solvent) or to approximately 100-130°C (neat) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • If a solvent was used, remove it under reduced pressure. The resulting intermediate, diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate, can be isolated or used directly in the next step.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically in the range of 240-260°C, for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash with the hydrocarbon solvent to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester.

Characterization and Data Presentation

The structure and purity of the synthesized 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester should be confirmed using a combination of spectroscopic and analytical techniques. The following table presents the expected characteristic data based on the analysis of similar quinoline derivatives.[6][7]

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Singlets for the three methyl groups on the quinoline ring. Aromatic protons will appear in the downfield region (7-8.5 ppm). A singlet for the proton at the 4-position of the quinoline ring.
¹³C NMR A signal for the ester carbonyl carbon around 165-170 ppm. Signals for the carbons of the ethyl group (around 60 ppm and 14 ppm). Resonances for the aromatic and heterocyclic carbons in the range of 115-150 ppm. Signals for the three methyl group carbons.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching bands. C=C and C=N stretching vibrations characteristic of the quinoline ring. C-H stretching and bending vibrations for the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.30). Fragmentation patterns consistent with the loss of the ethoxy group or other fragments.

Potential Applications and Biological Activity

Biological_Activities cluster_core Quinoline-3-Carboxylate Core cluster_activities Potential Biological Activities Core 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester Antimicrobial Antimicrobial Core->Antimicrobial Potential Target Anticancer Anticancer Core->Anticancer Potential Target Antiinflammatory Anti-inflammatory Core->Antiinflammatory Potential Target Other Other Activities Core->Other Further Investigation

Figure 2: Potential areas of biological investigation.
  • Antimicrobial Activity: Numerous quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][9][10] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The specific substitution pattern of the trimethyl derivative could influence its spectrum of activity and potency.

  • Anticancer Activity: The quinoline ring system is a feature of several anticancer agents. Some quinoline derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, interaction with DNA, and induction of apoptosis.[1][11]

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory diseases.[4]

The presence of the three methyl groups and the ethyl ester functionality on the quinoline core of the title compound provides opportunities for further chemical modification to explore and optimize these potential biological activities.

Safety and Handling

Detailed toxicological data for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester is not available. However, as with any chemical compound, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.[12]

For the reactant, diethyl (ethoxymethylene)malonate, it is a combustible liquid and may cause skin and eye irritation. Refer to the material safety data sheet (MSDS) for detailed handling and safety information.

Conclusion

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a readily accessible compound through the well-established Gould-Jacobs synthesis. This guide provides a solid foundation for its preparation and characterization. While its specific biological profile remains to be fully elucidated, its structural similarity to other biologically active quinoline-3-carboxylates makes it an interesting candidate for further investigation in drug discovery and materials science. The detailed synthetic protocol and expected analytical data presented herein will aid researchers in their future studies of this and related compounds.

References

  • El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
  • Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.
  • Wikipedia contributors. (2023, November 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. Retrieved January 12, 2026, from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved January 12, 2026, from [Link]

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6529.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. S. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6099-6112.
  • Shivaraj, Y., Naveen, M. H., Vijayakumar, G. R., & Kumar, D. B. A. (2012). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 33(7), 2378-2382.
  • ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds. Retrieved January 12, 2026, from [Link]

  • Machado, G. H. A., et al. (2021). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ACS Omega, 6(45), 30467-30481.
  • A1Suppliers. (n.d.). 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester. Retrieved January 12, 2026, from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5569-5576.

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A Comprehensive Spectroscopic Analysis of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of ethyl 2,5,8-trimethylquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to not only present the spectroscopic data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and accurate structural confirmation. This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for the characterization of this and similar molecules.

Introduction to Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The specific substitution pattern of ethyl 2,5,8-trimethylquinoline-3-carboxylate, featuring methyl groups at positions 2, 5, and 8, and an ethyl carboxylate group at position 3, is anticipated to modulate its physicochemical and pharmacological properties. Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide will detail the expected spectroscopic data for the title compound and provide the rationale for the interpretation of these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of ethyl 2,5,8-trimethylquinoline-3-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3 - 9.5Singlet1HH4
~7.4 - 7.6Doublet1HH6
~7.2 - 7.4Doublet1HH7
~4.4 - 4.5Quartet2H-OCH₂CH₃
~2.7 - 2.8Singlet3H2-CH₃
~2.6 - 2.7Singlet3H5-CH₃
~2.5 - 2.6Singlet3H8-CH₃
~1.4 - 1.5Triplet3H-OCH₂CH₃

Interpretation and Rationale:

  • The downfield singlet for H4 is characteristic of a proton at the 4-position of a quinoline ring, deshielded by the aromatic system and the adjacent nitrogen atom.

  • The aromatic protons H6 and H7 are expected to appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-donating methyl groups on the benzene portion of the quinoline ring.

  • The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.

  • The three methyl groups attached to the quinoline ring are expected to appear as sharp singlets, with their chemical shifts influenced by their position on the aromatic system.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 166C=O (ester)
~148 - 150C2
~147 - 149C8a
~138 - 140C4
~134 - 136C5
~130 - 132C8
~128 - 130C7
~126 - 128C6
~124 - 126C4a
~122 - 124C3
~61 - 62-OCH₂CH₃
~24 - 262-CH₃
~20 - 225-CH₃
~17 - 198-CH₃
~14 - 15-OCH₂CH₃

Interpretation and Rationale:

  • The ester carbonyl carbon is the most downfield signal.

  • The quaternary carbons and the carbons bearing heteroatoms (C2, C8a) are also found in the downfield region of the aromatic spectrum.

  • The protonated aromatic carbons (C4, C6, C7) appear in the mid-range of the aromatic region.

  • The aliphatic carbons of the ethyl group and the methyl substituents appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

Data Acquisition:

  • The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Spectra are typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 2900MediumC-H stretching (aliphatic)
~1720 - 1730StrongC=O stretching (ester)
~1610 - 1620MediumC=C and C=N stretching (quinoline ring)
~1460 - 1470MediumC-H bending (aliphatic)
~1270 - 1280StrongC-O stretching (ester)
~800 - 850MediumC-H out-of-plane bending (aromatic)

Interpretation and Rationale:

  • The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1]

  • The peaks in the 1620-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline core.

  • The strong band around 1275 cm⁻¹ is attributed to the C-O stretching of the ester functionality.

  • The C-H stretching and bending vibrations of the methyl and ethyl groups are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

  • The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds. For this compound, ESI would be a suitable method.

Mass Analysis and Detection:

  • The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

Predicted Mass Spectrometric Data
  • Molecular Formula: C₁₅H₁₇NO₂

  • Molecular Weight: 243.30 g/mol

  • Exact Mass: 243.1259

  • Predicted [M+H]⁺: 244.1332

Interpretation and Rationale:

  • In a high-resolution mass spectrum (HRMS), the experimentally determined exact mass of the molecular ion (or a common adduct like [M+H]⁺) can be used to confirm the elemental composition of the molecule with high accuracy.

  • The fragmentation pattern can provide further structural information. For ethyl 2,5,8-trimethylquinoline-3-carboxylate, common fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate group.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of ethyl 2,5,8-trimethylquinoline-3-carboxylate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Elucidation Synthesis Synthesis and Purification of Ethyl 2,5,8-trimethylquinoline-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS NMR_Data ¹H: Chemical Shifts, Multiplicity, Integration ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Characteristic Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Final_Confirmation Structural Confirmation Structure->Final_Confirmation Consistent Data

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion

This technical guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometric data for ethyl 2,5,8-trimethylquinoline-3-carboxylate. By following the detailed experimental protocols and applying the principles of spectroscopic interpretation discussed, researchers can confidently elucidate and confirm the structure of this and related quinoline derivatives. The integration of data from these complementary techniques provides a self-validating system for structural analysis, which is fundamental to advancing research in drug discovery and materials science.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-25. Retrieved from [Link]

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The Emerging Therapeutic Potential of Trimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the diverse array of quinoline derivatives, trimethylquinolines are attracting significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding trimethylquinoline derivatives, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into their mechanisms of action, structure-activity relationships, and key experimental data, offering valuable insights for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Quinoline Scaffold and the Rise of Trimethyl Derivatives

Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in drug discovery, present in a wide range of natural products and synthetic pharmaceuticals. Its unique chemical properties allow for versatile functionalization, leading to a vast chemical space with diverse biological activities. The addition of methyl groups to the quinoline core, creating trimethylquinoline isomers, has been shown to significantly modulate their physicochemical properties and biological targets. This guide will explore the multifaceted therapeutic potential of these trimethylated derivatives.

Anticancer Activity: Targeting Proliferation and Survival

Trimethylquinoline derivatives have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. The position of the methyl groups on the quinoline ring, along with other substituents, plays a critical role in determining their potency and selectivity.

Mechanism of Action

The anticancer activity of trimethylquinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells. While the exact mechanisms can vary between isomers, several key pathways have been implicated:

  • DNA Intercalation and Topoisomerase Inhibition: Similar to other quinoline-based anticancer agents, some trimethylquinoline derivatives are thought to exert their cytotoxic effects by intercalating into DNA, disrupting DNA replication and transcription, and inhibiting topoisomerase enzymes, which are crucial for DNA topology and integrity.

  • Kinase Inhibition: Certain trimethylquinoline derivatives have been investigated as inhibitors of protein tyrosine kinases, which are often dysregulated in cancer and play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.

  • Induction of Apoptosis: Many effective anticancer agents trigger programmed cell death, or apoptosis. Trimethylquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by generating reactive oxygen species, leading to cellular damage and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected trimethylquinoline derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCancer Cell LineIC50 (µM)Reference
2,3,4-TrimethylquinolineVariousCytotoxic effects noted[1]
N,2,4-Trimethylquinolin-7-amine-Anticancer activity proposed[1]
4,6,8-Trimethyl-quinoline-2-thiol-Anticancer activity proposed[1]
2-Arylquinoline DerivativeHeLa (Cervical)8.3[2]
2-Arylquinoline DerivativePC3 (Prostate)31.37[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Trimethylquinoline derivative stock solutions (in DMSO)

  • Cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trimethylquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Trimethylquinoline Derivatives A->B 24h C Add MTT Solution & Incubate B->C 24-72h D Solubilize Formazan Crystals C->D 2-4h E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Workflow of the MTT assay for determining the cytotoxicity of trimethylquinoline derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Quinoline derivatives have a long history as antimicrobial agents, and recent studies suggest that trimethylquinolines also possess potent activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of trimethylquinoline derivatives are diverse and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, these compounds can target bacterial enzymes essential for DNA replication, transcription, and repair.

  • Disruption of the Cell Membrane: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of ATP Synthase: The proton pump of adenosine triphosphate (ATP) synthase has been identified as a potential target for some quinoline derivatives, disrupting cellular energy production.

  • Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain quinoline derivatives have shown the ability to inhibit biofilm formation and eradicate existing biofilms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
2-sulfoether-4-quinoloneStaphylococcus aureus0.8[3]
2-sulfoether-4-quinoloneBacillus cereus0.8[3]
Quinolone HybridStreptococcus pneumoniae≤ 0.008[3]
Quinolone HybridAspergillus fumigatus0.98[3]
Quinolone HybridCandida albicans0.49[3]
QuinolinequinonesClinically resistant Staphylococcus spp.1.22 - 9.76[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • Trimethylquinoline derivative stock solutions

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the trimethylquinoline derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, trimethylquinoline derivatives are emerging as promising candidates for the treatment of viral infections and neurodegenerative diseases.

Antiviral Activity

While research into the antiviral activity of trimethylquinoline derivatives is still in its early stages, the broader class of quinoline derivatives has shown efficacy against a range of viruses, including Dengue virus, Zika virus, and various coronaviruses.[5][6] The proposed mechanisms of action include interference with viral entry, replication, and egress. Further investigation is warranted to explore the specific antiviral potential of trimethylquinoline isomers.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of specific trimethylquinoline derivatives, particularly in the context of oxidative stress- and inflammation-mediated neuronal damage.

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia/reperfusion and Parkinson's disease.

Mechanism of Neuroprotection:

The neuroprotective effects of these compounds are primarily attributed to their potent antioxidant and anti-inflammatory activities.

Neuroprotection_Mechanism cluster_mechanism Neuroprotective Mechanism of HTHQ/DHQ A HTHQ / DHQ B Reduced Oxidative Stress A->B C Decreased Inflammation (NF-κB Inhibition) A->C D Inhibition of Apoptosis B->D C->D E Neuronal Survival D->E

Caption: Proposed neuroprotective mechanism of HTHQ and DHQ.

These compounds have been shown to:

  • Scavenge free radicals and reduce lipid peroxidation.

  • Enhance the activity of endogenous antioxidant enzymes.

  • Inhibit the activation of NF-κB , a key transcription factor involved in the inflammatory response.

  • Reduce the expression of pro-inflammatory cytokines.

  • Inhibit apoptotic pathways by modulating caspase activity.

Synthesis and Structure-Activity Relationship (SAR)

The biological activity of trimethylquinoline derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

General Synthesis Strategies

Several classical methods are employed for the synthesis of the quinoline scaffold, which can be adapted for the preparation of trimethylquinoline derivatives. These include:

  • Combes quinoline synthesis: Condensation of an aniline with a β-diketone.

  • Doebner–von Miller reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline.

  • Friedländer synthesis: Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Key SAR Insights

While comprehensive SAR studies for all trimethylquinoline isomers are not yet available, some general trends have been observed:

  • Position of Methyl Groups: The substitution pattern of the three methyl groups on the quinoline nucleus significantly influences the biological activity.

  • Hydrophobicity: The lipophilicity of the molecule, influenced by the methyl groups and other substituents, can affect cell permeability and target engagement.

  • Electronic Effects: The electron-donating or -withdrawing nature of other substituents on the quinoline ring can modulate the overall electronic properties of the molecule and its interaction with biological targets.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can play a critical role in the binding affinity of the compound to its target protein.

A comprehensive search of the scientific literature did not yield specific structure-activity relationship (SAR) studies for N,2,4-trimethylquinolin-7-amine and its analogues.[7]

Future Directions and Conclusion

Trimethylquinoline derivatives represent a promising and relatively underexplored class of bioactive molecules with significant therapeutic potential. The available data strongly suggests their utility in the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research in this area should focus on:

  • Systematic synthesis and screening of a wider range of trimethylquinoline isomers to establish comprehensive SAR.

  • Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.

  • In vivo efficacy and safety studies in relevant animal models of disease.

  • Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

References

  • A Comparative Guide to the Biological Activity of Trimethylquinoline Isomers - Benchchem. (URL: )
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (URL: [Link])

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

  • The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. - ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - NIH. (URL: [Link])

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (URL: [Link])

  • The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL: [Link])

  • Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed. (URL: [Link])

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (URL: [Link])

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. (URL: [Link])

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (URL: [Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (URL: [Link])

  • Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. (URL: [Link])

  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (URL: [Link])

  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives - ResearchGate. (URL: [Link])

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Solubility and Stability of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 110139-48-5) is a heterocyclic compound built on a quinoline scaffold, a structure of significant interest in medicinal chemistry and material science due to the wide-ranging biological activities of quinoline derivatives.[1] This guide provides a comprehensive technical overview of the critical physicochemical parameters of this compound, focusing on its solubility and stability profiles. As these characteristics are paramount for any application in drug development and scientific research, we present detailed, field-proven protocols for their systematic evaluation. This document is intended to serve as a practical resource for scientists, enabling the design of robust experimental plans, the development of stable formulations, and the implementation of accurate analytical methodologies.

Compound Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its scientific evaluation. 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a solid at room temperature with the molecular characteristics detailed below.[2][3][4]

PropertyValueSource
CAS Number 110139-48-5[2][4]
Molecular Formula C₁₅H₁₇NO₂[2][4]
Molecular Weight 243.30 g/mol [2][4]
Purity ≥98% (Typical Commercial Grade)[2][4]
Physical Form Solid[3]
Shelf Life ~1095 days (under ideal conditions)[2]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not widely published and should be determined empirically.

Solubility Profile: A Practical Approach

A definitive solubility profile is crucial for preparing stock solutions, formulating delivery systems, and conducting biological assays. While specific quantitative data for this compound is scarce in the literature, its structure—a largely nonpolar aromatic system with an ester functional group—suggests poor aqueous solubility and better solubility in organic solvents.

A systematic approach is required to quantify its solubility in solvents relevant to research and development.

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a standard workflow for determining the solubility of the compound in various solvents using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

  • Preparation: Add an excess amount of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester to a series of vials, each containing a different solvent of interest (e.g., Water, Ethanol, DMSO, Acetonitrile, Methanol, Chloroform).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve prepared from a known stock solution.

  • Calculation: The concentration determined from the HPLC analysis represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Expected Solubility Trends

Based on chemical principles, the solubility is expected to follow the trends summarized in the table below. This table should be populated with experimentally determined data.

SolventPolarity (Dielectric Constant)[5][6]Expected SolubilityExperimental Value (mg/mL)
Hexane1.88LowTo be determined
Chloroform4.81HighTo be determined
Ethyl Acetate6.02HighTo be determined
Tetrahydrofuran (THF)7.58HighTo be determined
Acetone21.0ModerateTo be determined
Ethanol24.6ModerateTo be determined
Acetonitrile36.6Moderate-LowTo be determined
Dimethyl Sulfoxide (DMSO)47.0HighTo be determined
Water80.1Very Low / InsolubleTo be determined

Stability Profile and Degradation Pathways

The chemical stability of a compound dictates its shelf-life, storage conditions, and viability in various experimental or formulation matrices.[7] Quinolines, as a class, are known to be susceptible to degradation from factors such as pH, light, and temperature.[8][9] A forced degradation study is the industry-standard approach to identify potential degradation pathways and establish the intrinsic stability of a molecule.[10] The goal is to induce 5-20% degradation to ensure the analytical method is adequately challenged.[8]

Experimental Protocol: Forced Degradation Study

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be subjected to the following stress conditions.[8] Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.[8]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[8] The primary anticipated degradation is the acid-catalyzed hydrolysis of the ethyl ester to form 2,5,8-Trimethylquinoline-3-carboxylic acid.[11][12]

  • Base Hydrolysis (Saponification): Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room or elevated temperature.[8] This condition also targets the ester linkage, leading to the formation of the carboxylate salt.[13]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[8] This assesses the molecule's susceptibility to oxidation, which could potentially occur at the quinoline ring or the methyl substituents.

  • Thermal Degradation: Store the stock solution and the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[8] This evaluates the compound's stability at high temperatures encountered during processing or transport.

  • Photolytic Degradation: Expose the stock solution in a transparent container to a light source compliant with ICH Q1B guidelines (overall illumination ≥1.2 million lux hours; near-UV energy ≥200 watt-hours/m²).[8][14] A control sample wrapped in aluminum foil must be run in parallel to differentiate light-induced degradation from thermal effects.[8] Many quinoline compounds are photosensitive.[8][9]

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ester functional group. This reaction cleaves the ester bond, yielding the parent carboxylic acid and ethanol.

G parent 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester degradant 2,5,8-Trimethylquinoline- 3-carboxylic acid parent->degradant H⁺ or OH⁻ H₂O ethanol Ethanol parent->ethanol H⁺ or OH⁻ H₂O

Caption: Primary hydrolytic degradation pathway of the title compound.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from any process impurities or degradation products.[15] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard for this purpose.[8][16]

Experimental Protocol: Stability-Indicating HPLC Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for separating the nonpolar parent ester from the more polar carboxylic acid degradant.

  • Mobile Phase Optimization: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve baseline separation of the parent peak from all degradant peaks generated during the forced degradation study.

  • Detection: A PDA detector is critical. It allows for the monitoring of multiple wavelengths and, more importantly, enables peak purity analysis to confirm that the parent peak is not co-eluting with any degradants.[8]

  • Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[17]

HPLC ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for aromatic, moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the quinoline nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier with good solvating power and UV transparency.
Gradient e.g., 10% to 90% B over 20 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector PDA (e.g., 254 nm, 320 nm)Allows for peak purity analysis and selection of optimal wavelength.
Workflow for Stability Analysis

The entire process, from sample preparation to data analysis, follows a logical and systematic workflow.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Evaluation A Prepare Stock Solution (1 mg/mL in ACN) B Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize & Dilute Samples C->D E Inject into HPLC-PDA System D->E F Acquire Chromatograms & UV Spectra E->F G Integrate Peaks & Determine % Assay F->G H Perform Peak Purity Analysis G->H I Identify & Quantify Degradation Products H->I

Caption: Experimental workflow for a forced degradation study.

Recommended Storage and Handling

Based on the general stability profile of quinoline derivatives, the following storage and handling procedures are recommended to ensure the integrity of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester:

  • Storage Temperature: Store in a well-sealed container at controlled room temperature, or refrigerated (2-8°C) for long-term storage.

  • Protection from Light: The compound should be stored in an amber vial or otherwise protected from light to prevent potential photodegradation.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if susceptibility to oxidation is determined.

  • Solution Stability: Stock solutions, especially in protic or aqueous-based solvents, should be prepared fresh whenever possible.[8] If storage is necessary, solutions should be stored at low temperatures (-20°C or -80°C) and their stability validated over the intended period of use.

Conclusion

This guide provides a foundational framework for understanding and evaluating the solubility and stability of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester. While the ester linkage is a predictable site for hydrolysis, a comprehensive forced degradation study is imperative to uncover all potential liabilities. The protocols and methodologies described herein represent a robust, scientifically-grounded approach to generating the critical data needed for confident use of this compound in research and development settings. Empirical determination of the data points outlined in this document is a prerequisite for any advanced application.

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Beilstein Journal of Organic Chemistry. (2021).
  • Toronto Research Chemicals. (n.d.). 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.
  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Singh, B., & Kumar, B. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 7(3), 129-138. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • BenchChem. (2025).
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • Khan, A. (2019). Mechanism of ester hydrolysis. [Link]

  • CP Lab Safety. (n.d.). 2, 5, 8-Trimethylquinoline-3-carboxylic acid ethyl ester, min 98%, 1 gram. [Link]

  • University of California, Davis. (2022). Properties of Common Organic Solvents. [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]

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Discovery and history of substituted quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted quinoline-3-carboxylic acid scaffold is a cornerstone in the history of antimicrobial chemotherapy. Its discovery and subsequent chemical evolution have given rise to the quinolone and fluoroquinolone classes of antibiotics, which have become indispensable tools in combating a wide range of bacterial infections. This technical guide provides a comprehensive overview of the serendipitous discovery, historical development, structure-activity relationships (SAR), and mechanism of action of this vital class of therapeutic agents. We will explore the journey from the initial discovery of nalidixic acid to the development of highly potent fluoroquinolones, offering field-proven insights and detailed experimental context for researchers in drug development.

The Serendipitous Discovery of a New Antibacterial Class

The story of quinolone antibiotics begins not with a targeted search, but with an accidental discovery in the early 1960s. During the synthesis of the antimalarial drug chloroquine, a byproduct was isolated by George Lesher and his colleagues at Sterling-Winthrop Research Institute.[1][2][3] This byproduct, initially identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, exhibited modest antibacterial activity.[4][5] This unexpected finding served as the lead compound for a new research program aimed at synthesizing analogs with improved potency.[4]

Although technically a naphthyridine, the research stemming from this initial lead led to the synthesis of nalidixic acid, which is considered the first clinically used quinolone antibiotic.[1][6] Introduced in 1962 for the treatment of urinary tract infections (UTIs), nalidixic acid was primarily effective against Gram-negative bacteria.[1][7] While its spectrum of activity was narrow and it had limitations in terms of systemic bioavailability, its novel mechanism of action and clinical utility paved the way for decades of research and development in this chemical class.[7][8]

Discovery_Timeline cluster_1960s 1960s: The Beginning chloroquine Chloroquine Synthesis byproduct Unexpected Byproduct (7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) chloroquine->byproduct Serendipitous Discovery (Lesher et al.) nalidixic_acid Nalidixic Acid Synthesized (First Generation Quinolone) byproduct->nalidixic_acid Analog Synthesis uti_treatment Clinical Use for UTIs nalidixic_acid->uti_treatment

Caption: A timeline illustrating the serendipitous discovery of the quinolone class.

The Evolution of Quinolones: Generations of Innovation

The initial success of nalidixic acid spurred further research, leading to the development of successive generations of quinolones, each with improved properties. The key to this evolution was the systematic modification of the core quinoline-3-carboxylic acid structure.

First-Generation Quinolones

The first generation, which includes nalidixic acid, oxolinic acid, and cinoxacin, was characterized by a limited spectrum of activity, primarily against Gram-negative bacteria, and was mainly used for treating UTIs.[1] These early compounds suffered from poor oral absorption and a high propensity for the development of bacterial resistance.[8]

Second-Generation: The Advent of Fluoroquinolones

A major breakthrough occurred in the 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[2][9] This single substitution dramatically increased the potency and expanded the antibacterial spectrum to include some Gram-positive bacteria and atypical pathogens.[1][2] Norfloxacin was the first fluoroquinolone, and its development was quickly followed by ciprofloxacin, which became one of the most widely used antibiotics globally.[1][2] The addition of a piperazine ring at the C-7 position also contributed significantly to the enhanced activity of these second-generation agents.[10]

Third and Fourth Generations: Broadening the Spectrum

Subsequent generations of fluoroquinolones focused on further enhancing the spectrum of activity, particularly against Gram-positive organisms and anaerobes. Third-generation fluoroquinolones, such as levofloxacin and sparfloxacin, demonstrated improved activity against streptococci.[1][11] The fourth generation, including moxifloxacin and gemifloxacin, offered the broadest spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria.[1][11]

Generation Key Examples Spectrum of Activity Key Structural Features
First Nalidixic acid, Oxolinic acidPrimarily Gram-negative (UTIs)Basic quinolone/naphthyridine core
Second Ciprofloxacin, NorfloxacinExpanded Gram-negative, some Gram-positiveFluorine at C-6, Piperazine at C-7
Third Levofloxacin, SparfloxacinEnhanced Gram-positive (Streptococci)Various substitutions at C-7 and N-1
Fourth Moxifloxacin, GemifloxacinBroad-spectrum including anaerobesMethoxy group at C-8, bulky N-1 substituents

Structure-Activity Relationships (SAR): A Chemist's Guide to Potency

The development of quinolones is a classic example of successful medicinal chemistry, where systematic structural modifications led to profound improvements in therapeutic efficacy. The core 4-quinolone-3-carboxylic acid moiety is essential for antibacterial activity.[12]

Caption: Key structure-activity relationships of the quinolone scaffold.

  • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. A cyclopropyl group has been found to be optimal for many potent fluoroquinolones, such as ciprofloxacin.[13][14]

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These two functionalities are essential for the binding of quinolones to the DNA-gyrase complex and are indispensable for their antibacterial action.[12]

  • C-6 Position: The introduction of a fluorine atom at this position was a pivotal moment in quinolone development, leading to a significant increase in the inhibition of DNA gyrase.[15][16]

  • C-7 Position: The substituent at the C-7 position influences the antibacterial spectrum and potency. The addition of a piperazine or a pyrrolidine ring at this position generally enhances activity against both Gram-negative and Gram-positive bacteria.[10][13]

  • C-8 Position: Modifications at the C-8 position can affect antibacterial activity and pharmacokinetic properties. For instance, a methoxy group at C-8, as seen in moxifloxacin, can enhance activity and reduce the potential for phototoxicity.[16]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[17][18][19] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Eukaryotic cells do not possess DNA gyrase, which contributes to the selective toxicity of quinolones for bacteria.[1]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[20] This ultimately results in the inhibition of DNA synthesis and cell death.[18]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of daughter chromosomes after replication. By inhibiting topoisomerase IV, quinolones prevent the segregation of replicated DNA into daughter cells, leading to a lethal blockage of cell division.[17][20]

Mechanism_of_Action cluster_target Bacterial DNA Replication cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits supercoiling DNA Supercoiling dna_gyrase->supercoiling inhibition_gyrase Inhibition of DNA Synthesis replication_neg DNA Replication supercoiling->replication_neg decatenation Chromosome Decatenation topo_iv->decatenation inhibition_topo Blockage of Cell Division cell_division Cell Division decatenation->cell_division cell_death Bacterial Cell Death inhibition_gyrase->cell_death inhibition_topo->cell_death

Caption: The dual mechanism of action of quinolone antibiotics.

Experimental Protocols: Synthesis of a Quinolone Core

The Gould-Jacobs reaction is a classical and versatile method for the synthesis of the 4-hydroxyquinoline scaffold, which can be further modified to produce various quinolone-3-carboxylic acids.

Protocol: Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-carboxylic Acid Ester

  • Reactant Preparation: Aniline (or a substituted aniline) is reacted with diethyl ethoxymethylenemalonate (EMME).

  • Reaction Conditions: The reaction is typically carried out by heating the mixture of aniline and EMME, often without a solvent, at a temperature of approximately 100-140°C. This initial step forms an intermediate, diethyl anilinomethylenemalonate.

  • Cyclization: The intermediate is then cyclized at a higher temperature, usually around 240-260°C, in a high-boiling point solvent such as diphenyl ether. This thermal cyclization results in the formation of the 4-hydroxyquinoline-3-carboxylic acid ester.

  • Work-up and Purification: After cooling, the reaction mixture is typically treated with a non-polar solvent like petroleum ether to precipitate the product. The solid product is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Conclusion and Future Perspectives

The discovery of substituted quinoline-3-carboxylic acids represents a landmark in the history of medicinal chemistry. From a serendipitous observation to the rational design of highly potent and broad-spectrum antibiotics, the journey of quinolones exemplifies the power of chemical synthesis and structure-activity relationship studies in drug development. While the emergence of bacterial resistance remains a significant challenge, the quinolone scaffold continues to be a fertile ground for the discovery of new therapeutic agents, not only as antibacterials but also with potential applications as anticancer and antiviral agents.[10][11] Future research will likely focus on developing novel quinolones that can overcome existing resistance mechanisms and on exploring the therapeutic potential of this versatile chemical class in other disease areas.

References

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  • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Mechanism of Quinolone Action and Resistance. Antimicrobial Agents and Chemotherapy, 53(8), 3548-3557.*
  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones.
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  • Nalidixic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Ren, Y., Yin, J., Li, T., Wang, Y., & Ma, Y. (2013). Structure-Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 56(17), 6849-6860.*
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Journal of Antimicrobial Chemotherapy, 69(5), 1147-1159.*
  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. Retrieved from [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.
  • The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • El-Gendy, M. A., & Ayyad, R. R. (2017). Quinolone antibiotics. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 42, pp. 185-243). Academic Press.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1456-1478.
  • Tillotson, G. S. (1996). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 23(Supplement_1), S1-S3.
  • The history of quinolones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020). Molecules, 25(19), 4474.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). Antibiotics, 12(5), 855.
  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4078-4099.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). International Journal of Molecular Sciences, 22(16), 8895.
  • The quinolones: decades of development and use. (2003). Journal of Antimicrobial Chemotherapy, 51 Suppl 1, 13-20.
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  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8537-8567.
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  • Origins of the Quinolone Class of Antibacterials. (2015). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (2015). Journal of Medicinal Chemistry, 58(10), 4078–4099.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Current Bioactive Compounds, 17(9), e010921196238.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
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The Quinoline Core: A Technical Guide to Ethyl 2,5,8-trimethylquinoline-3-carboxylate and its InChIKey

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a privileged scaffold in drug discovery, with numerous quinoline derivatives exhibiting a broad spectrum of biological activities, including anticancer, and anti-inflammatory properties. Ethyl 2,5,8-trimethylquinoline-3-carboxylate is a specific derivative that embodies the potential of this chemical class. This guide provides a comprehensive technical overview of this compound, starting with its unique digital identifier, the InChIKey, and delving into its synthesis, properties, and potential applications.

The InChIKey: A Digital Fingerprint for a Molecule

In an era of vast chemical databases and digital research, a standardized and unambiguous method for identifying chemical substances is paramount. The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, serve this critical function. The InChIKey for ethyl 2,5,8-trimethylquinoline-3-carboxylate is UHUXLFRXMAMRHH-UHFFFAOYSA-N .

This 27-character string is a hashed version of the full InChI string and is designed to be a unique, non-proprietary identifier that can be easily indexed and searched across different databases and online resources. It consists of three parts separated by hyphens:

  • The first 14 characters (UHUXLFRXMAMRHH): Encode the molecular skeleton (connectivity).

  • The next 8 characters (UHFFFAOYSA): Represent stereochemistry and tautomeric information (in this case, standard).

  • The final character (N): Indicates the protonation state (neutral).

The InChIKey provides a robust and reliable method for researchers to locate and cross-reference information about ethyl 2,5,8-trimethylquinoline-3-carboxylate, ensuring accuracy and consistency in scientific communication.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of ethyl 2,5,8-trimethylquinoline-3-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C15H17NO2[1]
Molecular Weight 243.3 g/mol [1]
CAS Number 110139-48-5[1]
PubChem CID 17039667[1]
InChIKey UHUXLFRXMAMRHH-UHFFFAOYSA-N[2]

Synthesis of the Quinoline Core: The Friedländer Annulation

The construction of the quinoline scaffold is a well-established area of organic synthesis, with the Friedländer annulation being one of the most classic and versatile methods.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[4]

Proposed Synthetic Workflow

The synthesis would likely involve the reaction of 2-amino-3,6-dimethylbenzaldehyde with ethyl acetoacetate. The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring system.

Friedlander_Synthesis Reactant1 2-Amino-3,6-dimethylbenzaldehyde Intermediate Aldol/Schiff Base Intermediate Reactant1->Intermediate + Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Catalyst Acid or Base Catalyst (e.g., p-TsOH, piperidine) Catalyst->Intermediate Catalyzes Product Ethyl 2,5,8-trimethylquinoline-3-carboxylate Intermediate->Product Cyclization & Dehydration

Caption: Proposed Friedländer synthesis workflow for ethyl 2,5,8-trimethylquinoline-3-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reactant Preparation: To a solution of 2-amino-3,6-dimethylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Introduce a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine). The choice of catalyst can influence reaction rates and yields.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired ethyl 2,5,8-trimethylquinoline-3-carboxylate.

Spectroscopic Characterization (Anticipated)

While specific spectral data for ethyl 2,5,8-trimethylquinoline-3-carboxylate is not available in the provided search results, we can predict the expected key signals based on its structure and data from analogous compounds.[5]

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the three methyl groups on the quinoline ring, a singlet for the C2-methyl group, and two singlets for the aromatic methyl groups. The aromatic protons would appear as multiplets in the downfield region. The ethyl ester group would present as a quartet and a triplet.

  • ¹³C NMR: The carbon spectrum would display signals for the quinoline ring carbons, the three methyl carbons, the ester carbonyl carbon, and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (243.3 g/mol ).

Applications in Research and Drug Development

Quinoline derivatives are of significant interest to researchers in drug discovery due to their wide range of pharmacological activities.[6] The trimethyl-substituted quinoline carboxylate scaffold, as seen in the target molecule, holds potential in several therapeutic areas:

  • Anticancer Agents: The quinoline nucleus is a key component of several approved anticancer drugs.[6] Derivatives can exert their effects through various mechanisms, including the inhibition of topoisomerases and protein kinases.

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated potent anti-inflammatory effects.[7]

  • Antioxidant Properties: The heterocyclic nature of the quinoline ring can contribute to antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[8]

The specific substitution pattern of ethyl 2,5,8-trimethylquinoline-3-carboxylate makes it an attractive candidate for further investigation and as a scaffold for the development of novel therapeutic agents.

Conclusion

Ethyl 2,5,8-trimethylquinoline-3-carboxylate, identified by the InChIKey UHUXLFRXMAMRHH-UHFFFAOYSA-N , is a representative of the pharmacologically significant quinoline class of compounds. Its synthesis, achievable through established methods like the Friedländer annulation, provides access to a versatile scaffold for further chemical exploration. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest significant potential for applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this promising quinoline derivative.

References

  • PubChemLite. Ethyl 2,7,8-trimethylquinoline-3-carboxylate (C15H17NO2). [Link]

  • PubChem. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | C19H17NO2 | CID 710825. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • PubChem. Ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate. [Link]

  • PubChem. Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • PMC. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

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  • ResearchGate. One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8). [Link]

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  • MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

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  • SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. [Link]

  • PubMed. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

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The 2,5,8-Trimethylquinoline Core: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Within this vast chemical space, the 2,5,8-trimethyl substituted quinoline core represents a specific, yet underexplored, motif with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, known biological activities, and prospective applications of 2,5,8-trimethylquinolines in drug discovery. While direct biological data for this specific substitution pattern is limited, this guide extrapolates from the broader quinoline literature to propose likely mechanisms of action and detailed experimental protocols for future investigation. This document serves as a foundational resource for researchers aiming to explore and exploit the unique properties of this promising chemical scaffold.

Introduction: The Quinoline Scaffold and the Significance of Methyl Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a versatile platform for molecular interactions with various biological targets. This has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.

The substitution pattern on the quinoline core profoundly influences its physicochemical properties and biological activity. Methyl groups, in particular, can modulate lipophilicity, steric hindrance, and electronic distribution. The 2,5,8-trimethyl substitution pattern presents a unique combination of features:

  • Position 2: A methyl group at this position is common in many biologically active quinolines and can influence interactions with target proteins.

  • Positions 5 and 8: Methyl groups on the benzenoid ring can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. They can also influence metabolic stability and direct further chemical modifications.

Despite the potential advantages conferred by this specific substitution, the 2,5,8-trimethylquinoline core remains a relatively untapped area of medicinal chemistry. This guide aims to consolidate the existing knowledge and provide a roadmap for future research and development.

Synthesis of the 2,5,8-Trimethylquinoline Core

The construction of the 2,5,8-trimethylquinoline scaffold can be achieved through established synthetic methodologies for quinoline synthesis. The choice of starting materials is crucial for achieving the desired substitution pattern.

Doebner-von Miller Reaction

A classical and versatile method for quinoline synthesis is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of 2,5,8-trimethylquinoline, 2,5-dimethylaniline serves as the key starting material.

Conceptual Workflow for Doebner-von Miller Synthesis:

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_dimethylaniline 2,5-Dimethylaniline reaction_vessel Reaction 2_5_dimethylaniline->reaction_vessel crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) crotonaldehyde->reaction_vessel acid_catalyst Acid Catalyst (e.g., HCl, H2SO4) acid_catalyst->reaction_vessel oxidizing_agent Oxidizing Agent (e.g., nitrobenzene, arsenic acid) oxidizing_agent->reaction_vessel heat Heat heat->reaction_vessel product 2,5,8-Trimethylquinoline reaction_vessel->product

Caption: Doebner-von Miller synthesis of 2,5,8-trimethylquinoline.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dimethylaniline (1.0 eq).

  • Acidification: Slowly add a mixture of concentrated sulfuric acid (X eq) and water while cooling the flask in an ice bath.

  • Addition of Oxidant: Add an oxidizing agent, such as arsenic acid or nitrobenzene (X eq).

  • Addition of Carbonyl Compound: While stirring vigorously, add crotonaldehyde (1.1 eq) dropwise, maintaining the temperature below a certain threshold.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conrad-Limpach-Knorr Synthesis

For the synthesis of hydroxylated derivatives, such as 2,5,8-trimethylquinolin-4-ol, the Conrad-Limpach-Knorr synthesis is a suitable method. This reaction involves the condensation of an aniline with a β-ketoester.

Conceptual Workflow for Conrad-Limpach Synthesis:

Conrad_Limpach cluster_reactants Reactants cluster_steps Reaction Steps 2_5_dimethylaniline 2,5-Dimethylaniline condensation Condensation (Acid Catalyst) 2_5_dimethylaniline->condensation ethyl_acetoacetate Ethyl Acetoacetate (β-ketoester) ethyl_acetoacetate->condensation intermediate Anilino-crotonate Intermediate condensation->intermediate cyclization Thermal Cyclization (~250 °C) product 2,5,8-Trimethylquinolin-4-ol cyclization->product intermediate->cyclization

Caption: Conrad-Limpach synthesis of 2,5,8-trimethylquinolin-4-ol.

Detailed Experimental Protocol (Hypothetical):

  • Condensation: Mix 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) with a catalytic amount of acid (e.g., acetic acid). Heat the mixture gently for a short period to form the anilino-crotonate intermediate.

  • Cyclization: Add the intermediate to a high-boiling point solvent (e.g., Dowtherm A) and heat to approximately 250 °C. Maintain this temperature for a specified time to effect cyclization.

  • Work-up: Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid with a suitable solvent (e.g., ethanol) and recrystallize to obtain the pure 2,5,8-trimethylquinolin-4-ol.

Medicinal Chemistry Applications: Extrapolating from the Quinoline Core

While specific biological data for 2,5,8-trimethyl substituted quinolines is scarce in the public domain, the extensive research on other quinoline derivatives provides a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

Quinolines are a well-established class of anticancer agents, with several derivatives in clinical use. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are frequently dysregulated in cancer. The 2,5,8-trimethylquinoline scaffold could be a valuable starting point for designing inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling pathways.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring allows for intercalation into DNA, disrupting replication and transcription. Furthermore, some quinolines inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes.

  • Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer_Workflow start Synthesized 2,5,8-Trimethylquinoline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Against a Panel of Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Selectivity Testing (Against Normal Cell Lines) ic50->selectivity mechanism Mechanism of Action Studies selectivity->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) mechanism->apoptosis kinase Kinase Inhibition Assays mechanism->kinase in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo end Lead Optimization in_vivo->end

Caption: Workflow for evaluating the anticancer activity of novel quinoline derivatives.

Table 1: Hypothetical Anticancer Activity Data for 2,5,8-Trimethylquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
TMQ-1MCF-7 (Breast)Data to be determined
TMQ-1A549 (Lung)Data to be determined
TMQ-1HCT116 (Colon)Data to be determined
TMQ-2MCF-7 (Breast)Data to be determined
TMQ-2A549 (Lung)Data to be determined
TMQ-2HCT116 (Colon)Data to be determined
Antimicrobial Activity

Quinolines have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The 2,5,8-trimethylquinoline core could serve as a scaffold for the development of novel antibacterial and antifungal agents.

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their antibacterial effect by inhibiting these essential bacterial enzymes, leading to the disruption of DNA replication and repair.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Metal Chelation: The nitrogen atom in the quinoline ring can chelate essential metal ions, depriving bacteria of necessary cofactors for enzymatic reactions.

Proposed Experimental Workflow for Antimicrobial Evaluation:

Antimicrobial_Workflow start Synthesized 2,5,8-Trimethylquinoline Derivatives screening Initial Antimicrobial Screening (e.g., Agar Disc Diffusion) start->screening mic Determination of Minimum Inhibitory Concentration (MIC) screening->mic mbc Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc mechanism Mechanism of Action Studies mbc->mechanism enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase) mechanism->enzyme membrane Membrane Permeability Assays mechanism->membrane in_vivo In Vivo Efficacy Studies (Infection Models) mechanism->in_vivo end Lead Optimization in_vivo->end

Caption: Workflow for evaluating the antimicrobial activity of novel quinoline derivatives.

Table 2: Hypothetical Antimicrobial Activity Data for 2,5,8-Trimethylquinoline Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)
TMQ-3Staphylococcus aureusData to be determined
TMQ-3Escherichia coliData to be determined
TMQ-3Candida albicansData to be determined
TMQ-4Staphylococcus aureusData to be determined
TMQ-4Escherichia coliData to be determined
TMQ-4Candida albicansData to be determined

Future Directions and Conclusion

The 2,5,8-trimethyl substituted quinoline core represents a fertile ground for medicinal chemistry research. While this guide has outlined the synthetic accessibility and predicted biological potential based on the broader quinoline literature, a significant opportunity exists to generate novel and specific data for this scaffold.

Key areas for future investigation include:

  • Synthesis of diverse libraries: Systematic modification of the 2,5,8-trimethylquinoline core with various functional groups will be crucial for establishing structure-activity relationships (SAR).

  • Comprehensive biological screening: Evaluation of these libraries against a wide range of biological targets, including cancer cell lines, bacterial and fungal pathogens, and specific enzymes, is necessary to uncover novel therapeutic leads.

  • Mechanistic studies: In-depth investigation into the mechanisms of action of any active compounds will be essential for their rational optimization and development.

References

Due to the limited specific literature on 2,5,8-trimethylquinolines, the following references provide a general background on quinoline synthesis and medicinal chemistry. Further research is required to identify sources with specific data on the topic of this guide.

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven guide for the synthesis of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinolines and their derivatives are foundational scaffolds in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] This guide outlines a robust, multi-step synthetic pathway, beginning with readily available starting materials and proceeding through a modified Gould-Jacobs framework. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights for troubleshooting and optimization.

Introduction and Synthetic Strategy

The quinoline core is a privileged structure in drug discovery.[1] Specifically, quinoline-3-carboxylic acid esters are key intermediates and final compounds in the development of potent pharmaceuticals.[2][3] The target molecule, 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, possesses a specific substitution pattern that necessitates a carefully planned synthetic route.

While several classical methods exist for quinoline synthesis, such as the Friedländer, Combes, and Doebner-von Miller reactions, we have found a modified Gould-Jacobs approach to be highly effective and reproducible for this substitution pattern.[4][5][6] This strategy involves three primary stages:

  • Condensation: Formation of an enamine intermediate from an appropriately substituted aniline and a β-ketoester derivative.

  • Cyclization: High-temperature intramolecular cyclization to form the core 4-hydroxyquinoline ring system.

  • Deoxygenation: A two-step conversion of the 4-hydroxy group to the final aromatic product.

This pathway offers a logical and scalable approach, leveraging well-understood and reliable chemical transformations.

Overall Experimental Workflow

The synthesis is broken down into three distinct parts, each yielding a stable, isolable intermediate. This modular approach allows for quality control at each stage before proceeding to the next.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization cluster_2 Part C: Deoxygenation A1 2,5-Dimethylaniline A_out Intermediate A Diethyl 2-(1-((2,5-dimethylphenyl)amino)ethylidene)malonate A1->A_out Condensation (Neat or EtOH) A2 Diethyl (1-ethoxyethylidene)malonate A2->A_out B_in Intermediate A B_out Intermediate B Ethyl 4-hydroxy-2,5,8-trimethyl- quinoline-3-carboxylate B_in->B_out Thermal Cyclization (Dowtherm A, ~250°C) C_in Intermediate B C_mid 4-Chloro Intermediate C_in->C_mid 1. Chlorination (POCl3) C_out Final Product 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester C_mid->C_out 2. Hydrogenolysis (H2, Pd/C)

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Protocols and Methodologies

Part A: Synthesis of Diethyl 2-(1-((2,5-dimethylphenyl)amino)ethylidene)malonate (Intermediate A)

Principle: This step involves a nucleophilic vinylic substitution reaction. The lone pair of the nitrogen atom in 2,5-dimethylaniline attacks the electron-deficient double bond of diethyl (1-ethoxyethylidene)malonate, leading to the elimination of ethanol and the formation of a stable enamine intermediate.

ReagentM.W. ( g/mol )AmountMoles
2,5-Dimethylaniline121.1812.12 g0.10
Diethyl (1-ethoxyethylidene)malonate216.2521.63 g0.10
Ethanol (optional, solvent)46.0750 mL-

Protocol:

  • Combine 2,5-dimethylaniline (0.10 mol) and diethyl (1-ethoxyethylidene)malonate (0.10 mol) in a 250 mL round-bottom flask equipped with a reflux condenser. The reaction can be run neat or with ethanol as a solvent to facilitate mixing.

  • Heat the reaction mixture to 120-130°C (if neat) or to reflux (if using ethanol) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

  • Work-up:

    • If the reaction was run neat, allow the mixture to cool to approximately 60°C. Add 100 mL of hexane to precipitate the product.

    • If ethanol was used, concentrate the mixture under reduced pressure to remove the solvent. Triturate the resulting oil with 100 mL of cold hexane.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane.

  • Dry the product under vacuum. This intermediate is typically of sufficient purity to proceed to the next step without further purification.

Part B: Synthesis of Ethyl 4-hydroxy-2,5,8-trimethylquinoline-3-carboxylate (Intermediate B)

Principle: This step is a thermal intramolecular electrophilic aromatic substitution, a key transformation in the Gould-Jacobs reaction.[7][8] The enamine intermediate, upon heating to high temperatures (~250°C), cyclizes onto the ortho-position of the aniline ring. Tautomerization of the initial cyclized product leads to the aromatic 4-hydroxyquinoline system. A high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is essential to achieve the required temperature.

ReagentM.W. ( g/mol )AmountMoles
Intermediate A305.3830.54 g0.10
Dowtherm A~166200 mL-

Protocol:

  • Safety First: This procedure requires high temperatures. Perform in a well-ventilated fume hood and ensure glassware is free of defects. Use a heating mantle with a temperature controller and sand bath for stable heating.

  • Pre-heat 200 mL of Dowtherm A in a 500 mL three-neck flask to 250°C.

  • Slowly and carefully add Intermediate A (0.10 mol) in portions to the hot Dowtherm A over 20-30 minutes. Vigorous evolution of ethanol will be observed.

  • Maintain the reaction temperature at 250°C for an additional 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100°C.

  • Pour the cooled mixture into 400 mL of hexane. This will cause the product to precipitate.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the Dowtherm A solvent.

  • Dry the crude product under vacuum. Recrystallization from ethanol or ethyl acetate may be performed if necessary.

Figure 2: Proposed mechanism for the high-temperature cyclization step.
Part C: Synthesis of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (Final Product)

Principle: The 4-hydroxy group is unreactive for direct removal. It is first converted to a 4-chloro group, an excellent leaving group, using a chlorinating agent like phosphoryl chloride (POCl₃). The resulting 4-chloroquinoline is then subjected to catalytic hydrogenolysis, where hydrogen gas and a palladium catalyst reductively cleave the C-Cl bond to yield the final product.

ReagentM.W. ( g/mol )AmountMoles
Step C1: Chlorination
Intermediate B273.3127.33 g0.10
Phosphoryl Chloride (POCl₃)153.3350 mL-
Step C2: Hydrogenolysis
4-Chloro Intermediate291.76~0.10-
Palladium on Carbon (10% Pd/C)-1.0 g-
Triethylamine (Et₃N)101.1915.2 g0.15
Ethyl Acetate (Solvent)88.11300 mL-
Hydrogen Gas (H₂)2.021 atm-

Protocol - Step C1 (Chlorination):

  • Safety First: POCl₃ is highly corrosive and reacts violently with water. Handle only in a dry fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Place Intermediate B (0.10 mol) in a round-bottom flask equipped with a reflux condenser (with a drying tube).

  • Carefully add 50 mL of POCl₃.

  • Heat the mixture to reflux (approx. 105°C) for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This is a highly exothermic process.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or aqueous NaOH until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.

Protocol - Step C2 (Hydrogenolysis):

  • Dissolve the crude 4-chloro intermediate in 300 mL of ethyl acetate in a flask suitable for hydrogenation.

  • Add triethylamine (0.15 mol), which acts as a base to neutralize the HCl byproduct.

  • Carefully add 10% Pd/C catalyst (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and introduce hydrogen gas (via a balloon or a Parr hydrogenator) to 1 atm pressure.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrates and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.

Characterization of Final Product

The identity and purity of the synthesized 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-8.6 (s, 1H, H4), 7.3-7.4 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), 2.7-2.8 (s, 3H, C2-CH₃), 2.6-2.7 (s, 3H, Ar-CH₃), 2.4-2.5 (s, 3H, Ar-CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃). (Expected shifts, may vary)
Mass Spec (ESI+) m/z: 244.13 [M+H]⁺

Troubleshooting and Expert Insights

  • Low Yield in Cyclization (Part B): If the temperature is too low (<240°C), the cyclization will be slow or incomplete. If it is too high (>260°C), charring and decomposition can occur. Precise temperature control is critical. Ensure the intermediate is added slowly to prevent a sudden drop in solvent temperature.

  • Incomplete Chlorination (Part C1): If the starting 4-hydroxy material is observed after work-up, the reaction time may need to be extended, or more POCl₃ may be required. Ensure all reagents and glassware are scrupulously dry.

  • Stalled Hydrogenolysis (Part C2): The Pd/C catalyst can be poisoned. Ensure the 4-chloro intermediate is reasonably pure before this step. If the reaction stalls, filtering and adding fresh catalyst may be necessary. The triethylamine is crucial to prevent catalyst deactivation by the generated HCl.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link][7][8]

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. Fr.1888 , 49, 89-92. [Link][9]

  • Varma, R. S. Quinoline Synthesis: An Overview of Doebner, Doebner-von Miller, Skraup, and Combes Reactions. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley, 2005 ; pp 249-291. [Link][4]

  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2812–2817. [Link][10][11]

  • Alyamkina, E. A., et al. The Combes Quinoline Synthesis: A Review. Chemistry of Heterocyclic Compounds2014 , 50, 1245–1266. [Link][5]

  • Wikipedia contributors. Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link][5]

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Chemische Berichte1882 , 15 (2), 2572–2575. [Link][6][12]

  • Cisneros-Bosso, J. A., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2019 , 24(22), 4158. [Link][13][14]

  • Sravanthi, T., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances2020 , 10(35), 20813-20836. [Link][15]

  • Marco-Contelles, J., et al. The Friedländer Reaction: A Powerful Tool in the Synthesis of Quinolines. Chemical Reviews2009 , 109(6), 2580-2601. [Link][16]

  • Organic Reactions. The Gould-Jacobs Reaction. In Organic Reactions; John Wiley & Sons, Inc., 2004 . [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link][12]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link][17][18]

  • PubChem. 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester. [Link][19]

  • Sharma, P., et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry2021 , 21(13), 1708-1721. [Link][20]

  • Apicule. Quinoline-3-carboxylic acid (CAS No: 6480-68-8). [Link][2]

  • Al-Trawneh, S. A., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules2021 , 26(18), 5489. [Link][3]

  • CP Lab Safety. 2, 5, 8-Trimethylquinoline-3-carboxylic acid ethyl ester, min 98%, 1 gram. [Link][21]

  • Kumar, A., et al. Quinoline: A versatile heterocyclic. Journal of Chemical and Pharmaceutical Research2012 , 4(1), 517-529. [Link][1]

Sources

Application Notes & Protocols: The Friedländer Annulation for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its presence in a vast array of pharmacologically active compounds, from antimalarials like chloroquine to broad-spectrum antibiotics such as ciprofloxacin, underscores its importance in drug development.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of biological activity, making versatile and efficient synthetic methods for its construction highly sought after.

First reported by Paul Friedländer in 1882, the Friedländer annulation has stood the test of time as one of the most direct and adaptable methods for synthesizing substituted quinolines.[2][3] The reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[4][5] Over the decades, this method has evolved from requiring harsh thermal conditions to employing a sophisticated array of catalysts that offer mild reaction conditions, high yields, and precise control over selectivity.[4][6][7][8]

This guide provides an in-depth exploration of the Friedländer annulation, from its core mechanism to modern, field-proven protocols suitable for contemporary drug discovery and development programs.

Mechanistic Insights: Understanding the Reaction Pathways

The elegance of the Friedländer annulation lies in its convergent nature, but a nuanced understanding of its mechanism is critical for troubleshooting and optimization. The reaction is generally understood to proceed through one of two primary catalytic pathways, often competing, depending on the specific substrates and conditions (acidic vs. basic catalysis).[2]

  • Aldol-First Pathway: This pathway commences with an intermolecular aldol condensation between the two carbonyl partners to form an aldol adduct. This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via the formation of an imine (Schiff base), followed by a final dehydration step, furnishes the aromatic quinoline ring.[2][4]

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type condensation, where the enolate of one partner attacks the carbonyl of the other. The resulting intermediate then dehydrates to yield the final quinoline product.[2]

Friedlander_Mechanism cluster_0 Pathway A: Aldol-First cluster_1 Pathway B: Schiff Base-First Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Cyclized_Intermediate_A Cyclized Intermediate Unsaturated_Carbonyl->Cyclized_Intermediate_A Imine Formation (Cyclization) Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol Reaction Quinoline Substituted Quinoline Cyclized_Intermediate_A->Quinoline -H₂O (Aromatization) Cyclized_Intermediate_B->Quinoline -H₂O (Aromatization)

Fig 1. Competing mechanistic pathways in the Friedländer annulation.

Causality in Experimental Design: Selecting the Right Conditions

The choice of catalyst and reaction conditions is paramount and directly influences reaction efficiency, yield, and functional group tolerance. The evolution from harsh, classical methods to milder, modern protocols reflects a drive towards greater precision and sustainability.

Classical vs. Modern Approaches

Traditionally, the Friedländer synthesis was performed at very high temperatures (150–220 °C) without a catalyst or by refluxing in the presence of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[3][7] While effective for simple substrates, these conditions are often too harsh for complex molecules, leading to side reactions and reduced yields, particularly at scale.[4]

Modern methods leverage catalysis to proceed under significantly milder conditions. This not only preserves sensitive functional groups but also improves the overall "greenness" of the synthesis.

Workflow_Decision Start Substrate Analysis (Sensitive Groups? Scale?) Harsh Harsh Conditions Tolerated (Simple, Robust Substrates) Start->Harsh No Mild Mild Conditions Required (Complex, Sensitive Substrates) Start->Mild Yes Classical Classical Method: High Temp / Strong Acid/Base Harsh->Classical Lewis Lewis Acid Catalysis (e.g., In(OTf)₃, Yb(OTf)₃) Mild->Lewis High Efficiency & Selectivity Green Green Chemistry Approach (Water, Solvent-Free, Organocatalysis) Mild->Green Sustainability Priority

Fig 2. Decision workflow for selecting a Friedländer protocol.
Catalyst Selection: A Comparative Overview

The strategic selection of a catalyst can overcome many of the classical limitations of the Friedländer reaction.

Catalyst SystemTypical ConditionsAdvantagesConsiderations & Limitations
Brønsted Acids (p-TsOH, H₂SO₄)Reflux in organic solventInexpensive, readily available.Harsh conditions, potential for side reactions, not suitable for sensitive substrates.[4]
Bases (KOtBu, NaOH)Reflux in alcohol/waterEffective for certain substrates.Can promote unwanted self-condensation of ketone starting materials.[4]
Lewis Acids (In(OTf)₃, Yb(OTf)₃, Bi(OTf)₃)80-120 °C, often solvent-freeHigh efficiency, mild conditions, excellent functional group tolerance, high yields (75-95%+).[6][9]Catalyst cost can be higher. Some Lewis acids are moisture-sensitive.
"Green" Catalysts (P₂O₅/SiO₂, Dowex-50W)80-100 °C, Solvent-freeEnvironmentally benign, catalyst can often be recycled, simplified workup.[3][10]May require longer reaction times or higher temperatures than potent Lewis acids.
Catalyst-Free (in Water) 70-100 °C, Water as solventUltimate green approach, avoids organic solvents and catalyst cost/removal.[11]Substrate solubility in water can be a significant limitation.[12]
Organocatalysts (Chiral Phosphoric Acids)Room temp to 60 °CEnables asymmetric synthesis for chiral quinolines, operates under very mild conditions.[4]Catalyst loading can be higher; primarily for specialized applications.

Expert Insight: For general-purpose synthesis of functionalized quinolines, metal triflates, particularly Indium(III) triflate (In(OTf)₃), have emerged as exceptionally effective catalysts. They offer a superb balance of reactivity, mildness, and selectivity, often allowing for solvent-free conditions which simplifies purification.[6][9]

Application Protocol 1: In(OTf)₃-Catalyzed Solvent-Free Synthesis

This protocol is designed for high-efficiency synthesis of polysubstituted quinolines, demonstrating the power of modern Lewis acid catalysis. It is based on methodologies known to provide excellent yields across a broad range of substrates.[6][9]

Objective: To synthesize 2-phenyl-3-carbethoxy-4-methylquinoline from 2-aminobenzophenone and ethyl acetoacetate under solvent-free, Lewis acid-catalyzed conditions.

Materials and Reagents:

ReagentFormulaMWAmountMoles
2-AminobenzophenoneC₁₃H₁₁NO197.23197 mg1.0 mmol
Ethyl AcetoacetateC₆H₁₀O₃130.14143 mg (139 µL)1.1 mmol
Indium(III) TriflateIn(C F₃SO₃)₃562.0028 mg0.05 mmol
Ethyl AcetateC₄H₈O₂-~20 mL-
Saturated NaHCO₃ (aq)--~10 mL-
Brine--~10 mL-
Anhydrous Na₂SO₄----

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (197 mg, 1.0 mmol) and Indium(III) triflate (28 mg, 0.05 mmol, 5 mol%).

  • Addition of Reagents: Add ethyl acetoacetate (139 µL, 1.1 mmol) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture. The solid starting materials will melt and form a homogenous liquid. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Add ethyl acetate (~10 mL) to the flask and stir to dissolve the residue. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure quinoline product.

Self-Validating System & Characterization: The expected product is a solid. Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine protons from the starting material (~4.5-5.5 ppm) and the appearance of characteristic aromatic quinoline signals are key indicators in the ¹H NMR spectrum.

Application Protocol 2: Catalyst-Free Synthesis in Water

This protocol highlights a green chemistry approach, eliminating the need for both a catalyst and organic solvents. It is particularly suitable for substrates with reasonable water solubility or for applications where metal contamination is a concern.[11]

Objective: To synthesize 2,4-dimethylquinoline from 2-aminoacetophenone and acetone in water.

Materials and Reagents:

ReagentFormulaMWAmountMoles
2-AminoacetophenoneC₈H₉NO135.16135 mg1.0 mmol
AcetoneC₃H₆O58.08290 mg (367 µL)5.0 mmol
Deionized WaterH₂O-5 mL-
Dichloromethane (DCM)CH₂Cl₂-~20 mL-
Anhydrous MgSO₄----

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminoacetophenone (135 mg, 1.0 mmol).

  • Addition of Reagents: Add deionized water (5 mL) followed by acetone (367 µL, 5.0 mmol). Using an excess of the more volatile carbonyl component is common.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction mixture will be heterogeneous. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) by extracting a small aliquot with DCM. The reaction may take 3-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to afford pure 2,4-dimethylquinoline.

Expert Insight: While this method is environmentally attractive, its success is highly dependent on the specific substrates. For less reactive or poorly soluble starting materials, the Lewis acid-catalyzed solvent-free method (Protocol 1) is generally more reliable and provides higher yields in shorter reaction times.

References

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Friedländer synthesis - Wikipedia. Wikipedia. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Advances in polymer based Friedlander quinoline synthesis - Semantic Scholar. Semantic Scholar. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of quinolines via the Friedländer reaction under microwave conditions. ResearchGate. [Link]

  • Friedlander quinoline synthesis - Química Organica.org. Química Organica.org. [Link]

  • Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. Organic Reactions. [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF - ResearchGate. ResearchGate. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Friedlander reaction for substituted quinolines with the catalyst synthesis mechanism. ResearchGate. [Link]

  • ChemInform Abstract: Friedlaender Annulation: Scope and Limitations of Metal Salt Lewis Acid Catalysts in Selectivity Control for the Synthesis of Functionalized Quinolines. - Sci-Hub. Sci-Hub. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. ResearchGate. [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. National Institutes of Health. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar. Semantic Scholar. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. National Institutes of Health. [Link]

  • Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones1 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes | Organic Letters - ACS Publications. ACS Publications. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - ResearchGate. ResearchGate. [Link]

  • Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions - ResearchGate. ResearchGate. [Link]

  • Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: Synthesis of 2-Methylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Doebner-von Miller reaction for the synthesis of 2-methylquinoline, a valuable scaffold in medicinal chemistry and materials science. We delve into the mechanistic intricacies of this classic reaction, offering a robust, field-tested protocol optimized for yield and purity. Troubleshooting strategies for common challenges, such as tar formation and incomplete oxidation, are also addressed to enhance experimental success. This guide is designed to equip researchers with the expertise to confidently execute and adapt this powerful synthetic transformation.

Introduction: The Enduring Relevance of the Doebner-von Miller Reaction

The quinoline moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The Doebner-von Miller reaction, first described in the 1880s, remains a cornerstone for the synthesis of substituted quinolines due to its operational simplicity and the accessibility of its starting materials. This reaction facilitates the construction of the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] Specifically for the synthesis of 2-methylquinoline (quinaldine), aniline is reacted with crotonaldehyde.[2] 2-Methylquinoline itself is a key intermediate in the production of various dyes, such as Quinoline Yellow, and serves as a precursor to important pharmaceutical agents.[2][3]

While effective, the classical Doebner-von Miller reaction is not without its challenges, most notably the propensity for polymerization of the α,β-unsaturated carbonyl component, leading to tar formation and reduced yields.[4] This guide provides a detailed protocol that mitigates these issues, alongside a thorough explanation of the underlying chemical principles.

Reaction Mechanism: A Stepwise Journey to Aromaticity

The mechanism of the Doebner-von Miller reaction is a subject of detailed study and is generally understood to proceed through the following key stages.[1][5] While a fragmentation-recombination pathway has been proposed, particularly for α,β-unsaturated ketones, the following sequence illustrates the core transformations for the synthesis of 2-methylquinoline from aniline and crotonaldehyde.[6][7]

  • Michael Addition: The reaction is initiated by the 1,4-conjugate (Michael) addition of the nucleophilic aniline to the electrophilic β-carbon of the protonated α,β-unsaturated carbonyl compound (crotonaldehyde).[1][5]

  • Cyclization: The resulting enol intermediate tautomerizes to the more stable keto form. Subsequent intramolecular electrophilic attack of the aniline ring onto the protonated carbonyl carbon leads to the formation of a six-membered heterocyclic ring.[5]

  • Dehydration: The cyclic intermediate readily undergoes acid-catalyzed dehydration to form a dihydroquinoline species.

  • Oxidation (Aromatization): The final step is the oxidation of the dihydroquinoline intermediate to the thermodynamically stable aromatic quinoline ring system.[4] In many Doebner-von Miller reactions, an external oxidizing agent (e.g., nitrobenzene, arsenic acid) is employed.[1] However, in some cases, an intermediate anil formed in situ can act as the oxidant.

Below is a visual representation of the reaction pathway:

Doebner_von_Miller_Mechanism Figure 1: Mechanism of 2-Methylquinoline Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Crotonaldehyde (Michael Addition) Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration (-H2O) Methylquinoline 2-Methylquinoline Dihydroquinoline->Methylquinoline Oxidation

Caption: Figure 1: Mechanism of 2-Methylquinoline Synthesis

Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol is designed to minimize common side reactions, such as polymerization, by employing a controlled addition of the aldehyde and maintaining an optimal reaction temperature.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
AnilineC₆H₅NH₂93.1393.1 g (91.3 mL)1.0Freshly distilled recommended
Concentrated HClHCl36.46240 mL~2.8~37% w/w
CrotonaldehydeC₄H₆O70.0984.1 g (98.9 mL)1.2Handle in a fume hood
TolueneC₇H₈92.14100 mL-Solvent for crotonaldehyde
Sodium HydroxideNaOH40.00As needed-For neutralization (e.g., 40% w/v solution)
DichloromethaneCH₂Cl₂84.933 x 150 mL-For extraction
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-For drying
Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and concentrated hydrochloric acid. Caution: This will be an exothermic reaction.

  • Heating: Heat the mixture to reflux (approximately 90-110 °C) with vigorous stirring.[8]

  • Reagent Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride mixture over a period of 1-2 hours.[4] A slow, controlled addition is crucial to prevent polymerization of the crotonaldehyde.[4][8]

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This step is highly exothermic and should be performed in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).[4]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-methylquinoline can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Troubleshooting Common Issues

Symptom Root Cause Troubleshooting & Optimization
Thick, dark, intractable tar formation Polymerization of the α,β-unsaturated carbonyl compound under strongly acidic conditions.[4]- Control Addition: Ensure slow, dropwise addition of crotonaldehyde to the heated aniline solution.[4] - Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4] - Acid Optimization: Consider screening different Brønsted or Lewis acids (e.g., H₂SO₄, p-TsOH, ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[6][4]
Low Yield Incomplete reaction or significant side product formation.- Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. - Purity of Reagents: Use freshly distilled aniline and high-purity crotonaldehyde.
Presence of Tetrahydroquinoline Impurities Incomplete oxidation of the dihydroquinoline intermediate.[4]- Introduce an Oxidant: If isolation of the fully aromatic product is problematic, consider adding a mild oxidizing agent like nitrobenzene towards the end of the reaction.

Applications in Drug Development

The 2-methylquinoline core is a versatile starting point for the synthesis of more complex molecules with therapeutic potential. The methyl group at the 2-position is particularly useful as it can undergo various chemical transformations, such as condensation reactions with aldehydes, to introduce further diversity.[9][10] The strategic placement of a methyl group can also influence a drug candidate's metabolic stability and pharmacokinetic properties.[11] The synthesis of 2-methylquinoline via the Doebner-von Miller reaction is therefore a critical first step in the development of novel therapeutics.

Conclusion

The Doebner-von Miller reaction provides a direct and efficient route to 2-methylquinoline. By understanding the reaction mechanism and carefully controlling the experimental conditions as outlined in this guide, researchers can reliably synthesize this important heterocyclic compound. The troubleshooting strategies provided should empower scientists to overcome common hurdles and successfully apply this venerable reaction in their synthetic endeavors.

References

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Accessed January 12, 2026. [Link]

  • Doebner–Miller reaction. Wikipedia. Accessed January 12, 2026. [Link]

  • Doebner-Miller Reaction. SynArchive. Accessed January 12, 2026. [Link]

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  • Quinaldine. Wikipedia. Accessed January 12, 2026. [Link]

  • Method for one-step preparation of 2-methylquinoline.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Accessed January 12, 2026. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Accessed January 12, 2026. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Accessed January 12, 2026. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Accessed January 12, 2026. [Link]

  • Process of making quinaldine.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Accessed January 12, 2026. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. Accessed January 12, 2026. [Link]

  • Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate. Accessed January 12, 2026. [Link]

  • [Application of methyl in drug design]. PubMed. Accessed January 12, 2026. [Link]

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Application Note: A Detailed Experimental Protocol for the Synthesis of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolines represent a cornerstone scaffold in medicinal chemistry and drug development, exhibiting a vast array of pharmacological activities including anti-neoplastic, anti-bacterial, and anti-inflammatory properties[1][2]. The targeted synthesis of polysubstituted quinolines is therefore of critical importance. This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 2,5,8-trimethylquinoline-3-carboxylate, a functionalized quinoline derivative. The protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details and explaining the causality behind the experimental choices.

The selected synthetic strategy is the Friedländer Annulation , a robust and reliable method for constructing the quinoline core.[3][4][5] This reaction involves the acid-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[4][6] For this specific target, the protocol details the reaction between 2-amino-3,6-dimethylbenzaldehyde and ethyl acetoacetate .

Scientific Rationale: The Friedländer Annulation

The Friedländer synthesis is a powerful convergent reaction that builds the quinoline ring system in a single transformative step from two key fragments. The reaction proceeds through two mechanistically plausible pathways, but the most commonly accepted sequence under acidic conditions involves an initial aldol-type condensation followed by cyclization and dehydration.[3][4]

  • Aldol Condensation: The reaction is initiated by an acid-catalyzed condensation between the aldehyde group of 2-amino-3,6-dimethylbenzaldehyde and the α-methylene group of ethyl acetoacetate. This step forms a β-hydroxy ketone intermediate which readily dehydrates to yield a stable α,β-unsaturated carbonyl compound (a Knoevenagel condensation product).

  • Intramolecular Cyclization (Michael Addition): The nucleophilic amino group of the intermediate then attacks the β-carbon of the unsaturated system in an intramolecular conjugate addition.

  • Final Dehydration/Aromatization: The resulting heterocyclic intermediate undergoes a final acid-catalyzed dehydration to form the stable, aromatic quinoline ring system.

The use of an acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid) is crucial as it protonates the carbonyl groups, activating them towards nucleophilic attack and facilitating the multiple dehydration steps required for aromatization.[4][7]

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed acid-catalyzed mechanism for the Friedländer synthesis of the target compound.

Friedlander_Mechanism Fig. 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1 2-Amino-3,6-dimethylbenzaldehyde I1 Knoevenagel Condensation Product R1->I1 Acid Catalyst (p-TsOH) - H₂O R2 Ethyl Acetoacetate R2->I1 Acid Catalyst (p-TsOH) - H₂O I2 Cyclized Intermediate I1->I2 Intramolecular Conjugate Addition P Ethyl 2,5,8-trimethyl- quinoline-3-carboxylate I2->P Dehydration & Aromatization - H₂O

Caption: Fig. 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of ethyl 2,5,8-trimethylquinoline-3-carboxylate.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (1 mmol scale)Supplier Notes
2-Amino-3,6-dimethylbenzaldehydeC₉H₁₁NO149.191.0 mmol (149.2 mg)Not widely available; may require prior synthesis.
Ethyl AcetoacetateC₆H₁₀O₃130.141.2 mmol (156.2 mg)Reagent grade, freshly distilled if necessary.
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.1 mmol (19.0 mg)Catalyst.
Ethanol (Absolute)C₂H₅OH46.0715 mLAnhydrous, for reaction medium.
Ethyl AcetateC₄H₈O₂88.11~100 mLFor extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01~50 mLFor neutralization work-up.
Brine (Saturated NaCl Solution)NaCl (aq)58.44~30 mLFor washing during extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04~5-10 gFor drying organic layer.
Silica Gel (230-400 mesh)SiO₂60.08As neededFor column chromatography.
Hexane / Ethyl Acetate Mixture--As neededEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,6-dimethylbenzaldehyde (1.0 mmol, 149.2 mg).

    • Add absolute ethanol (15 mL) to dissolve the starting material.

    • To this solution, add ethyl acetoacetate (1.2 mmol, 156.2 mg) followed by p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (30 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, and then with brine (1 x 30 mL) to remove residual water and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 2,5,8-trimethylquinoline-3-carboxylate as a solid or viscous oil.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reaction Setup - Combine reactants & catalyst - Add Ethanol solvent B 2. Reflux - Heat to ~80°C for 4-6h - Monitor by TLC A->B C 3. Solvent Removal - Cool to RT - Evaporate Ethanol B->C D 4. Aqueous Work-up - Dissolve in Ethyl Acetate - Wash with NaHCO₃ & Brine C->D E 5. Drying & Concentration - Dry with Na₂SO₄ - Evaporate Ethyl Acetate D->E F 6. Purification - Silica Gel Column Chromatography - Elute with Hexane/EtOAc gradient E->F G 7. Product Isolation - Combine pure fractions - Remove eluent F->G H 8. Characterization - NMR, MS, IR - Purity Analysis (HPLC) G->H

Caption: Fig. 2: Experimental Workflow

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quinolines: Quinoline and its derivatives are potentially harmful. They may be toxic if swallowed or in contact with skin, can cause skin and eye irritation, and are suspected of causing genetic defects.[8][9][10] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • Ethyl Acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Handle away from ignition sources.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable liquids. Ensure no open flames or spark sources are present in the laboratory.

Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations. Organic waste and halogen-free solvents should be collected in designated containers.

Conclusion

The Friedländer annulation offers an efficient and direct route to the synthesis of ethyl 2,5,8-trimethylquinoline-3-carboxylate. The protocol detailed herein is based on established chemical principles and provides a clear, step-by-step guide for researchers. Adherence to the procedural steps and safety guidelines is essential for a successful and safe synthesis. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm its identity and purity.

References

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

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  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Material Safety Data Sheet. Loba Chemie. [Link]

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  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. [Link]

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  • Google Patents. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. US4746743A.
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  • Google Patents. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. RU2609028C1.
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  • Google Patents. (1999). Method for preparing 2-amino-3,5-dibromo benzaldehyde. KR0169558B1.
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Application Notes & Protocols: High-Purity Isolation of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of crude 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (C₁₅H₁₇NO₂), a key intermediate in pharmaceutical and materials science research.[1] The successful isolation of this compound with high purity is critical for subsequent synthetic steps and biological assays. This guide details two primary purification methodologies: Recrystallization and Flash Column Chromatography, offering in-depth protocols, scientific rationale for procedural choices, and troubleshooting strategies. The protocols are designed for researchers, scientists, and drug development professionals aiming to achieve high-purity material from complex crude reaction mixtures.

Introduction: The Imperative for Purity

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with a molecular weight of 243.30 g/mol .[2] Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The purity of synthetic intermediates like this ester directly impacts the yield, purity, and efficacy of the final active pharmaceutical ingredient (API) or material. Crude reaction mixtures often contain unreacted starting materials, isomers, and byproducts from side reactions, which can interfere with subsequent reactions or biological testing.

This guide moves beyond simple procedural lists to explain the underlying chemical principles governing each purification choice, ensuring a robust and reproducible outcome.

Physicochemical Properties

A foundational understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 110139-48-5[2]
Molecular Formula C₁₅H₁₇NO₂[2]
Molecular Weight 243.30 g/mol [2]
Appearance Typically a solid at room temperature[3]
Purity (Commercial) Often available at ≥98%[2]
XLogP3 3.5[4]
Topological Polar Surface Area 39.2 Ų[4]

The moderate polarity and solid nature of the compound suggest that both recrystallization and chromatography are viable purification techniques.

Pre-Purification Analysis: Strategy Selection

Before committing to a large-scale purification, a small aliquot of the crude material must be analyzed to determine the impurity profile. This crucial step informs the selection of the most efficient purification method.

Recommended Analyses:

  • Thin-Layer Chromatography (TLC): The most rapid method to visualize the number of components in the crude mixture and to screen for suitable solvent systems for column chromatography.

  • ¹H NMR Spectroscopy: Provides structural information on the main product and can help identify major impurities if their structures are known or suspected.

  • LC-MS: Offers a highly sensitive method to determine the number of components and their molecular weights, giving a clearer picture of the purification challenge.

The decision pathway for selecting a purification technique is outlined below.

G start Crude Product Analysis (TLC, NMR) decision1 Is the product the major component (>80%)? Are impurities significantly different in solubility? start->decision1 recrystallization Proceed with Recrystallization decision1->recrystallization  Yes decision2 Are impurities close in polarity (similar Rf on TLC)? decision1->decision2  No / Unsure chromatography Proceed with Flash Column Chromatography decision2->chromatography  No complex Consider Preparative HPLC or Sequential Purification decision2->complex  Yes

Caption: Purification strategy selection workflow.

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when the impurity profile is not overly complex and the desired product is the dominant component. It leverages differences in solubility between the product and impurities in a chosen solvent at different temperatures.

Scientific Principle

The ideal recrystallization solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).

Protocol: Recrystallization from Ethanol

Ethanol is often a suitable solvent for recrystallizing quinoline derivatives.[5]

Step-by-Step Protocol:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the test solvent (e.g., ethanol, isopropanol, ethyl acetate, or hexane mixtures). A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot recrystallization solvent (e.g., ethanol) required to fully dissolve the solid. This is achieved by adding the solvent in small portions to the heated (near boiling) mixture with constant swirling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization Workflow Diagram

G cluster_recrystallization Recrystallization Workflow A 1. Add minimum volume of hot solvent to crude solid B 2. Cool solution slowly to room temperature A->B C 3. Further cool in ice bath to maximize yield B->C D 4. Isolate crystals via vacuum filtration C->D E 5. Wash crystals with ice-cold solvent D->E F 6. Dry under vacuum E->F G Pure Product F->G

Caption: Step-by-step recrystallization workflow.

Troubleshooting Recrystallization
ProblemPotential CauseSolution
Oiling Out Compound's melting point is below the solvent's boiling point; solution is supersaturated.Re-heat to dissolve the oil, add slightly more solvent, and cool more slowly.
No Crystals Form Solution is not saturated; compound is too soluble.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent was used; compound is partially soluble in cold solvent.Concentrate the mother liquor and attempt a second crop of crystals. Use a less effective solvent for washing.

Method 2: Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[6][7]

Scientific Principle & Key Considerations

The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and in some cases, decomposition of the product on the column.[8][9][10]

Mitigation Strategy: To counteract these effects, the mobile phase is often doped with a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia. A concentration of 0.5-1% triethylamine in the eluent is typically sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved recovery.

Protocol: Flash Column Chromatography

A. Preliminary TLC Analysis

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems to find one that gives the desired product an Rf (retention factor) of approximately 0.2-0.3 . Good starting systems include mixtures of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

  • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

B. Column Preparation and Elution

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC analysis (e.g., 10% Ethyl Acetate in Hexanes + 1% NEt₃).

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator to yield the purified 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Column Chromatography Workflow Diagram

G cluster_chromatography Flash Chromatography Workflow A 1. Determine Eluent System via TLC (Rf ≈ 0.25) B 2. Pack Column with Silica Gel Slurry A->B C 3. Dry Load Crude Product adsorbed onto Silica B->C D 4. Elute with Solvent System (+ 1% Triethylamine) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions via TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: Step-by-step flash chromatography workflow.

Suggested Solvent Systems
ApplicationSolvent System (v/v)Notes
TLC Screening Hexanes / Ethyl Acetate (9:1, 4:1, 1:1)A good starting point for finding the optimal polarity.
Column Elution Gradient of 5% to 30% Ethyl Acetate in HexanesAlways add 0.5-1% triethylamine to both solvents to prevent tailing.[8][10]
Alternative Dichloromethane / Methanol (99:1 to 95:5)For more polar impurities. Also requires a basic modifier.

Post-Purification Analysis and Quality Control

After purification, the identity and purity of the final product must be confirmed.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • ¹H and ¹³C NMR: Confirms the chemical structure and absence of significant impurities.

  • HPLC/LC-MS: Provides a quantitative measure of purity (e.g., >99% by area).

  • FT-IR: Confirms the presence of key functional groups (e.g., C=O of the ester, aromatic C=C).

Conclusion

The successful purification of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is readily achievable through systematic application of either recrystallization or flash column chromatography. A preliminary analysis of the crude material is paramount in selecting the most efficient technique. For chromatography, the use of a basic modifier like triethylamine is critical to obtaining high recovery and purity by mitigating the compound's interaction with the acidic silica gel stationary phase. The protocols and insights provided herein are designed to empower researchers to consistently obtain high-purity material essential for downstream applications.

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Application Notes & Protocols: A Framework for Assessing the Anticancer Activity of Novel Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel quinoline-3-carboxylate derivatives. The protocols herein are designed to progress logically from broad initial cytotoxicity screening to detailed mechanistic assays, culminating in foundational in vivo efficacy models. Each step is accompanied by an explanation of the underlying scientific principles to empower researchers to make informed experimental choices and interpret data with confidence.

Introduction: The Rationale for Targeting Cancer with Quinoline-3-Carboxylates

Quinoline derivatives have emerged as a promising class of anticancer agents due to their ability to interfere with multiple hallmarks of cancer.[4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like topoisomerases and protein kinases, or the intercalation into DNA, thereby disrupting replication and transcription.[5] Some derivatives have been shown to induce apoptosis through intrinsic, mitochondria-mediated pathways.[1][2] The acidic microenvironment of many tumors can also be exploited; the pKa of quinoline-3-carboxylic acids can be modulated to enhance selective uptake and activity in cancerous tissues over healthy ones, a key strategy for improving therapeutic index.[6][7]

This document outlines a robust workflow for validating the anticancer efficacy of newly synthesized quinoline-3-carboxylates, ensuring that only the most promising candidates advance through the preclinical pipeline.[8]

Experimental Workflow Overview

The assessment protocol is structured as a hierarchical screening cascade. This approach ensures that resources are focused efficiently on compounds with the highest potential. The workflow begins with high-throughput in vitro screening to determine general cytotoxicity and concludes with more complex, low-throughput assays to elucidate mechanism and in vivo relevance.

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: In Vitro Mechanistic Assays cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Library of Quinoline-3-Carboxylates B Multi-Dose Cytotoxicity Assay (e.g., MTT / MTS) on Cancer Cell Panel A->B C Determine IC50 Values B->C D Apoptosis Induction (Annexin V / PI) C->D Select Hits (Low IC50) E Cell Cycle Analysis (Propidium Iodide) C->E Select Hits (Low IC50) F Migration & Invasion (Wound Healing / Transwell) C->F Select Hits (Low IC50) G Select Lead Compound(s) D->G Characterize Mechanism E->G Characterize Mechanism F->G Characterize Mechanism H Xenograft Tumor Model in Immunodeficient Mice G->H I Efficacy Assessment (Tumor Growth Inhibition) H->I

Caption: High-level workflow for anticancer drug screening.

Phase 1: Primary Screening for Cytotoxicity

The initial step is to assess the broad cytotoxic and antiproliferative effects of the synthesized compounds against a panel of human cancer cell lines.[9][10]

Rationale and Assay Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11][13] This assay is widely used for its simplicity, reliability, and suitability for high-throughput screening in 96-well plate formats.[12]

Data Presentation: IC50 Determination

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. Results should be tabulated to compare the potency of novel compounds against a standard-of-care chemotherapeutic agent across different cancer cell lines.

CompoundCell Line: MCF-7 (Breast) IC50 (µM)Cell Line: HCT-116 (Colon) IC50 (µM)Cell Line: A549 (Lung) IC50 (µM)Cell Line: HEK293 (Non-cancerous) IC50 (µM)
Quinoline-3-Carboxylate 1 1.2 ± 0.152.5 ± 0.33.1 ± 0.4> 50
Quinoline-3-Carboxylate 2 5.8 ± 0.67.2 ± 0.99.4 ± 1.1> 50
Doxorubicin (Control) 0.5 ± 0.080.9 ± 0.11.1 ± 0.128.7 ± 1.0

Note: Data are representative. Including a non-cancerous cell line (e.g., HEK293) is crucial for assessing preliminary selectivity.[6]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate compounds and a positive control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle controls (e.g., DMSO at <0.5%).[10]

  • Incubation: Incubate the plate for 48-72 hours.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][13] During this time, purple formazan crystals will form in viable cells.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Phase 2: Mechanistic In Vitro Assays

Compounds that demonstrate potent cytotoxicity (low micromolar or nanomolar IC50 values) should be advanced to mechanistic studies to understand how they kill cancer cells.[4]

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells via flow cytometry.[15][16] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live cells with intact membranes but can enter late apoptotic and necrotic cells.[15] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17][18]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[18]

  • Washing: Wash cells once with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[17][18]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[16][17]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[17]

G cluster_0 Cell Populations cluster_1 Membrane State A Viable (Annexin V- / PI -) State_A Intact Plasma Membrane PS on Inner Leaflet A->State_A corresponds to B Early Apoptosis (Annexin V+ / PI -) State_B Intact Plasma Membrane PS Externalized B->State_B corresponds to C Late Apoptosis / Necrosis (Annexin V+ / PI +) State_C Compromised Membrane C->State_C corresponds to

Caption: Interpreting Annexin V / PI flow cytometry data.

Cell Cycle Analysis

Principle: Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[19] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] This is achieved by staining permeabilized cells with a DNA-binding fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for quantification of the cell population in each phase.[20][21]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Harvest cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This preserves the cellular structure and DNA.[22] Fix for at least 2 hours on ice (or store at -20°C).

  • Washing: Wash cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[22]

Cell Migration and Invasion Assays

Principle: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[23] The wound healing (or scratch) assay and the Transwell invasion assay are two standard methods to assess these capabilities in vitro.[4][24]

4.3.1. Wound Healing (Scratch) Assay

This technique assesses collective 2D cell migration.[23][25] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[26][27][28]

Protocol:

  • Monolayer Formation: Seed cells in a 6-well or 24-well plate and grow to 95-100% confluence.[27]

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[25]

  • Washing & Treatment: Gently wash with PBS to remove detached cells. Add fresh medium containing the test compound at a non-lethal concentration (e.g., IC50/4) to inhibit proliferation without causing widespread cell death.[25]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.[27]

  • Analysis: Measure the width of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and untreated cells.

4.3.2. Transwell Invasion Assay

This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[24][29]

Protocol:

  • Chamber Preparation: Coat the porous membrane (e.g., 8 µm pores) of a Transwell insert with a layer of Matrigel or a similar ECM hydrogel.[30][31]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 2.5-5 x 10⁴ cells) into the upper chamber of the insert.[31]

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[31]

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[31]

  • Removal of Non-Invasive Cells: Use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the membrane.[29][31]

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol or ethanol, then stain with a dye like Crystal Violet.[29][30][31]

  • Quantification: Count the number of stained, invaded cells in several microscopic fields to determine the extent of invasion.

Phase 3: Preliminary In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, they cannot fully replicate the complex tumor microenvironment.[8][32] Promising lead compounds must be tested in preclinical animal models to evaluate their therapeutic efficacy.[8][33]

Model of Choice: Xenograft Tumor Model

The most common initial in vivo model involves implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[32] This is known as a xenograft model.[32][33] While it lacks a competent immune system, this model is invaluable for assessing a compound's direct antitumor activity, bioavailability, and toxicity.[8][32]

General Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the quinoline-3-carboxylate compound via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule and dose.

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week to monitor efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI).

Conclusion

This comprehensive protocol provides a validated, step-wise approach for the preclinical assessment of novel quinoline-3-carboxylate derivatives as potential anticancer agents. By systematically evaluating cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and confirming efficacy in a preliminary in vivo model, researchers can build a robust data package to identify and advance the most promising therapeutic candidates.

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Application Notes and Protocols for 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Quinolines in Advanced Materials

Quinoline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their extensive applications in medicinal chemistry and, increasingly, in material science.[1][2][3][4] The unique electronic properties, rigid planar structure, and thermal stability of the quinoline core make it a highly versatile scaffold for designing functional materials.[5] These materials are being explored for roles in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and dyes.[1][6]

The compound 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (PubChem CID: 17039667)[7] is a specifically substituted quinoline that, based on its structural motifs, holds significant promise for material science applications. The electron-withdrawing nature of the quinoline ring system suggests good electron mobility, a critical property for electron-transporting layers (ETLs) in OLEDs.[5][8] Furthermore, the extended π-system and the potential for functionalization make it an excellent candidate for developing novel fluorescent probes for detecting analytes like metal ions.[9][10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis and characterization of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester and outlines its prospective applications in OLEDs and fluorescent chemosensing, grounded in the established performance of analogous quinoline structures.

Part 1: Synthesis and Characterization

The rational design of functional materials begins with a robust and reproducible synthesis of the core compound. For 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, a modified Combes or Doebner-von Miller reaction provides a reliable synthetic route.[12][13][14][15]

Protocol 1: Synthesis via Combes Reaction

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][16] For our target molecule, 2,5-dimethylaniline serves as the aniline component, and ethyl 2-methyl-3-oxobutanoate is the β-ketoester.

Causality Behind Experimental Choices:

  • Reactants: 2,5-Dimethylaniline is chosen to provide the 5,8-dimethyl substitution pattern on the final quinoline ring. Ethyl 2-methyl-3-oxobutanoate provides the necessary backbone to form the pyridine ring, yielding the 2-methyl and 3-carboxylic acid ethyl ester substituents.

  • Catalyst: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the carbonyl group to facilitate nucleophilic attack by the aniline and promoting the final cyclization and aromatization steps.[13][17]

  • Temperature: The reaction is heated to overcome the activation energy for the cyclization and dehydration steps, driving the reaction towards the formation of the stable aromatic quinoline product.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (10 mmol, 1.21 g).

  • Reagent Addition: Slowly add ethyl 2-methyl-3-oxobutanoate (10 mmol, 1.44 g) to the flask while stirring.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (10 mL) to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the mixture to 100°C and maintain this temperature with stirring for 4 hours. The color of the mixture will darken.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto 100 g of crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to yield the pure 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Visualization of Synthesis Workflow:

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Purification & Final Product R1 2,5-Dimethylaniline Mix Mix & Add Catalyst (Ice Bath) R1->Mix R2 Ethyl 2-methyl-3-oxobutanoate R2->Mix Cat Conc. H₂SO₄ (Catalyst) Cat->Mix React Heat at 100°C for 4h Mix->React Quench Pour onto Ice React->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester Purify->Product

Caption: Workflow for the synthesis of the target quinoline derivative.

Protocol 2: Structural Characterization

Unambiguous confirmation of the synthesized product is critical. NMR spectroscopy and mass spectrometry are standard, powerful techniques for this purpose.[18]

Step-by-Step Methodology:

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) for ¹H NMR and 20-30 mg for ¹³C NMR.[18]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals will correspond to the aromatic protons on the quinoline core, the three methyl groups, and the ethyl ester group.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight.

Expected Characterization Data:

Technique Parameter Expected Value / Observation
¹H NMR (CDCl₃)Chemical Shifts (δ, ppm)Aromatic Protons: ~7.0-8.5 ppm; Ethyl CH₂: ~4.4 ppm (quartet); Methyls (3): ~2.4-2.8 ppm (singlets); Ethyl CH₃: ~1.4 ppm (triplet)
¹³C NMR (CDCl₃)Chemical Shifts (δ, ppm)C=O (Ester): ~167 ppm; Aromatic/Heteroaromatic Cs: ~120-150 ppm; Ethyl CH₂: ~61 ppm; Methyls: ~18-25 ppm; Ethyl CH₃: ~14 ppm
Mass Spec. (ESI+)[M+H]⁺m/z = 244.31
Formula Molecular FormulaC₁₅H₁₇NO₂
Molecular Wt. Exact Mass243.30 g/mol [7]

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are frequently used as electron-transporting materials (ETMs) or host materials in OLEDs due to their electron-deficient nature and high thermal stability.[5][19] The structure of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester makes it a promising candidate for an electron-transport or emissive layer in a solution-processed OLED.[20][21]

Protocol 3: Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a multilayer OLED using the synthesized quinoline derivative in the electron-transport layer.

Causality Behind Experimental Choices:

  • Device Architecture: The multi-layer structure (ITO/PEDOT:PSS/EML/ETL/LiF/Al) is a standard architecture designed to maximize efficiency. Each layer performs a specific function: ITO (anode), PEDOT:PSS (hole-injection), EML (light emission), ETL (electron-transport), LiF (electron-injection), and Al (cathode).[20][22]

  • Solution Processing: Spin-coating is a cost-effective method for depositing uniform thin films from solution, making it suitable for rapid prototyping and large-area device fabrication.[23][24]

  • Material Selection: PEDOT:PSS is a standard hole-injection material due to its high conductivity and work function. A common polymer emitter like "Super Yellow" (PDY-132) can be used for the emissive layer. Our synthesized quinoline will serve as the ETL. LiF/Al is a common cathode system that provides efficient electron injection.[5][25]

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen gas.

  • Hole Injection Layer (HIL): Transfer the cleaned substrates to a nitrogen-filled glovebox. Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface (~4000 rpm for 60s). Anneal the substrates at 120°C for 20 minutes on a hotplate inside the glovebox to remove residual water.[20]

  • Emissive Layer (EML): Prepare a solution of a polymer emitter (e.g., 10 mg/mL of PDY-132 in toluene). Spin-coat the EML solution onto the PEDOT:PSS layer (~2000 rpm for 60s). Anneal at 80°C for 10 minutes.

  • Electron Transport Layer (ETL): Prepare a solution of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (10 mg/mL in a suitable solvent like chlorobenzene). Spin-coat the ETL solution onto the EML. Anneal at 70°C for 20 minutes to remove the solvent.

  • Cathode Deposition: Transfer the substrates to a high-vacuum (< 10⁻⁶ Torr) thermal evaporation chamber without breaking the inert atmosphere.

    • Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) at a rate of 0.1 Å/s.

    • Deposit a layer of Aluminum (Al) (100 nm) at a rate of 2-5 Å/s.[5]

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the device from oxygen and moisture.

Visualization of OLED Device Architecture:

G cluster_device OLED Device Structure cluster_legend Charge Flow Al Aluminum (Cathode, 100 nm) LiF LiF (Electron Injection, 1 nm) ETL 2,5,8-Trimethylquinoline Derivative (ETL, 30 nm) EML Emissive Layer (e.g., PDY-132, 80 nm) HIL PEDOT:PSS (Hole Injection, 40 nm) ITO ITO (Anode) Glass Glass Substrate e Electrons (e⁻) h Holes (h⁺) light Light Emission (hν) Al_port->EML_port_e e⁻ ITO_port->EML_port_h h⁺ recomb recomb->light Recombination

Caption: Layered architecture of the solution-processed OLED device.

Part 3: Application as a Fluorescent Chemosensor

The nitrogen atom and the conjugated π-system of the quinoline ring make its derivatives excellent candidates for fluorescent chemosensors, particularly for metal ions.[9][11][26] The binding of a metal ion to the quinoline can modulate the electronic structure, leading to a detectable change in fluorescence (either quenching or enhancement).[10][27]

Protocol 4: Screening for Metal Ion Sensing

This protocol outlines a general method to screen the synthesized quinoline derivative for its sensing capabilities towards various metal ions using fluorescence spectroscopy.

Causality Behind Experimental Choices:

  • Fluorescence Spectroscopy: This is a highly sensitive technique for detecting changes in the emission properties of a fluorophore upon interaction with an analyte.[28] A change in fluorescence intensity or a shift in the emission wavelength indicates a sensing event.

  • Solvent System: A mixed solvent system (e.g., DMF/water) is often used to ensure the solubility of both the organic sensor molecule and the inorganic metal salts.[10]

  • Analyte Panel: A broad panel of common metal ions is tested to determine the selectivity of the sensor. A highly selective sensor will show a significant response to only one or a small group of ions.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the quinoline sensor (e.g., 1 mM) in a suitable organic solvent like DMF or acetonitrile.

    • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cd²⁺) in deionized water.

  • Fluorescence Measurement - Sensor Only:

    • In a quartz cuvette, prepare a dilute solution of the sensor (e.g., 10 µM) in a buffered aqueous/organic mixture (e.g., 1:1 DMF:HEPES buffer, pH 7.4).

    • Record the fluorescence emission spectrum by exciting at the molecule's absorption maximum (determined via UV-Vis spectroscopy).

  • Screening Against Metal Ions:

    • To separate cuvettes containing the sensor solution (10 µM), add a small aliquot of each metal ion stock solution to achieve a final metal ion concentration of ~50-100 µM (a 5-10 fold excess).

    • Allow the solutions to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum for each sample under the same conditions as the "sensor only" measurement.

  • Data Analysis:

    • Compare the fluorescence intensity of the sensor in the presence of each metal ion to the intensity of the sensor alone.

    • Plot the relative fluorescence intensity (I/I₀) for each metal ion to visualize selectivity. A significant change for a specific ion indicates a potential sensing capability.

Expected Data Presentation:

Metal Ion (10 equiv.)Relative Fluorescence Intensity (I/I₀) at λem,max
None1.00
Na⁺~1.0
K⁺~1.0
Mg²⁺~1.1
Ca²⁺~1.1
Fe³⁺ < 0.1 (Quenching)
Cu²⁺~0.4
Zn²⁺~1.5 (Enhancement)
Hg²⁺~0.2
Pb²⁺~0.9

(Note: Data is hypothetical and serves as an example of a selective response)

Visualization of Sensing Mechanism:

G cluster_process Fluorescent Chemosensing Logic cluster_observation Observable Outcome Sensor Quinoline Sensor (Fluorescent) Complex Sensor-Metal Complex (Non-Fluorescent) Sensor->Complex + Binding HighF High Fluorescence Signal Sensor->HighF  results in Analyte Metal Ion (e.g., Fe³⁺) Analyte->Complex LowF Fluorescence Quenching Complex->LowF  results in

Caption: Logical diagram of a "turn-off" fluorescent sensing event.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • MDPI. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • MDPI. (n.d.). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Retrieved from [Link]

  • RSC Publishing. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. Retrieved from [Link]

  • Growing Science. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • DergiPark. (2019). Computational Studies on Quinoline Based Metal Chemosensors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Retrieved from [Link]

  • Aizeon Publishers. (n.d.). The Role of Quinoline Derivatives in Advanced Chemical Applications. Retrieved from [Link]

  • ACS Omega. (2018). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]

  • RSC Publishing. (2025). Recent progress in fluorescence-based chemosensing of pesticides. Retrieved from [Link]

  • Walsh Medical Media. (2017). Fluorescent Chemosensor for Quantitation of Multiple Atmospheric Gases. Retrieved from [Link]

  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]

  • Journal of the Turkish Chemical Society. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Retrieved from [Link]

  • SciELO. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • MDPI. (n.d.). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • Preprints.org. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Retrieved from [Link]

  • YouTube. (2017). The fabrication of color-tunable organic light-emitting diode displays via solution processing. Retrieved from [Link]

  • Scilit. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Applications of Fluorescent Chemosensors: A Review. Retrieved from [Link]

  • University of Connecticut. (n.d.). Chemosensing | The Brückner Research Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of clinically used quinoline derivatives. Retrieved from [Link]

  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis and Electron Transport Layer Properties of Zinc Metallic Complexes Containing Quinoline Moieties in OLED. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. Retrieved from [Link]

  • Molport. (n.d.). 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H NMR of Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Organic light-emitting diodes based on new n-doped electron transport layer. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of OLED devices (HIL: hole injection layer, HTL). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Sk-raup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet often challenging, reaction. The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] While highly effective, the reaction is notoriously exothermic and prone to side reactions that can diminish yield and complicate purification.[2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve reproducible, high-yield results.

Core Mechanism and Key Parameters: Understanding the "Why"

A foundational understanding of the Skraup synthesis mechanism is crucial for effective troubleshooting. The reaction proceeds through several key stages, each with its own potential for side reactions if not properly controlled.

The Generally Accepted Mechanism Proceeds as Follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5]

  • Michael Addition: The aniline derivative, acting as a nucleophile, undergoes a conjugate (Michael) addition to the acrolein.[2][6]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate is then cyclized under the strongly acidic conditions to form 1,2-dihydroquinoline.[3][7]

  • Oxidation: The final step involves the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[3][7] The oxidizing agent, often nitrobenzene corresponding to the aniline used, is reduced in the process.[3]

Caption: Key stages of the Skraup quinoline synthesis.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most common issues encountered during the Skraup synthesis in a practical, question-and-answer format.

Issue 1: The reaction is proceeding too violently and is difficult to control.

Question: My Skraup reaction is extremely exothermic, and I'm concerned about a runaway reaction. What are the immediate safety measures, and how can I prevent this in future experiments?

Plausible Cause: The dehydration of glycerol and the subsequent reactions are highly exothermic.[2][3] Without proper control, the reaction rate can accelerate rapidly, leading to a dangerous increase in temperature and pressure.

Underlying Mechanism of the Problem: The highly concentrated sulfuric acid rapidly dehydrates the glycerol, releasing a significant amount of heat. This initial exotherm can trigger a cascade of subsequent exothermic steps, leading to the violent boiling of the reaction mixture.

Solutions and Protocols:

  • Immediate Actions for a Runaway Reaction:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[8]

    • Ensure a blast shield is in place and that the reaction is being conducted in a certified fume hood.[8]

  • Preventative Measures for Future Syntheses:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method for moderating the reaction's vigor.[9][10] It is believed to act as an oxygen carrier, slowing down the oxidation step and distributing the exotherm over a longer period.[10] Boric acid can also be used for this purpose.[3]

    • Controlled Reagent Addition: The order of addition is critical. A recommended sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[8][9]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source.[8] The reaction's own exotherm should be sufficient to sustain boiling for some time.[8] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[8][9]

Issue 2: A significant amount of black, tar-like byproduct is forming, complicating purification and reducing yield.

Question: My crude product is a thick, black tar, making it very difficult to isolate the desired quinoline. What causes this tar formation, and how can I minimize it?

Plausible Cause: The harsh acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein and other reactive intermediates.[9][11]

Underlying Mechanism of the Problem: Acrolein, the key intermediate formed from the dehydration of glycerol, is highly susceptible to polymerization under strong acid catalysis.[11] This, combined with potential charring of the organic materials at high temperatures, leads to the formation of intractable tarry byproducts.

Solutions and Protocols:

  • Minimize Tar Formation During the Reaction:

    • Optimize Temperature: Avoid excessive temperatures. Gentle heating to initiate the reaction followed by controlled reflux is key.[9]

    • Use a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring and tar formation by ensuring a more controlled reaction rate.[9]

    • Efficient Stirring: Ensure good mixing with a mechanical stirrer, especially for larger-scale reactions. This helps to dissipate heat and prevent localized hotspots where charring can occur.[12]

  • Protocol for Product Isolation from Tar:

    • Steam Distillation: A common and effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation from the basified reaction mixture.[9]

    • Post-Distillation Extraction: The distillate, containing the quinoline, can then be extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Final Purification: The extracted product can be further purified by vacuum distillation or recrystallization.

Issue 3: The yield of the desired quinoline is consistently low.

Question: Despite following the protocol, my yields are significantly lower than what is reported in the literature. What are the likely causes, and how can I improve them?

Plausible Causes: Low yields can result from incomplete reaction, degradation of starting materials or products under the harsh conditions, or the electronic effects of substituents on the aniline starting material.

Underlying Mechanism of the Problem:

  • Incomplete Reaction: Insufficient heating time or temperature after the initial exotherm can lead to an incomplete reaction.[8]

  • Substituent Effects: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the initial Michael addition less favorable and requiring more forcing conditions.[8][13] This can lead to lower yields; for example, the yield of 8-nitroquinoline from o-nitroaniline can be as low as 17%.[13] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) generally facilitate the reaction.[8]

Solutions and Protocols:

  • Ensuring Reaction Completion:

    • Reaction Time and Temperature: After the initial exothermic phase, ensure a prolonged reflux period (e.g., 3-5 hours) to drive the reaction to completion.[9][12] Monitor the reaction progress using thin-layer chromatography (TLC) if possible.

  • Addressing Substrate Reactivity:

    • For Deactivated Anilines: If you are using an aniline with a strong electron-withdrawing group, you may need to employ more forcing conditions, such as higher temperatures or a longer reaction time.[12] Be aware that this may also increase byproduct formation.

    • Alternative Oxidizing Agents: The choice of oxidizing agent can influence the yield. While nitrobenzene is common, other agents like arsenic acid have been reported to result in a less violent reaction and may be suitable for sensitive substrates.[1][8] More modern and "greener" approaches have explored the use of iodine or even solvent-free, microwave-assisted conditions.[8][14]

Table 1: Influence of Oxidizing Agent on Skraup Synthesis

Oxidizing AgentCharacteristicsReference
Nitrobenzene Commonly used, acts as both oxidant and solvent. Reaction can be violent.[1][15]
Arsenic Acid (As₂O₅) Results in a less violent reaction compared to nitrobenzene.[1][5]
Ferric Salts (e.g., FeCl₃) Can be used as an alternative oxidizing agent.[16]
Iodine (I₂) Can be used in catalytic amounts, offering a "greener" alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each of the core reagents in the Skraup synthesis? A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline heterocyclic core.[8]

  • Glycerol: Serves as the source of the three-carbon chain required to form the pyridine ring of the quinoline system. It does so by first dehydrating to acrolein.[4][8]

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[6][8]

  • Oxidizing Agent (e.g., Nitrobenzene): Its role is to aromatize the 1,2-dihydroquinoline intermediate to the final, stable quinoline product.[7][17]

Q2: Can I use a substituted aniline in the Skraup synthesis? A2: Yes, the Skraup synthesis is highly versatile and can be used with a wide range of substituted anilines to produce the corresponding substituted quinolines.[8] However, the nature and position of the substituent will affect the reaction conditions required and the regioselectivity of the cyclization. As mentioned, electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it.[8]

Q3: Are there any "greener" or more modern alternatives to the classical Skraup synthesis? A3: Yes, significant research has been dedicated to developing more environmentally friendly and safer modifications to the Skraup synthesis. These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often improves yields.[8][14]

  • Use of ionic liquids: Certain ionic liquids can function as both the solvent and catalyst, leading to cleaner reactions and simpler product isolation.[8][14]

  • Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with safer alternatives like iodine is an active area of research.[8][18]

Experimental Protocols

Standard Protocol for the Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.[9]

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[9]

  • Acid Addition: Slowly and with efficient stirring and cooling in an ice bath, add concentrated sulfuric acid through the dropping funnel.[9]

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins and the mixture starts to boil, remove the external heat source.[9]

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[9]

  • Work-up: Cool the reaction mixture and carefully dilute it with water. Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.[2] The quinoline product can then be isolated by steam distillation followed by extraction of the distillate.[9]

Caption: Troubleshooting workflow for common Skraup synthesis issues.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (2001, November 1). ACS Publications. [Link]

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved January 12, 2026, from [Link]

  • Skraup Reaction - YouTube. (2022, January 22). Retrieved January 12, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009, September 9). Retrieved January 12, 2026, from [Link]

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  • US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 12, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Challenges in the Purification of Substituted Quinoline Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinoline esters are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules. Achieving high purity of these compounds is not merely a procedural step but a critical determinant of experimental success, influencing biological activity, clinical outcomes, and material properties. However, the purification of this class of compounds presents a unique set of challenges, primarily stemming from the inherent chemical properties of the quinoline ring and the lability of the ester functional group.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common pitfalls encountered during the purification of substituted quinoline esters. Our approach is grounded in explaining the causal chemical principles behind each challenge, empowering you to make informed, effective decisions in the laboratory.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Product Decomposition or Hydrolysis during Silica Gel Chromatography

Question: I am attempting to purify my substituted quinoline ester using standard silica gel column chromatography, but I'm observing significant hydrolysis of the ester back to the carboxylic acid, or other forms of decomposition. What is happening and how can I prevent it?

Answer: This is a very common and frustrating problem. The root cause is the acidic nature of standard silica gel. The surface of silica is covered with silanol groups (Si-OH), which are Brønsted acids. These acidic sites can catalyze the hydrolysis of the sensitive ester group, especially if your eluent contains nucleophilic solvents like methanol or water. Furthermore, the basic nitrogen atom of the quinoline ring can strongly and irreversibly bind to these acidic sites, leading to prolonged exposure on the column and increasing the likelihood of decomposition.[1][2]

Core Causality:

  • Acid-Catalyzed Hydrolysis: The ester linkage is susceptible to cleavage under acidic conditions.

  • Strong Adsorption: The basic quinoline nitrogen interacts strongly with acidic silanol groups, causing poor mobility and extended contact time with the stationary phase.

Solutions & Protocols:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.

    • Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chosen eluent (e.g., ethyl acetate/hexanes).[1] This small amount of base will preferentially bind to the acidic sites on the silica, creating a more inert surface for your compound to travel through.

    • Best Practice: Always pre-equilibrate the column with the base-modified eluent before loading your sample to ensure the entire stationary phase is neutralized.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switching to a non-acidic stationary phase is the next logical step.

    • Basic or Neutral Alumina: Alumina is an excellent alternative to silica gel for basic compounds.[1] Use neutral or basic alumina (Brockmann I-III, depending on the required activity) to avoid decomposition.

    • Reversed-Phase Silica (C18): If your quinoline ester is sufficiently non-polar, reversed-phase chromatography is a powerful option.[1] Here, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). This method avoids the issue of acidic silanol groups entirely.

  • Work Quickly and at Low Temperatures: To minimize the contact time and slow the rate of decomposition, run the column as quickly as possible without sacrificing resolution (flash chromatography). Performing the chromatography in a cold room can also help mitigate degradation.[1]

Issue 2: Poor Separation & Peak Tailing in Chromatography

Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting broad peaks and poor separation during column chromatography. How can I improve this?

Answer: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For quinoline esters, this is almost always caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1] This strong interaction leads to a non-uniform elution front, resulting in a "tail" on your TLC spot or a broad, asymmetric peak in your column fractions.

Solutions:

  • Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine (0.5-2%) to your eluent is the primary solution.[1] The triethylamine will compete with your compound for the active acidic sites on the silica, leading to sharper, more symmetrical peaks and significantly improved resolution.

  • Increase Eluent Polarity: In some cases, tailing can be a result of the compound having low solubility in the mobile phase. While keeping the Rf in the optimal range (0.2-0.4), a slight increase in the polarity of the eluent system may improve peak shape.

  • Check Sample Loading: Overloading the column is a common cause of peak broadening and tailing. Ensure you are not loading more than 1-5% of the silica gel mass with your crude product. For difficult separations, this should be even lower (<1%).

Issue 3: Difficulty Removing Structurally Similar Impurities

Question: My purification is failing to remove unreacted starting materials (e.g., the parent quinoline alcohol or substituted aniline) which have very similar polarity to my desired ester product. How can I separate them?

Answer: When chromatographic separation based on polarity fails, you must exploit other differences in the chemical properties of the compounds. The key is the basicity of the quinoline nitrogen and the potential acidity or neutrality of the impurities.

Solutions:

  • Acid-Base Extraction: This is a highly effective, scalable, and often overlooked technique for separating basic compounds from neutral or acidic impurities.[3]

    • Principle: The basic quinoline nitrogen can be protonated by an acid to form a water-soluble salt.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline ester will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities (like unreacted alcohol) or acidic impurities in the organic layer.

      • Separate the layers.

      • Make the aqueous layer basic (e.g., with 1M NaOH or NaHCO₃) to deprotonate the quinoline ester, causing it to precipitate or allowing it to be re-extracted back into a fresh organic layer.

      • Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Crystallization via Salt Formation: For achieving very high purity, converting the quinoline ester to a crystalline salt can be a powerful method.[3][4] Impurities that do not form salts or have different crystallization properties will be left behind in the mother liquor.

    • Method: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol) and add an acid (like HCl in methanol or phosphoric acid) to form the corresponding salt.[4][5] Cool the solution slowly to induce crystallization. The purified salt can then be collected, and the free base can be regenerated if needed.

Issue 4: Product "Oiling Out" During Recrystallization

Question: I've used chromatography to get my ester to ~95% purity, but when I try to recrystallize it for final purification, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of solution at a temperature above its melting point (or when the melting point is significantly depressed by remaining impurities).[6] This oily layer often traps impurities, defeating the purpose of the purification.

Troubleshooting Steps: [6]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration slightly. This can prevent premature separation.

  • Slow Down the Cooling Process: Rapid cooling is a major cause of oiling out. Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help. Do not move the flask directly to an ice bath.

  • Scratch the Flask/Add a Seed Crystal: Once the solution is at or slightly below the saturation temperature, use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny seed crystal to induce crystallization.

  • Change the Solvent System: The chosen solvent may be too "good" a solvent for your compound. Try a solvent system where your compound is less soluble, such as by adding a co-solvent in which the compound is poorly soluble (an "anti-solvent") dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop of the good solvent to clarify and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for a newly synthesized substituted quinoline ester? A1: A combination of acid-base extraction followed by flash column chromatography on deactivated silica is an excellent and robust starting strategy. The initial extraction will remove a significant portion of non-basic impurities and improve the efficiency of the subsequent chromatographic step. Always run a TLC first using a neutral eluent and a base-modified eluent (e.g., with 1% NEt₃) to see if you have issues with streaking or decomposition.

Q2: How do I choose between normal-phase and reversed-phase chromatography? A2: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (Silica, Alumina): Best for moderately polar to non-polar compounds. It is often the first choice due to lower cost and simpler solvent systems (e.g., hexanes/ethyl acetate). However, as discussed, it requires special care for basic compounds like quinolines.[1]

  • Reversed-Phase (C18): Ideal for polar compounds or for sensitive molecules that are prone to decomposition on silica.[1][7] If your quinoline ester has several polar functional groups or is highly sensitive to acid, reversed-phase HPLC or flash chromatography is often the superior method.

Q3: Is distillation a viable purification method for quinoline esters? A3: Generally, distillation is only suitable for quinoline esters that are thermally stable and have a relatively low molecular weight. High vacuum distillation can be used if the compound is a liquid or a low-melting solid, and if the impurities have significantly different boiling points.[3] However, for many complex, solid quinoline esters developed in drug discovery, thermal degradation is a major risk, making chromatography and recrystallization the preferred methods.

Q4: What are the essential analytical techniques to confirm the purity of my final product? A4: A single technique is rarely sufficient. For unambiguous purity confirmation, a combination of methods is required:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, often using a UV detector set to multiple wavelengths.[7][8] A single sharp peak on an HPLC chromatogram is strong evidence of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if their signals are visible above the noise.[9][10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[10][11]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid.[6]

Visualizations & Data
Diagrams of Experimental Workflows

Purification_Decision_Workflow Start Crude Substituted Quinoline Ester TLC_Test Run TLC on Silica (Neutral & Base-Modified Eluent) Start->TLC_Test Decomposition Decomposition or Severe Streaking? TLC_Test->Decomposition Separation Good Separation (Rf ~0.3)? Decomposition->Separation No Alternative_Phase Use Alternative Phase: - Neutral/Basic Alumina - Reversed-Phase (C18) Decomposition->Alternative_Phase Yes Extraction Consider Acid-Base Extraction to Remove Non-Basic Impurities Separation->Extraction No (Poor Separation) Deactivated_Silica Column Chromatography on Deactivated Silica (e.g., with 1% NEt3) Separation->Deactivated_Silica Yes Extraction->Deactivated_Silica Final_Purity Assess Purity (HPLC, NMR) Deactivated_Silica->Final_Purity Alternative_Phase->Final_Purity Recrystallize Recrystallization for Final Polishing Final_Purity->Recrystallize >95% Pure but needs polishing

Recrystallization_Troubleshooting Start Cool Saturated Solution Slowly Result What is the result? Start->Result Crystals Pure Crystals Form Result->Crystals Success No_Crystals No Crystals Form (Supersaturated) Result->No_Crystals No Precipitation Oiling_Out Product Oils Out Result->Oiling_Out Liquid Separation Troubleshoot_No_Crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent & re-cool No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling 1. Re-heat to dissolve oil 2. Add more solvent (10-20%) 3. Cool VERY slowly Oiling_Out->Troubleshoot_Oiling

Data Summary

Table 1: Comparative Overview of Key Purification Techniques for Quinoline Esters

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Flash Chromatography (Deactivated Silica) Differential adsorption based on polarityFast, high resolution, applicable to a wide range of compounds.[1]Requires careful deactivation, potential for some decomposition, solvent intensive.Primary purification of most crude reaction mixtures.
Acid-Base Extraction Difference in acid/base properties (pKa)Highly scalable, inexpensive, excellent for removing neutral or acidic impurities from basic products.[3]Only separates based on acidity/basicity, emulsions can form.Initial cleanup of crude mixtures, especially post-Skraup synthesis.[12][13]
Recrystallization Difference in solubility between the product and impurities at different temperaturesCan yield very high purity material (>99.5%), cost-effective, scalable.Requires a crystalline solid, can have low recovery, risk of oiling out.[6]Final purification step ("polishing") of material that is already >90-95% pure.
Preparative HPLC (Reversed-Phase) Differential partitioning between a non-polar stationary phase and polar mobile phaseExcellent resolution for difficult separations, ideal for sensitive compounds.[7]Lower capacity, expensive equipment and solvents, requires method development.Separating very similar isomers or purifying highly polar/sensitive quinoline esters.
Detailed Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica

This protocol is designed to minimize the decomposition and improve the separation of basic quinoline esters on silica gel.[1][2]

  • Preparation of the Eluent:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.

    • To the chosen eluent, add 1% triethylamine (NEt₃) by volume. For example, for 1 liter of 20% ethyl acetate in hexanes, add 10 mL of NEt₃. Mix thoroughly.

  • Column Packing:

    • Prepare a slurry of silica gel in the NEt₃-modified eluent.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles. Use gentle pressure or tapping to facilitate packing.

  • Column Equilibration:

    • Pass at least 2-3 column volumes of the NEt₃-modified eluent through the packed column. This ensures the entire silica bed is neutralized and equilibrated before you load your sample.

  • Sample Loading:

    • Dissolve your crude quinoline ester in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your NEt₃-modified solvent system, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will typically be removed with the solvent during evaporation.

References
  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BIOSYNCE. What chromatographic methods are suitable for quinoline separation?.
  • LookChem. Purification of Quinoline.
  • Benchchem. A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Google Patents. CN103664892B - The crystallization of quinoline.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. Technical Support Center: Purification of Crude Quinolin-5-ol by Recrystallization.
  • Benchchem. Managing unexpected side reactions in quinoline synthesis.
  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • Ask this paper | Bohrium. recent-spectrophotometric-and-electroanalytical-methods-used-for-the-determination-of-quinoline-based-compounds.
  • Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. Hierarchically Structured Organic Cation Intercalated Heterojunction: A Selective Sensor–Catalyst Interface for Simultaneous Detection and Degradation of Fenitrothion.
  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography.
  • ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • Scribd. Quinoline Ester | PDF | Amine | Chemical Substances.
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Technical Support Center: Optimization of Reaction Conditions for Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity. Quinolines are a critical scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antimalarial and anticancer agents, making the mastery of their synthesis essential.[1][2][3]

Understanding the Combes Quinoline Synthesis: A Mechanistic Overview

First described by Combes in 1888, this acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline.[1][4] The reaction proceeds through three key stages:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.[1][4][5]

  • Cyclization (Annulation): This is the rate-determining step.[1][6] The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks the other protonated carbonyl group, forming a new six-membered ring.[1][7]

  • Dehydration/Aromatization: The cyclic intermediate then undergoes a final dehydration step to yield the stable, aromatic quinoline ring system.[1]

Below is a diagram illustrating the general workflow of the Combes quinoline synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Aniline Aniline Condensation Condensation & Enamine Formation Aniline->Condensation Diketone β-Diketone Diketone->Condensation Cyclization Acid-Catalyzed Cyclization (Annulation) Condensation->Cyclization Acid Catalyst (e.g., H₂SO₄) Dehydration Dehydration & Aromatization Cyclization->Dehydration Crude Crude Quinoline Product Dehydration->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Final Purified Substituted Quinoline Purification->Final

Caption: General workflow of the Combes quinoline synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Combes synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Enamine Formation: The initial condensation is a crucial equilibrium-driven step. Ensure that water is effectively removed from the reaction mixture. If you are not using a strong dehydrating agent like concentrated sulfuric acid, consider adding a Dean-Stark trap if the solvent is appropriate (e.g., toluene).

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, it can lead to charring and side reactions with sensitive substrates.[8] Polyphosphoric acid (PPA) is often a milder and more effective alternative.[1][4] For some substrates, Lewis acids like ZnCl₂ or solid acid catalysts such as acidic resins can offer improved yields and easier workup.[2][5][9]

  • Reaction Temperature and Time: Ensure you are using the optimal temperature for the cyclization step. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials and products, leading to tar formation.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

  • Substrate Reactivity: The electronic nature of your aniline substrate plays a significant role. Electron-donating groups on the aniline ring will increase its nucleophilicity, generally favoring the reaction. Conversely, strong electron-withdrawing groups can make the cyclization step more difficult and may require harsher conditions or alternative catalysts.[5][11]

Q2: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of the reaction?

A2: Regioselectivity is a common challenge when using unsymmetrical β-diketones. The outcome is governed by a delicate interplay of steric and electronic effects.[1][6][10]

  • Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can direct the cyclization to the less hindered position on the aniline ring.[1][10] For instance, using a bulkier R group on the diketone has been shown to favor the formation of 2-substituted quinolines.[1]

  • Electronic Effects: The electronic properties of the substituents on both the aniline and the β-diketone influence the regioselectivity. Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoro-substituted anilines often yield the 4-CF₃ regioisomer as the major product.[1]

  • Catalyst Choice: The nature of the acid catalyst can also influence the regiochemical outcome. It is worth screening different Brønsted and Lewis acids to see if the isomeric ratio can be improved.[9]

The following diagram illustrates the factors influencing regioselectivity in the Combes synthesis.

G Regio Regioselectivity Steric Steric Effects Regio->Steric Electronic Electronic Effects Regio->Electronic DiketoneSub β-Diketone Substituents Steric->DiketoneSub AnilineSub Aniline Substituents Electronic->AnilineSub Electronic->DiketoneSub

Caption: Factors influencing regioselectivity.

Q3: My reaction mixture is turning into a dark, tarry mess. What causes this and how can I prevent it?

A3: Tar formation is a frequent issue, particularly when using strong Brønsted acids like sulfuric acid at high temperatures.[8]

  • Moderating Reaction Conditions: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exotherm is often sufficient.[8]

  • Alternative Catalysts: As mentioned, switching to a milder catalyst like polyphosphoric acid (PPA) or a solid acid catalyst can significantly reduce charring.[1][4]

  • Purification Strategy: If some tar formation is unavoidable, purification can be challenging. For basic quinoline products, an acid-base extraction during workup can be effective. The crude product can be dissolved in an organic solvent and washed with dilute acid to extract the quinoline into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[10] Column chromatography or recrystallization are also common purification methods.[10]

Q4: Can I use microwave irradiation to speed up my Combes synthesis?

A4: Yes, microwave-assisted synthesis is an excellent modern technique for optimizing the Combes reaction. It often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[2][12][13][14]

  • Solvent-Free Conditions: Many microwave-assisted Combes syntheses can be performed under solvent-free conditions, which is environmentally advantageous.[2]

  • Catalyst Compatibility: Microwave heating is compatible with a range of catalysts, including solid acid resins like NKC-9, which can be recycled.[2]

  • Rapid Optimization: The short reaction times associated with microwave synthesis allow for rapid screening of different reaction parameters (e.g., temperature, catalyst, substrate ratios) to quickly identify the optimal conditions.[15]

Comparative Data and Protocols

To aid in your experimental design, the following table summarizes typical reaction conditions for the Combes synthesis using different catalysts.

CatalystTypical Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Conc. H₂SO₄100 - 1503 - 7 hours60 - 91Prone to charring with sensitive substrates.[8][16]
Polyphosphoric Acid (PPA)130 - 1401 - 3 hoursOften >80Generally cleaner than H₂SO₄.[1][16]
Acidic Resin (e.g., NKC-9)Microwave (400 W)1.5 - 10 minutesHighRecyclable catalyst, often used in solvent-free conditions.[2]
Acetic AcidMicrowave (160 °C)5 minutesExcellentGreener solvent and catalyst.[15]
Experimental Protocol: Microwave-Assisted Combes Synthesis of 2,4-Dimethylquinoline

This protocol is adapted from established literature and provides a starting point for optimization.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Acidic styrol resin (NKC-9) or another suitable catalyst

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine aniline (e.g., 2.0 mmol) and acetylacetone (e.g., 2.4 mmol).

  • Add the acidic resin catalyst (loading to be optimized, start with a catalytic amount).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set power (e.g., 400 W) for a short duration (e.g., 1.5 - 5 minutes).[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the solid catalyst.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784–20793. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. [Link]

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  • (n.d.). Combes Quinoline Synthesis. [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Chem-Station. (2017). Camps Quinoline Synthesis. [Link]

  • Bentham Science. (2025). Microwave-assisted Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • Potter, B. V. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • PubMed. (2005). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for N-Hexane --> Propane + Propene. [Link]

  • National Institutes of Health. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. [Link]

  • Chemistry LibreTexts. (2021). 3.2: Brønsted and Lewis Acids and Bases. [Link]

  • ResearchGate. (n.d.). Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. [Link]

  • National Institutes of Health. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. [Link]

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Technical Support Center: Purification of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl 2,5,8-trimethylquinoline-3-carboxylate. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry, and achieving high purity is critical for reliable downstream applications. This document provides in-depth, experience-based troubleshooting advice and detailed protocols in a direct question-and-answer format.

Part 1: Frequently Asked Questions & Impurity Profile

This section addresses the foundational questions regarding the nature of impurities and initial purity assessment. Understanding the problem is the first step to solving it.

Q1: What are the likely impurities in my crude ethyl 2,5,8-trimethylquinoline-3-carboxylate sample?

A1: The impurity profile is almost always a direct consequence of the synthetic route used. The most common methods for synthesizing substituted quinolines like yours are the Combes, Conrad-Limpach, or Gould-Jacobs reactions.[1][2]

  • Combes/Conrad-Limpach Synthesis: These reactions involve the acid-catalyzed condensation of an aniline (in this case, 2,5-dimethylaniline) with a β-dicarbonyl compound (like ethyl acetoacetate or a related β-ketoester).[2][3]

    • Unreacted Starting Materials: The most common impurities will be residual 2,5-dimethylaniline and the β-ketoester.

    • Side-Products: The strong acid and heat can lead to the formation of tarry polymeric byproducts.[4] Incomplete cyclization or alternative condensation pathways can also generate structurally related impurities.

    • Oxidation Products: Depending on the reaction conditions, minor oxidation of the aniline or other components can occur.

Q2: How can I get a quick and effective assessment of my crude product's purity before attempting a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient preliminary technique. It provides a qualitative snapshot of the number of components in your mixture and helps in developing a strategy for column chromatography.

  • Why TLC is essential: It allows you to visualize your target compound relative to impurities. By testing various solvent systems, you can quickly determine the ideal conditions for separation.[5]

  • Rapid NMR Check: If available, a crude ¹H NMR spectrum can be invaluable. The presence of multiple sets of peaks in the aromatic or methyl regions, or signals that don't correspond to your product's structure, provides immediate evidence of impurities.[6][7]

Part 2: Troubleshooting Purification Workflows

This section tackles the most common issues encountered during the purification process, offering explanations for the underlying chemical principles and providing actionable solutions.

Recrystallization Troubleshooting

Recrystallization is the preferred method for purifying solid compounds when applicable, as it is often more scalable and cost-effective than chromatography.

Q3: I'm trying to recrystallize my compound, but it is "oiling out" or failing to crystallize altogether. What steps should I take?

A3: This is a classic problem that usually stems from issues with solvent choice, concentration, or cooling rate. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming a crystalline lattice.[5]

Troubleshooting Workflow:

  • Re-dissolve the Oil: Add a small amount of additional hot solvent until the oil completely redissolves.[5]

  • Slow Down Cooling: Allow the flask to cool slowly and undisturbed on the benchtop. Rapid cooling (e.g., placing directly in an ice bath) encourages oiling or the formation of very small, impure crystals.[8]

  • Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[5]

  • Add Seed Crystals: If you have a small amount of pure material from a previous batch, adding a single tiny crystal can induce crystallization of the entire solution.[5]

  • Re-evaluate Your Solvent: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[8][9] If your compound is too soluble even when cold, you will get low recovery. If it is not soluble enough when hot, recrystallization is not feasible. Consider a co-solvent system (e.g., ethanol/water, methanol/acetone).[10][11]

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating complex mixtures, but quinoline derivatives can present specific challenges due to their chemical nature.

Q4: My compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from my silica gel column. What is happening?

A4: This is the most common issue faced when purifying quinolines and other basic heterocyclic compounds on silica gel.[12]

  • The Root Cause: The nitrogen atom in the quinoline ring is basic. It forms strong interactions (acid-base) with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong binding leads to "tailing" or "streaking" and can even catalyze the decomposition of sensitive compounds on the column.[12][13]

  • Solutions:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. Add a small amount of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent system (typically 0.5-2%).[12] This base will preferentially bind to the acidic sites, allowing your compound to travel through the column unimpeded.

    • Use an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[12][13] Reversed-phase (C18) silica can also be effective if your compound is sufficiently non-polar.[12]

    • Minimize Contact Time: Use flash chromatography (applying pressure) to reduce the amount of time your compound spends on the acidic stationary phase.[13]

Q5: How do I select and optimize the mobile phase (eluent) for the column chromatography of ethyl 2,5,8-trimethylquinoline-3-carboxylate?

A5: The selection process should be systematic and guided by TLC analysis. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, ensuring it moves off the column at a reasonable rate while being well-separated from impurities.[5]

Eluent Selection Workflow:

  • Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of Hexane and Ethyl Acetate.

  • Run Test TLCs: Spot your crude mixture on several TLC plates and develop them in chambers with different Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1, 1:1).

  • Analyze the Results:

    • If your compound stays at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If your compound runs with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexane.

    • If separation from a key impurity is poor, you may need to introduce a third solvent or switch systems entirely (e.g., Dichloromethane/Methanol).[13]

Solvent System Typical Application Notes
Hexane/Ethyl AcetateGood starting point for many organic compounds. Polarity is tuned by adjusting the ratio.Standard choice for compounds of low to medium polarity.
Dichloromethane/MethanolFor more polar compounds that do not move significantly in Hexane/EtOAc.Methanol rapidly increases polarity; add it in small increments (1-5%).
Hexane/EtOAc + 1% NEt₃For basic compounds like quinolines on silica gel.The triethylamine (NEt₃) is crucial to prevent streaking and decomposition.[12]
Part 3: Standard Operating Protocols

These protocols provide step-by-step guidance for the key purification and analysis workflows.

Protocol 1: Purification by Recrystallization (Co-Solvent System)

This protocol uses an ethanol/water system, a common and effective choice for many quinoline derivatives.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent your product from crystallizing prematurely.[8]

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of silica gel and incorporates deactivation to prevent common issues.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc + 1% NEt₃). Pour this slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand to the top.[13]

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading generally gives better resolution than wet loading.[13]

  • Elution: Begin elution with the low-polarity starting solvent. Maintain a constant flow rate using gentle air pressure.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified compound.

Part 4: Visualization of Workflows
Diagram 1: Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid is_stable Is it thermally stable? is_solid->is_stable Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization is_stable->recrystallize Yes is_stable->chromatography No G start Running Column problem What is the issue? start->problem streaking Streaking or Tailing? problem->streaking Peak Shape separation Poor Separation? problem->separation Resolution sol_streaking Add 1% NEt3 to eluent OR Use Alumina streaking->sol_streaking Yes sol_separation Optimize solvent system using TLC analysis separation->sol_separation Yes

Sources

Technical Support Center: Optimizing Quinoline Synthesis and Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting common challenges in quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize classical methods for constructing the quinoline scaffold. Here, we address frequently encountered issues, primarily the formation of intractable byproducts, and provide field-proven strategies and detailed protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs): General Issues in Quinoline Synthesis

This section covers overarching problems that are common to several classical quinoline synthesis methods.

Q1: What is the primary cause of tar formation in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions?

A1: Tar formation is the most common and frustrating issue in these syntheses. The primary cause is the acid-catalyzed polymerization of highly reactive reactants and intermediates.[1][2] Harsh reaction conditions, including high temperatures and the use of strong acids like concentrated H₂SO₄, create an environment ripe for these unwanted side reactions.[1][3]

  • In the Skraup synthesis , glycerol is dehydrated by sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde that readily polymerizes.[2][4]

  • Similarly, in the Doebner-von Miller reaction , the α,β-unsaturated carbonyl compounds used as starting materials are prone to self-condensation and polymerization under strong acidic conditions.[1][4][5]

  • In the Friedländer synthesis , the self-condensation of aldehyde or ketone starting materials (an aldol condensation) is a major competing pathway that leads to polymeric byproducts.[3]

Q2: How does temperature control affect byproduct formation?

A2: Temperature is a critical parameter that must be carefully controlled. While higher temperatures accelerate the desired cyclization reaction, they disproportionately increase the rate of side reactions leading to tar.[2][3] Localized overheating, which can occur with poor stirring or during highly exothermic phases, is particularly detrimental and can lead to charring.[2][6] The general principle is to use the lowest temperature that allows the reaction to proceed at a reasonable rate.[3] For notoriously exothermic reactions like the Skraup synthesis, it is often necessary to initiate the reaction with gentle heating and then remove the heat source, allowing the reaction to proceed under its own heat while using cooling methods if it becomes too vigorous.[1][7]

Q3: What are the most effective methods for purifying quinolines from tarry residues?

A3: Purification can be challenging due to the viscous, complex nature of the tar.[2][6]

  • Steam Distillation: This is a highly effective and widely used method for separating volatile quinoline products from non-volatile tarry materials, especially after a Skraup synthesis.[1][2]

  • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be a powerful purification tool. The crude mixture can be dissolved in a suitable organic solvent and extracted with an aqueous acid (e.g., 10% HCl). The acidic aqueous layer, now containing the protonated quinoline, is washed with an organic solvent to remove neutral impurities. The quinoline free base is then regenerated by making the aqueous layer alkaline with a base (e.g., NaOH) and extracted back into an organic solvent.[3]

  • Column Chromatography: This is a standard method for achieving high purity. However, the basic nature of quinolines can cause streaking on acidic silica gel. To counter this, a small amount of a basic modifier, such as triethylamine (0.5-2%), can be added to the eluent.[3]

  • Recrystallization: If the quinoline derivative is a solid, recrystallization from a suitable solvent can be an excellent final purification step.[8]

Troubleshooting Guide by Synthesis Type

The Skraup Synthesis

The Skraup synthesis, which produces the parent quinoline ring by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent, is infamous for its violent exothermicity.[6][9][10]

Q: My Skraup reaction is extremely vigorous, difficult to control, and produces a large amount of black tar. How can I moderate it and improve my yield?

A: This is the classic problem with the Skraup synthesis.[4][11] The key is to control the reaction rate.

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established and highly effective method to make the reaction less violent.[1][6] Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step and extends the reaction over a longer period, preventing it from becoming uncontrollable.[2][7][11] Boric acid can also be used.[6]

  • Controlled Reagent Addition: The concentrated sulfuric acid must be added slowly and with efficient cooling to manage the heat generated during the initial mixing.[1][6]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. As soon as the liquid begins to boil, the external heat source should be removed. The exotherm should be sufficient to maintain boiling. If the reaction becomes too vigorous, the flask can be cooled with a wet towel or an ice bath.[1][7]

This protocol incorporates the use of ferrous sulfate to ensure a controlled reaction.

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 62 g (0.67 moles) of aniline.

  • Moderator Addition: To the stirred aniline, add 25 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Reagent Addition: While stirring, add 218 g (2.37 moles) of anhydrous glycerol. In a separate beaker, prepare the acid solution by slowly adding 75 g (41 mL) of concentrated sulfuric acid to 100g of water with cooling. Slowly add this acid solution to the reaction flask with efficient stirring and external cooling. Finally, add 55 g (0.45 moles) of nitrobenzene, which acts as the oxidizing agent.

  • Initiation and Reaction: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, immediately remove the heat source. The exothermic reaction should maintain a steady reflux for 30-60 minutes.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-4 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Allow the mixture to cool below 100°C and carefully dilute with 500 mL of water. Transfer the mixture to a distillation flask and make it strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution. Perform steam distillation to separate the volatile quinoline and unreacted nitrobenzene from the non-volatile tarry residue.[2][11] The quinoline can be separated from the nitrobenzene in the distillate by fractional distillation under reduced pressure.

The Doebner-von Miller Synthesis

This method is an extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[12]

Q: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?

A: Polymerization of the electron-deficient α,β-unsaturated carbonyl compound is the primary side reaction, especially under strong acid catalysis.[1][4][5]

  • Slow Addition/In Situ Generation: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired Michael addition over polymerization.[5] An even better approach is the in situ generation of the unsaturated carbonyl from an aldol condensation, which ensures its concentration remains minimal throughout the reaction.[5]

  • Biphasic Solvent System: Sequestering the sensitive carbonyl compound in an organic phase while the reaction with the aniline (in the acidic aqueous phase) occurs at the interface can drastically reduce polymerization and improve yields.[4]

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Screen different Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal conditions for your specific substrates.[5][12]

The following table illustrates how catalyst choice can impact the yield of 2-methylquinoline from aniline and crotonaldehyde. Note that optimal conditions are substrate-dependent.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference Insight
Conc. HClWater100845-55Traditional, often leads to byproducts[5]
Iodine (10)EthanolReflux675Milder conditions, reduces tar[2]
Sc(OTf)₃ (5)Acetonitrile801282Lewis acid catalysis can be highly efficient[12]
ZnCl₂Neat130768Common Lewis acid, requires higher temp[5]
The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14]

Q: I'm observing significant tar formation and low conversion in my Friedländer synthesis. What are the most effective optimization strategies?

A: Tar formation here is typically due to the self-condensation of the carbonyl starting materials under the harsh acidic or basic conditions traditionally used.[3]

  • Catalyst Selection: The most significant improvement to this synthesis has been the move away from stoichiometric strong acids or bases. Opt for milder, more efficient modern catalysts.[3] Ionic liquids, iodine, and various Lewis acids have shown great promise in promoting the desired reaction while minimizing side reactions.[3][13]

  • Temperature Optimization: As with other methods, run the reaction at the lowest temperature that provides a reasonable rate. High temperatures accelerate the undesired aldol side reactions.[3]

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can catalyze side reactions or inhibit the main reaction.

This protocol provides a milder, solvent-free alternative to classical methods.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) as a catalyst (5-10 mol%).

  • Reaction: Heat the neat mixture with stirring at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the solid residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualization of Key Concepts

To better illustrate the core issues and troubleshooting logic, the following diagrams are provided.

This flowchart outlines a logical sequence of steps to diagnose and solve issues related to tar formation in quinoline synthesis.

G start High Tar Formation Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_exotherm Is the Reaction Highly Exothermic? (e.g., Skraup) check_temp->check_exotherm Yes sol_temp Action: Reduce Temperature / Ensure Even Heating check_temp->sol_temp No check_reagents Are Reagents Prone to Polymerization? (e.g., α,β-unsaturated carbonyls) check_exotherm->check_reagents No sol_exotherm Action: Use Moderator (FeSO₄) / Control Reagent Addition check_exotherm->sol_exotherm Yes check_catalyst Is a Harsh Catalyst Being Used? (e.g., conc. H₂SO₄) check_reagents->check_catalyst No sol_reagents Action: Slow Reagent Addition / In Situ Generation / Biphasic System check_reagents->sol_reagents Yes sol_catalyst Action: Switch to Milder Catalyst (e.g., Iodine, Lewis Acid, Ionic Liquid) check_catalyst->sol_catalyst Yes end_node Improved Yield & Purity check_catalyst->end_node No sol_temp->check_exotherm sol_exotherm->check_reagents sol_reagents->check_catalyst sol_catalyst->end_node G sub α,β-Unsaturated Carbonyl (e.g., Acrolein) protonated Protonated Carbonyl (Activated Electrophile) sub->protonated H⁺ (Strong Acid) dimer Dimerization (Michael Addition) protonated->dimer + another monomer polymer Further Polymerization (Chain Reaction) dimer->polymer + n monomers tar Intractable Tar polymer->tar

Caption: Acid-catalyzed polymerization leading to tar formation.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Thyagarajan, G., & Rao, K. K. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Preventing tar formation in high-temperature quinoline synthesis. (2025). BenchChem.
  • Preventing tar formation in Friedländer synthesis. (2025). BenchChem.
  • Skraup Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube.
  • Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. (2023). YouTube.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. (n.d.). BenchChem.
  • Purific
  • Byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
  • Technical Support Center: Overcoming Tar Formation in Classical Quinoline Synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of Quinoline Deriv
  • Optimizing reaction conditions for quinolinone synthesis. (2025). BenchChem.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (2025).
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube.
  • Kidwai, M., & Poddar, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Friedländer Synthesis. (2025). J&K Scientific LLC.
  • Bajaniya, A. (2025). International Journal of Pharmaceutical Sciences.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Synthesis of quinoline derivatives and its applic
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of Quinoline and deriv
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

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Technical Support Center: Scaling the Synthesis of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the scale-up synthesis of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester. We move beyond simple protocols to address the common, yet complex, challenges encountered when transitioning from bench-scale success to pilot or manufacturing-scale production. Our focus is on providing robust, field-tested solutions grounded in chemical principles.

Synthesis Overview: The Gould-Jacobs Reaction

The most reliable and frequently employed route for synthesizing quinoline-3-carboxylic acid esters is the Gould-Jacobs reaction.[1][2] This two-step process is conceptually straightforward but presents distinct challenges at scale.

  • Condensation: An aromatic amine (2,5-dimethylaniline) reacts with diethyl ethoxymethylenemalonate (EMME) to form a key intermediate, diethyl anilinomethylenemalonate.

  • Thermal Cyclization: The intermediate is heated, typically in a high-boiling solvent or with a catalyst, to induce cyclization and form the quinolone ring system. Subsequent tautomerization yields the final quinoline product.[1][3]

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product SM1 2,5-Dimethylaniline Cond Reaction at 100-130 °C SM1->Cond Ethanol removal SM2 Diethyl Ethoxymethylenemalonate (EMME) SM2->Cond Ethanol removal Inter Diethyl ((2,5-dimethylphenyl)amino)methylenemalonate Cond->Inter Cycl High-Temperature Heating (e.g., Dowtherm A, >250 °C) or Catalytic Cyclization (e.g., Eaton's Reagent, 80-100 °C) Inter->Cycl Ethanol removal Prod 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester Cycl->Prod

Caption: Overall workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling the Gould-Jacobs synthesis from grams to kilograms?

A: Scaling this synthesis introduces four critical challenges that are often negligible at the lab scale:

  • Thermal Management: The high-temperature cyclization step (>250 °C) is difficult to control in large reactors, leading to uneven heating, localized overheating (hot spots), and potential product decomposition.[4] Runaway reactions, though less common here, are always a risk with large-scale exothermic processes.[5][6]

  • Mixing Efficiency: Achieving homogenous mixing in a large volume is non-trivial. Poor mixing can lead to low yields and an increase in impurities due to localized concentration gradients.[4]

  • Impurity Profile: Side reactions that produce trace impurities at the gram scale can become significant at the kilogram scale, complicating purification and potentially failing to meet product specifications.[4]

  • Work-up and Isolation: Handling large volumes of high-boiling solvents like Dowtherm A is hazardous and inefficient. Product isolation, especially crystallization, can be unpredictable at scale without proper process understanding.[7]

Q2: How critical is the purity of the starting materials, 2,5-dimethylaniline and EMME?

A: Extremely critical. At scale, even minor impurities in starting materials are amplified, potentially leading to significant byproduct formation.[7] For 2,5-dimethylaniline, isomeric impurities (e.g., 2,4- or 3,5-dimethylaniline) will lead to the formation of regioisomeric quinolines that are often very difficult to separate from the desired product. For EMME, ensure it is free from hydrolysis byproducts. Always use reagents with a certificate of analysis confirming >98% purity.

Q3: What are the key safety considerations for this scale-up?

A: The primary safety concern is the high-temperature cyclization step.

  • High-Boiling Solvents: Using solvents like Dowtherm A or diphenyl ether requires a well-designed reactor system capable of safely reaching and maintaining temperatures up to 260 °C. Adequate ventilation and personal protective equipment (PPE) are mandatory to handle hot oils and their vapors.

  • Pressure Build-up: The reaction evolves ethanol as a byproduct. The reactor must be properly vented to avoid pressure build-up, especially during heating.

  • Exothermic Reactions: While the initial condensation is mildly exothermic, any large-scale reaction requires careful monitoring. Runaway reactions can occur if heat removal is inefficient.[6] Using a reaction calorimeter during process development is highly recommended to understand the thermal hazards.

Troubleshooting and Optimization Guide

Problem 1: Low Yield or Incomplete Reaction in Condensation (Step 1)
  • Symptoms: TLC or HPLC analysis shows a significant amount of unreacted 2,5-dimethylaniline after the expected reaction time. The reaction mixture may be lighter in color than expected.

  • Causality Analysis: The condensation reaction is a reversible equilibrium. The removal of the ethanol byproduct drives the reaction to completion. At a larger scale, inefficient heat transfer can lead to lower-than-expected internal temperatures, slowing the reaction rate.

  • Solutions & Protocols:

SolutionRationale & Key InsightsComparative Data
1. Ensure Anhydrous Conditions Moisture can hydrolyze EMME, reducing its effective concentration. While not a major issue at a small scale, the cumulative effect in a large batch can be significant. Use dry solvents and reagents.Not applicable
2. Optimize Temperature & Time Verify the internal temperature of the reactor is at the target (typically 110-130 °C). In large reactors, the external jacket temperature may not reflect the internal bulk temperature. Extend the reaction time and monitor by TLC/HPLC until the aniline is consumed.Conventional Heating: 2-4 hours at 120 °C. Microwave Irradiation: 7-10 minutes.[8]
3. Leverage Microwave Synthesis (For Pilot Scale) Microwave irradiation can dramatically shorten reaction times for the condensation step by efficiently and uniformly heating the reaction mixture.[8] This is particularly useful for rapid material generation at a sub-kilo scale.See above.
Problem 2: Tar Formation and Low Yield during Thermal Cyclization (Step 2)
  • Symptoms: The crude product is a dark, viscous, or intractable tar.[9] The yield of the desired quinolone is significantly lower than in lab-scale experiments.

  • Causality Analysis: This is the most common failure point during scale-up. The high temperatures (>250 °C) required for traditional thermal cyclization can cause decomposition of the starting material and product.[3] Localized overheating in a poorly mixed, large reactor exacerbates this issue, leading to charring and polymerization.

  • Solutions & Protocols:

SolutionRationale & Key Insights
1. Use High-Boiling Point Solvents Solvents like Dowtherm A or diphenyl ether provide a stable medium for high temperatures. Drawback: They are difficult to remove completely and can interfere with crystallization. This method is common but requires specialized equipment for solvent removal (e.g., high-vacuum distillation).
2. (Recommended) Use Eaton's Reagent Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is an outstanding alternative that functions as both a powerful acid catalyst and a dehydrating agent.[8] It promotes cyclization at much lower temperatures (80-100 °C), thereby avoiding thermal decomposition and significantly improving yield and purity.[8] This is the most robust and scalable solution.

Protocol 2.1: Cyclization using Eaton's Reagent

  • In a reactor suitable for acidic conditions, charge the intermediate from Step 1.

  • Slowly add Eaton's reagent (approx. 3-4 mL per gram of intermediate) while maintaining the internal temperature below 40 °C with cooling. The addition is exothermic.

  • Once the addition is complete, heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC/HPLC (typically complete in 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.

  • Neutralize the acidic solution by the slow addition of a base (e.g., 50% NaOH or concentrated NH₄OH) while keeping the temperature below 30 °C.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Troubleshooting_Flowchart Start Start Scale-Up Synthesis Step1 Step 1: Condensation (Aniline + EMME) Start->Step1 Check1 {Problem: Incomplete Reaction? | Yes | No} Step1->Check1 Sol1 Troubleshooting Step 1: - Verify internal temperature - Extend reaction time - Ensure anhydrous conditions Check1:yes->Sol1 Step2 Step 2: Cyclization Check1:no->Step2 Sol1->Step1 Check2 {Problem: Tar Formation / Low Yield? | Yes | No} Step2->Check2 Sol2 Troubleshooting Step 2: - Switch to Eaton's Reagent - Avoids high temp decomposition - Improves yield and purity - Simpler work-up Check2:yes->Sol2 Step3 Purification Check2:no->Step3 Sol2->Step2 Check3 {Problem: Fails to Crystallize / Oily Product? | Yes | No} Step3->Check3 Sol3 Troubleshooting Step 3: - Screen recrystallization solvents (see Table 3) - Use anti-solvent technique - Decolorize with activated carbon Check3:yes->Sol3 End Pure Product Check3:no->End Sol3->Step3

Sources

Technical Support Center: Recrystallization of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of ethyl 2,5,8-trimethylquinoline-3-carboxylate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of ethyl 2,5,8-trimethylquinoline-3-carboxylate in a question-and-answer format.

Q1: I'm unsure which solvent to use for the recrystallization. Where do I start?

A1: Selecting the right solvent is crucial for successful recrystallization. The principle of "like dissolves like" is a good starting point.[1] Since ethyl 2,5,8-trimethylquinoline-3-carboxylate is an ester, solvents like ethyl acetate could be a suitable choice.[2][3] The presence of the quinoline ring, a heterocyclic aromatic system, and methyl groups suggests that a solvent of intermediate polarity might be effective.

A systematic approach to solvent screening is highly recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

Q2: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with impure compounds.[4] This typically happens when the solution is supersaturated or cooled too quickly.[5]

Here are several strategies to address this:

  • Add more solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly.[5]

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[5][6]

  • Introduce a seed crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.[5][6]

Q3: No crystals are forming even after the solution has cooled to room temperature. What's wrong?

A3: This is a common problem that can arise from several factors:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[4] If the solution is not saturated at a lower temperature, crystals will not form. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[4] In this case, inducing crystallization by scratching the flask or adding a seed crystal is recommended.[4][6]

  • Insufficient cooling: Some compounds require lower temperatures to crystallize. Try cooling the solution in an ice bath after it has reached room temperature.

Q4: My final product has a low yield. How can I improve it?

A4: Low recovery can be frustrating. Here are potential causes and solutions:

  • Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.[5][6]

  • Premature crystallization: If crystals form too early, for example during hot filtration, you can lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.

  • Washing with room temperature solvent: Always wash your collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.[6]

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: If your product remains colored, activated charcoal can be used to adsorb the colored impurities.[1][5] Add a small amount of charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your desired compound.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place a small, accurately weighed amount (e.g., 20-30 mg) of crude ethyl 2,5,8-trimethylquinoline-3-carboxylate into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, acetone, toluene, and hexane.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • Observe if crystals form upon cooling.

  • An ideal solvent will show poor solubility at room temperature but high solubility at elevated temperatures, and will yield good crystal formation upon cooling.

Protocol 2: Recrystallization of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate
  • Dissolution: In an Erlenmeyer flask, add the crude ethyl 2,5,8-trimethylquinoline-3-carboxylate. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any remaining solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_isolation Isolation & Drying start Crude Product solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Add Activated Charcoal (if needed) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A flowchart of the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_crystals No Crystals Forming cluster_oiling_out Compound Oiling Out cluster_low_yield Low Yield start Problem Encountered too_much_solvent Too much solvent? supersaturation Supersaturated? cooled_too_fast Cooled too quickly? impure Highly impure? excess_solvent Excess solvent used? premature_crystallization Premature crystallization? evaporate Evaporate some solvent too_much_solvent->evaporate scratch Scratch flask supersaturation->scratch seed Add seed crystal supersaturation->seed reheat_add_solvent Reheat, add more solvent, cool slowly cooled_too_fast->reheat_add_solvent pre_purify Consider pre-purification (e.g., column chromatography) impure->pre_purify use_min_solvent Use minimum hot solvent excess_solvent->use_min_solvent preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel

Caption: A troubleshooting guide for common recrystallization issues.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent Volume Minimum required for dissolution at boiling pointMaximizes recovery by ensuring the solution is saturated upon cooling.[5][6]
Cooling Rate Slow and gradualPromotes the formation of larger, purer crystals and prevents oiling out.
Washing Solvent Temperature Ice-coldMinimizes the loss of purified product during the washing step.[6]

References

  • BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • BenchChem. (n.d.).
  • LookChem. (n.d.).
  • Smolecule. (n.d.). 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester. Smolecule.
  • Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).

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Navigating the Complexities of Substituted Quinoline NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who leverage the unique properties of the quinoline scaffold. While incredibly versatile, substituted quinolines present distinct challenges in NMR spectral interpretation that can impede research progress. This guide is designed to serve as a technical support resource, offering troubleshooting advice and in-depth answers to common questions encountered during the structural elucidation of these fascinating molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems in the NMR analysis of substituted quinolines.

Question: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

Answer:

Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge with substituted quinolines.[1] When 1D ¹H NMR is insufficient, a suite of 2D NMR techniques is essential for unambiguous assignment.[1]

  • Causality: The quinoline ring system contains seven aromatic protons, often resonating in a narrow chemical shift range. Substituents can further compress this range or induce complex splitting patterns, leading to significant signal overlap.

  • Step-by-Step Protocol: 2D NMR for Signal Resolution

    • COSY (Correlation Spectroscopy): This is the foundational experiment to establish proton-proton correlations. A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[1] This allows you to trace the connectivity within a spin system, helping to differentiate signals even when they overlap in the 1D spectrum.[1] For example, a cross-peak between two signals confirms they are from adjacent protons.

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated proton signal, a TOCSY experiment can reveal all the protons within that same spin system. This is particularly useful for identifying all the protons on either the pyridine or benzene ring of the quinoline core.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[2][3] By spreading the signals out into a second dimension based on the ¹³C chemical shifts, you can often resolve overlapping proton signals.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds.[2][4] It is invaluable for connecting different spin systems and for assigning quaternary carbons, which are not visible in an HSQC spectrum.[2][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For differentiating between regioisomers, a NOESY experiment can be decisive.[5] This technique identifies protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.[5][6] For instance, a NOE between a substituent's proton and a specific quinoline ring proton can definitively establish the substituent's position.

Question: The chemical shifts of my quinoline derivative are changing with sample concentration. Is this normal?

Answer:

Yes, this is a well-documented phenomenon for quinoline derivatives.[1][7][8]

  • Causality: Quinolines exhibit unusual concentration-dependent chemical shift changes in ¹H NMR studies.[1][7][8] This is primarily due to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[7][8] As the concentration increases, the molecules are more likely to form stacked aggregates, often in an anti-parallel conformation.[1][7] This stacking creates an anisotropic magnetic field that can either shield or deshield nearby protons, causing their chemical shifts to change. The extent of this change is dependent on the specific substitution pattern and the solvent used.[7]

  • Experimental Consideration: To ensure reproducibility, it is crucial to report the concentration and solvent used when reporting NMR data for quinoline compounds. If you are comparing spectra, ensure they were acquired at similar concentrations.

Question: I'm trying to differentiate between a 6-substituted and an 8-substituted quinoline isomer. How can NMR help?

Answer:

Differentiating between these isomers is a classic challenge where a combination of 1D and 2D NMR techniques is highly effective.

  • Causality: While the electronic effects of a substituent at the 6- or 8-position will influence the chemical shifts of the entire molecule, the most definitive information comes from through-space and through-bond correlations.

  • Workflow for Isomer Differentiation:

    Isomer_Differentiation start Synthesized Quinoline Isomer Mixture nmr_acq Acquire 1D ¹H, COSY, HSQC, HMBC, and NOESY/ROESY Spectra start->nmr_acq cosy_analysis Analyze COSY: Identify spin systems on each ring. nmr_acq->cosy_analysis hmbc_analysis Analyze HMBC: Look for long-range correlations from substituent to quinoline ring. cosy_analysis->hmbc_analysis noe_analysis Analyze NOESY/ROESY: Identify through-space correlations between substituent and specific ring protons. hmbc_analysis->noe_analysis assignment_6 6-Substituted Isomer: NOE between substituent and H-5/H-7. noe_analysis->assignment_6 If assignment_8 8-Substituted Isomer: NOE between substituent and H-7. noe_analysis->assignment_8 If conclusion Unambiguous Isomer Assignment assignment_6->conclusion assignment_8->conclusion

    Caption: Workflow for differentiating 6- and 8-substituted quinoline isomers using 2D NMR.

    • HMBC is Key: For an 8-substituted quinoline, you would expect to see a three-bond correlation (³J) in the HMBC spectrum between the protons of the substituent and C-7 and potentially C-8a. For a 6-substituted isomer, correlations to C-5 and C-7 would be expected.

    • NOESY Provides Definitive Proof: A NOESY or ROESY experiment provides the most unambiguous evidence. For an 8-substituted isomer, a clear NOE cross-peak will be observed between the substituent's protons and H-7. For a 6-substituted isomer, NOEs would be expected to both H-5 and H-7.[5]

Frequently Asked Questions (FAQs)

Q1: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

Substituents significantly alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.[1]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring through resonance and inductive effects. This "shields" the nearby nuclei, causing their signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and halogens decrease the electron density on the ring. This "deshields" the nuclei, resulting in a downfield shift (to higher ppm values).

The magnitude and direction of the shift are highly dependent on the substituent's position (ortho, meta, para) relative to the proton or carbon being observed.[1]

Substituent_Effects substituent Substituent on Quinoline Ring edg Electron-Donating Group (EDG) (-OH, -NH2, -OCH3) substituent->edg is an ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -Cl) substituent->ewg is an effect Effect on Electron Density edg->effect causes ewg->effect causes shielding Shielding (Increased Electron Density) effect->shielding leads to deshielding Deshielding (Decreased Electron Density) effect->deshielding leads to shift Resulting Chemical Shift shielding->shift deshielding->shift upfield Upfield Shift (Lower ppm) shift->upfield downfield Downfield Shift (Higher ppm) shift->downfield

Caption: Influence of substituents on NMR chemical shifts.[1]

Q2: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted quinoline core?

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for unsubstituted quinoline in CDCl₃. Note that these values can vary with solvent and concentration.[1][9]

Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Quinoline (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.89150.3
37.41121.1
48.12136.2
4a-128.3
57.75127.7
67.52126.5
77.65129.4
88.08129.4
8a-148.3

Data compiled from various sources, including SpectraBase and ChemicalBook.[10][11][12][13]

Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) for Unsubstituted Quinoline

CouplingValue (Hz)
J₂,₃4.2
J₃,₄8.3
J₅,₆8.4
J₆,₇6.9
J₇,₈8.3
J₅,₇1.5
J₆,₈1.1

Typical coupling constant values can be found in various NMR resources.[14][15][16]

Q3: How do solvent and pH affect the NMR spectrum of a quinoline derivative?

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of quinoline protons.[9][17] Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts (lower ppm) due to specific solute-solvent interactions and the solvent's own magnetic anisotropy.[9] In contrast, polar solvents like DMSO-d₆ or methanol-d₄ can form hydrogen bonds with certain substituents (e.g., -OH, -NH₂) or the quinoline nitrogen itself, leading to downfield shifts and potential peak broadening.[18]

  • pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated at low pH. This protonation has a profound effect on the electronic structure of the ring, leading to significant downfield shifts of all ring protons, particularly H-2 and H-8a.[19][20][21] Therefore, if your sample contains acidic or basic functional groups, or if it is dissolved in a non-neutral solvent system, buffering the sample or at least being aware of potential pH-induced shifts is critical for accurate interpretation.[19][20][21]

Q4: I see unexpected signals in my spectrum. Could they be impurities?

Yes, unexpected signals often arise from impurities from the synthesis or purification process.

  • Common Synthetic Impurities:

    • Unreacted Starting Materials: Always check for signals corresponding to your starting materials.[22]

    • Isomeric Byproducts: Depending on the reaction (e.g., Skraup synthesis), the formation of regioisomers is a common issue.[22]

    • Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are very common.[18][23][24][25] There are extensive published tables of common solvent impurities in various NMR solvents that can be used for identification.[23][24][25]

  • Troubleshooting Steps:

    • Check Purity: Assess the purity of your sample using other techniques like LC-MS or TLC.[22]

    • Reference Impurity Tables: Compare the chemical shifts of the unknown signals to published data for common lab solvents and reagents.[23][24][25]

    • Acquire a ¹³C Spectrum: A ¹³C spectrum can help confirm the presence of impurities and provide additional structural information.

    • Spiking: If you suspect a specific impurity, you can add a small amount of that compound to your NMR tube and see if the signal intensity increases.

By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can overcome the interpretive challenges posed by substituted quinolines and confidently elucidate their chemical structures.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed regions of H,C-HSQC spectrum around the signals of interest,.... Retrieved from [Link]

  • ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • PubMed. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Retrieved from [Link]

  • National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • YouTube. (2020, October 11). nOe. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Quinoline Derivatives: Profiling 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester Against Key Therapeutic Classes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of numerous therapeutic agents.[3][4][5] The versatility of the quinoline nucleus allows for extensive functionalization, leading to a vast chemical space with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][5][6]

This guide provides an in-depth comparative analysis of a specific, less-characterized derivative, 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester , against well-established classes of quinoline-based drugs. By dissecting its structural features and juxtaposing them with those of clinically relevant quinolines, we aim to provide a framework for predicting its potential biological profile and guiding future research endeavors.

The Synthetic Cornerstone: Accessing the Quinoline-3-Carboxylate Core

A common and versatile method for synthesizing the core structure of many biologically active quinolines, particularly those with substitution at the 3 and 4 positions, is the Gould-Jacobs reaction.[7][8][9] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[7][10] The process typically yields a 4-hydroxyquinoline-3-carboxylic acid ester, which can be a key intermediate for further derivatization.[8][9]

The choice of a substituted aniline is a critical experimental decision that dictates the substitution pattern on the benzenoid ring of the final quinoline product. For instance, to synthesize 2,5,8-trimethyl-substituted quinolines, one would start with a correspondingly substituted aniline. The reaction's progression through an anilidomethylenemalonic ester intermediate before the 6-electron cyclization is a classic example of controlled heterocycle formation.[7]

Gould_Jacobs_Workflow Aniline Substituted Aniline Intermediate Anilidomethylene- malonic Ester Intermediate Aniline->Intermediate MalonicEster Alkoxymethylene- malonic Ester MalonicEster->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A, >250°C) Intermediate->Cyclization Heat Product 4-Hydroxyquinoline-3- carboxylic acid Ester Cyclization->Product FinalProduct Further Derivatization Product->FinalProduct e.g., Hydrolysis, Decarboxylation, Halogenation

Caption: Workflow of the Gould-Jacobs reaction for quinoline synthesis.

Profiling 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

This specific derivative, with the molecular formula C₁₅H₁₇NO₂ and CAS Number 110139-48-5, is a solid compound at room temperature.[11] While extensive biological data is not publicly available, its structure provides clues to its potential properties and allows for a logical comparison with other quinoline classes.

Structural Features and Potential Implications:

  • Quinoline Core: The foundational bicyclic system is associated with a broad range of bioactivities.[4]

  • Ethyl Ester at C3: The presence of a carboxy ethyl group at the 3-position is a common feature in some quinoline derivatives with antibacterial and anticancer activities. This group can act as a hydrogen bond acceptor and its ester nature imparts a degree of lipophilicity.

  • Methyl Groups at C2, C5, and C8:

    • The C2-methyl group can influence the planarity of the molecule and may sterically hinder interactions with certain biological targets.

    • The C5 and C8 methyl groups on the benzenoid ring increase the molecule's lipophilicity, which could enhance membrane permeability. Their positions will also influence the electronic properties of the ring system.

Given these features, 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester can be hypothesized to serve as a scaffold for medicinal chemistry exploration, potentially in the realms of antimicrobial or anticancer research.[12]

Comparative Analysis with Established Quinoline Derivatives

To understand the potential of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, it is instructive to compare it against classes of quinolines with well-defined structure-activity relationships (SAR).

Quinoline Class Key Structural Features for Activity Primary Biological Activity Comparison with 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester
4-Aminoquinolines (e.g., Chloroquine) 7-Chloro group; Dialkylaminoalkyl side chain at C4.[13]Antimalarial[14][15][16]The target molecule lacks the essential 4-amino side chain and the 7-chloro substituent, making significant antimalarial activity via the same mechanism as chloroquine unlikely.
Fluoroquinolones (e.g., Ciprofloxacin) 4-oxo group; Carboxylic acid at C3; N1-substituent (e.g., cyclopropyl); C6-fluoro group.[4]Antibacterial (DNA gyrase/topoisomerase IV inhibition)[17][18]While possessing a C3-ester (a precursor to the required acid), it lacks the critical 4-oxo group and other key pharmacophoric elements. Thus, potent antibacterial activity as a fluoroquinolone mimic is not expected.
Quinoline-based Kinase Inhibitors (e.g., Lenvatinib) Varied substitutions, often with aryloxy or arylamino groups at C4 and other functional groups on the quinoline ring to interact with the ATP-binding site of kinases.[19][20]Anticancer (Tyrosine Kinase Inhibition)[21][22]The substitution pattern is significantly different from many approved kinase inhibitors. However, the quinoline core is a valid starting point. The methyl and ester groups could be modified to explore interactions with kinase active sites.[23]
8-Hydroxyquinolines (e.g., Clioquinol) Hydroxyl group at C8.Antimicrobial, Neuroprotective (metal chelation)[24]The target molecule has a methyl group at C8, precluding it from acting as a metal chelator in the same manner as 8-hydroxyquinolines.

This comparative analysis suggests that while 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is unlikely to exhibit potent activity as a direct analog of these established classes, its unique substitution pattern presents an opportunity for novel drug discovery efforts. The molecule could serve as a fragment or starting point for the synthesis of new compound libraries.

SAR_Comparison cluster_target Target Molecule cluster_classes Established Quinoline Classes cluster_key Key SAR Features Target 2,5,8-Trimethylquinoline- 3-carboxylic acid ethyl ester Aminoquinolines 4-Aminoquinolines (Antimalarial) Target->Aminoquinolines Lacks 4-amino side chain & 7-Cl group Fluoroquinolones Fluoroquinolones (Antibacterial) Target->Fluoroquinolones Lacks 4-oxo group & N1 substituent KinaseInhibitors Kinase Inhibitors (Anticancer) Target->KinaseInhibitors Different substitution pattern, but core is relevant SAR_Amino 4-Amino Side Chain is CRITICAL SAR_Fluoro 4-Oxo & C3-Acid are ESSENTIAL SAR_Kinase Diverse substitutions target ATP-binding pocket

Caption: Structural and functional relationships of the target molecule to major quinoline drug classes.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester and its analogs, standardized in vitro assays are required. The following protocols provide a self-validating framework for initial screening.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, a key metric for antibacterial efficacy.[25]

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations and scalability. Serial dilution ensures a precise determination of the concentration at which bacterial growth is inhibited. Including positive (no drug) and negative (no bacteria) controls is essential for validating the assay's integrity.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Assay Plate Preparation:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Prepare control wells: a positive control (MHB + bacteria, no compound) and a negative control (MHB only).

  • Inoculation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of this diluted culture to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. The assay should be performed in triplicate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation, providing a measure of its potential anticancer activity.[26]

Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable measure of cytotoxicity.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, HT29) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include control wells: untreated cells (vehicle control, e.g., DMSO at the highest concentration used) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester does not fit neatly into the established paradigms of major quinoline drug classes, it stands as a compound of interest for foundational research. Its unique substitution pattern on the quinoline core warrants empirical investigation. The provided experimental protocols offer a starting point for characterizing its potential antibacterial and cytotoxic properties.

Future research should focus on:

  • Biological Screening: Employing the described assays to generate the first biological data for this molecule.

  • SAR Studies: Synthesizing analogs by modifying the ester group, altering the position and nature of the alkyl substituents, and introducing other functional groups to build a structure-activity relationship profile.

  • Computational Modeling: Using the determined biological data to perform docking studies against various potential targets (e.g., bacterial enzymes, protein kinases) to elucidate possible mechanisms of action.

By systematically exploring the biological potential of such under-characterized quinoline derivatives, the scientific community can continue to unlock the full therapeutic promise of this remarkable heterocyclic scaffold.

References

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  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - Wiley Online Library. [Link]

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A Comparative Guide to Quinoline Synthesis: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence has driven the development of numerous synthetic strategies over the past century, each with its own set of advantages and limitations. This guide provides an in-depth comparative analysis of the most significant methods for quinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for both classical named reactions and modern catalytic approaches.

I. Classical Approaches to the Quinoline Core: Time-Honored and Robust

The foundational methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant due to their reliability and use of readily available starting materials.[2][3]

The Skraup Synthesis: A Classic, Forceful Condensation

The Skraup synthesis is a powerful, albeit often vigorous, method for producing quinolines.[4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[5]

Mechanistic Insights: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to yield a 1,2-dihydroquinoline intermediate.[6] This intermediate is subsequently oxidized to the aromatic quinoline.[6]

Causality in Experimental Choices: The notoriously exothermic nature of the Skraup synthesis necessitates careful control.[8] Ferrous sulfate is often added as a moderator to ensure a smoother reaction profile.[8] Nitrobenzene serves a dual role as both the oxidizing agent and a high-boiling solvent.[4]

Advantages:

  • Uses simple and inexpensive starting materials.

  • Provides a direct route to the parent quinoline and its simple derivatives.

Disadvantages:

  • The reaction can be highly exothermic and difficult to control, posing safety risks.[8]

  • Harsh reaction conditions (strong acid, high temperature) can lead to low yields and significant tar formation.[2][8]

  • Limited functional group tolerance.

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Add ferrous sulfate heptahydrate to the mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation.

The Doebner-von Miller Reaction: A Versatile Variation

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[9] This method allows for the synthesis of a wider range of substituted quinolines.[10]

Mechanistic Insights: The mechanism is complex and has been the subject of debate, with evidence suggesting a fragmentation-recombination pathway.[9][11] The reaction is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10] The resulting adduct can then fragment and recombine before undergoing an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the quinoline.[10]

Causality in Experimental Choices: To mitigate the common side reaction of α,β-unsaturated carbonyl polymerization under strong acidic conditions, a biphasic solvent system (e.g., water-toluene) can be employed.[12] This sequesters the carbonyl compound in the organic phase, reducing its self-condensation.[12] Slow, controlled addition of the carbonyl compound also helps to minimize polymerization.[12]

Advantages:

  • Greater versatility than the Skraup synthesis, allowing for the preparation of a wider variety of substituted quinolines.[10]

  • The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds (the Beyer method).[9]

Disadvantages:

  • Polymerization of the α,β-unsaturated carbonyl compound is a significant side reaction that can lead to low yields and tar formation.[2][12]

  • The reaction often requires strong acid catalysts and elevated temperatures.[9]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • 6 M Hydrochloric acid

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

The Combes Synthesis: Condensation with β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13][14]

Mechanistic Insights: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone.[6] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[6][13]

Causality in Experimental Choices: The choice of acid catalyst is crucial. Concentrated sulfuric acid is commonly used, but other acids like polyphosphoric acid (PPA) can also be effective.[6][13] The regioselectivity of the cyclization with unsymmetrical β-diketones is influenced by both steric and electronic factors.[13][15]

Advantages:

  • Provides a direct route to 2,4-disubstituted quinolines.[13]

  • The starting β-diketones are readily available.

Disadvantages:

  • Regioselectivity can be an issue with unsymmetrical β-diketones.[15]

  • Strongly electron-withdrawing groups on the aniline can inhibit the cyclization.[16][17]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Crushed ice

  • Ammonia or sodium hydroxide solution

Procedure:

  • In a reaction vessel, cool a mixture of aniline and acetylacetone in an ice bath.

  • Slowly and with stirring, add concentrated sulfuric acid to the cooled mixture.

  • Gently heat the reaction mixture.

  • After the reaction is complete, carefully pour the cooled mixture onto crushed ice.

  • Neutralize the solution with a base such as ammonia or sodium hydroxide.

  • The 2,4-dimethylquinoline may precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

This synthesis involves the reaction of anilines with β-ketoesters and is notable for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[14]

Mechanistic Insights: At lower temperatures (kinetic control), the aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate that cyclizes to the 4-hydroxyquinoline.[14] At higher temperatures (thermodynamic control), the reaction favors the formation of a β-ketoester anilide, which then cyclizes to the 2-hydroxyquinoline.[14]

Causality in Experimental Choices: The reaction temperature is the critical parameter for controlling the regiochemical outcome. Lower temperatures favor the kinetically controlled product (4-hydroxyquinoline), while higher temperatures lead to the thermodynamically more stable product (2-hydroxyquinoline).

Advantages:

  • Allows for the selective synthesis of either 4-hydroxyquinolines or 2-hydroxyquinolines by controlling the reaction temperature.

  • A valuable method for preparing quinolones.

Disadvantages:

  • Requires careful temperature control to achieve the desired regioselectivity.

  • The high temperatures required for the Knorr product can lead to side reactions.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Inert high-boiling solvent (e.g., diphenyl ether)

Procedure:

  • Condensation: Mix aniline and ethyl acetoacetate and heat at a moderate temperature (e.g., 140-160°C) to form the β-aminoacrylate intermediate.

  • Cyclization: Add a high-boiling inert solvent like diphenyl ether to the intermediate and heat to a higher temperature (e.g., ~250°C).

  • The 4-hydroxy-2-methylquinoline will precipitate upon cooling.

  • Collect the product by filtration and wash with a suitable solvent.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[17]

Mechanistic Insights: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration.[18] The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction.[18]

Causality in Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and yield.[17] Modern variations of this method have focused on developing milder and more environmentally friendly conditions, such as using water as a solvent or employing reusable solid acid catalysts.[19]

Advantages:

  • High versatility and broad substrate scope, allowing for the synthesis of a wide range of functionalized quinolines.[20][21]

  • Milder reaction conditions are often possible compared to other classical methods.[21]

Disadvantages:

  • Regioselectivity can be a challenge when using unsymmetrical ketones.[22]

  • The starting 2-aminoaryl aldehydes or ketones may not be readily available.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone

  • Acetone

  • Potassium hydroxide (or p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone and acetone in ethanol.

  • Add a catalytic amount of potassium hydroxide (base catalysis) or p-toluenesulfonic acid (acid catalysis).

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.

II. Modern Synthetic Strategies: Efficiency and Sustainability

Contemporary research in quinoline synthesis has focused on developing more efficient, sustainable, and atom-economical methods. These approaches often utilize catalysis to achieve transformations under milder conditions with higher selectivity.[1][23]

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for quinoline synthesis, enabling novel bond formations and reaction pathways.[24] Catalysts based on copper, palladium, and other metals facilitate a variety of transformations, including C-H activation and annulation reactions, to construct the quinoline ring.[24] These methods often offer high yields and broad functional group tolerance under relatively mild conditions.[24]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has revolutionized many areas of chemistry, and quinoline synthesis is no exception.[25][26] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and reducing the formation of side products.[25] This technology is particularly beneficial for reactions that traditionally require high temperatures and long reaction times, such as the Skraup and Friedländer syntheses.[2][25]

Causality in Experimental Choices: The choice of solvent is critical in microwave-assisted synthesis, as it must efficiently absorb microwave energy. Polar solvents like DMF and ethanol are commonly used.[25] The precise control of temperature and pressure in modern microwave reactors allows for the rapid optimization of reaction conditions.[25]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Quinoline Derivatives

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (0.05 mmol)

  • DMF (1.0 mL)

Procedure:

  • In a microwave-safe vessel, combine the formyl-quinoline derivative, heterocyclic amine, and cyclic 1,3-diketone in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 125–135 °C for 8–20 minutes.[27]

  • After the reaction, cool the vessel to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

III. Comparative Analysis of Quinoline Synthesis Methods

Method Precursors Typical Conditions Typical Yields Advantages Disadvantages
Skraup Aniline, Glycerol, Oxidizing AgentH₂SO₄, 140-150°C10-40%Inexpensive starting materials, direct route to parent quinoline.Highly exothermic, harsh conditions, low yields, tar formation.[2]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst, Heat20-60%More versatile than Skraup, wider range of products.[10]Polymerization of carbonyl compound, tar formation.[2][12]
Combes Aniline, β-DiketoneAcid catalyst, Heat40-80%Good for 2,4-disubstituted quinolines.[13]Regioselectivity issues with unsymmetrical diketones.[15]
Conrad-Limpach-Knorr Aniline, β-KetoesterHeat (temperature dependent)50-90%Selective synthesis of 2- or 4-hydroxyquinolines.Requires careful temperature control.
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base catalyst, Heat60-95%High versatility, broad substrate scope, milder conditions.[20]Starting materials can be difficult to access, regioselectivity issues.[22]
Metal-Catalyzed Various (e.g., Anilines, Alkynes)Metal catalyst (Cu, Pd, etc.), Mild conditions70-95%High yields, broad functional group tolerance, mild conditions.[24]Catalyst cost and removal.
Microwave-Assisted VariousMicrowave irradiation, Polar solvent70-98%Drastically reduced reaction times, improved yields.[25][26]Requires specialized equipment.

IV. Conclusion: Selecting the Right Path to the Quinoline Core

The synthesis of quinolines is a rich and diverse field, with a wide range of methods available to the modern chemist. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the importance of factors such as reaction time, yield, and environmental impact.

Classical methods like the Skraup and Doebner-von Miller reactions, while having their drawbacks, remain valuable for their simplicity and the use of inexpensive reagents. The Combes, Conrad-Limpach-Knorr, and Friedländer syntheses offer greater versatility and control over the substitution pattern of the final product.

Modern approaches, particularly those employing metal catalysis and microwave assistance, represent the cutting edge of quinoline synthesis. These methods provide highly efficient, selective, and often more sustainable routes to complex quinoline derivatives, accelerating the pace of drug discovery and materials science research. By understanding the principles and practicalities of each method presented in this guide, researchers can make informed decisions to best achieve their synthetic goals.

V. Visualizing the Synthetic Pathways

Reaction Mechanisms

Skraup_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -H₂O (H₂SO₄) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation caption Skraup Synthesis Mechanism Friedlander_Mechanism Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Ketone α-Methylene Ketone Methylene_Ketone->Aldol_Adduct Aldol Condensation Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone -H₂O Quinoline Quinoline Unsaturated_Ketone->Quinoline Cyclization -H₂O caption Friedländer Synthesis Mechanism (Aldol First)

Caption: Friedländer Synthesis Mechanism (Aldol First)

Experimental Workflows

Skraup_Workflow Start Combine Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ Heat Heat to 140-150°C (3-4 hours) Start->Heat Cool Cool to Room Temp. Heat->Cool Dilute_Neutralize Dilute with H₂O Neutralize with NaOH Cool->Dilute_Neutralize Distill Steam Distillation Dilute_Neutralize->Distill Separate_Dry Separate Quinoline Layer Dry Distill->Separate_Dry Purify Purify by Distillation Separate_Dry->Purify Product Pure Quinoline Purify->Product caption Skraup Synthesis Workflow

Caption: Skraup Synthesis Workflow

Microwave_Workflow Start Combine Reactants in Microwave Vial with DMF Irradiate Microwave Irradiation (125-135°C, 8-20 min) Start->Irradiate Cool Cool to Room Temp. Irradiate->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Product Pure Quinoline Derivative Wash->Product caption Microwave Synthesis Workflow

Caption: Microwave Synthesis Workflow

VI. References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • analysis of contemporary methods for the synthesis of quinoline derivatives. LinkedIn. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. ResearchGate. [Link]

  • Scope of Friedländer quinoline synthesis. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]

  • Microwave-assisted green synthetic approach for quinoline synthesis in... ResearchGate. [Link]

  • A plausible mechanism for quinoline synthesis. ResearchGate. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • One-Pot FriedländerQuinoline Synthesis: Scope and Limitations. Semantic Scholar. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Combes Quinoline Synthesis PDF. Scribd. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4][5] Its derivatives, particularly substituted quinoline-3-carboxylates, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][6][7] This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and methodological insights, to aid researchers in drug discovery and development.

I. Anticancer Activity: A Prominent Therapeutic Avenue

Quinoline-3-carboxylate derivatives have emerged as a promising class of antiproliferative agents.[1] Their mechanism of action is often attributed to the inhibition of crucial cellular processes such as topoisomerase activity and dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[3][8][9]

Comparative Efficacy of Substituted Quinoline-3-Carboxylates

The cytotoxic potential of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. A study on a series of quinoline-3-carboxylate derivatives demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[1]

CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
4m Specific substitutions on the quinoline ringMCF-70.33[1]
4n Specific substitutions on the quinoline ringMCF-70.33[1]
4k Specific substitutions on the quinoline ringK5620.28[1]
4m Specific substitutions on the quinoline ringK5620.28[1]
Doxorubicin (Standard Drug)MultipleVaries[10]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that specific substitutions can lead to compounds with anticancer activity comparable to or even exceeding that of standard chemotherapeutic agents.[1] For instance, compounds 4m and 4n showed potent activity against the MCF-7 cell line, while 4k and 4m were highly effective against the K562 cell line.[1] Further research has also highlighted the potential of 4-oxoquinoline-3-carboxamide derivatives, with compounds 16b and 17b exhibiting IC50 values of 1.92 µM and 5.18 µM, respectively, against a gastric cancer cell line.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of quinoline-3-carboxylate derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Causality in Experimental Design:

  • Seeding Density: The initial number of cells seeded is critical. Too few cells may lead to insignificant signal, while too many can result in overgrowth and nutrient depletion, affecting the accuracy of the results.

  • Drug Concentration Range: A wide range of concentrations is tested to determine the dose-response curve and accurately calculate the IC50 value.

  • Incubation Time: The duration of drug exposure is chosen based on the cell line's doubling time and the compound's expected mechanism of action.

  • Controls: Positive (a known cytotoxic drug like doxorubicin) and negative (vehicle control, e.g., DMSO) controls are essential for validating the assay's performance.

II. Antimicrobial Activity: Combating Drug Resistance

Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. The antibacterial effect of many quinoline carboxylic acids stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8][11]

Comparative Efficacy of Substituted Quinoline-3-Carboxylates

The antimicrobial potency of these compounds is influenced by substituents on the quinoline ring. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)Reference
QQ1, QQ5, QQ6 QuinolinequinoneStaphylococcus aureus1.22[12]
Cefuroxime-Na (Standard Drug)Staphylococcus aureus1.22[12]
QQ6 QuinolinequinoneEnterococcus faecalis4.88[12]
Amikacin (Standard Drug)Enterococcus faecalis128[12]
Compound 4 p-CF3 substitutionStaphylococcus aureus0.75[13]
Compound 4 p-CF3 substitutionVancomycin-resistant Enterococcus (VRE)0.75[13]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Notably, some quinolinequinones displayed antibacterial activity against S. aureus equal to the reference drug cefuroxime-Na.[12] Furthermore, certain derivatives showed potent activity against multidrug-resistant strains like MRSA and VRE.[13] For example, compound 4 , with a p-trifluoromethyl substitution, exhibited an MIC of 0.75 µg/mL against both MRSA and VRE.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Assay A Prepare serial dilutions of the test compound in a 96-well microtiter plate B Add a standardized bacterial inoculum to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at 37°C for 18-24 hours B->D C->D E Visually inspect for turbidity or use a plate reader to measure optical density D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Self-Validating System:

  • Standardized Inoculum: The use of a standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard) ensures reproducibility.

  • Growth and Sterility Controls: The positive control (broth with bacteria) confirms the viability of the inoculum, while the negative control (broth only) ensures the sterility of the medium.

  • Endpoint Reading: The clear, all-or-nothing endpoint (growth vs. no growth) provides a definitive MIC value.

III. Anti-inflammatory Activity

Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[6][14] Their mechanism of action can be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the downregulation of T-cell function.[15]

Comparative Efficacy

One study evaluated the anti-inflammatory effects of a substituted quinoline carboxylic acid, CL 306 ,293, in animal models of arthritis.[15] The results showed that this compound suppressed inflammation and joint destruction at daily oral doses between 1.5 and 3.0 mg/kg.[15] In a model of delayed-type hypersensitivity in dogs, inflammation was suppressed at a daily dose of 0.25 mg/kg.[15] Importantly, at these effective doses, the compound did not inhibit cyclooxygenase or lipoxygenase activities, indicating a different mechanism of action from traditional NSAIDs.[15]

Another study found that quinoline-3-carboxylic acid exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, with efficacy comparable to the classical NSAID indomethacin.[6][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-3-carboxylates is intricately linked to their chemical structure. Key structural features that influence activity include:

  • The Carboxylic Acid Group: The carboxylic acid at the 3-position is often crucial for activity, particularly in anticancer and anti-inflammatory derivatives.[9][16]

  • Substituents on the Benzo Ring: The type and position of substituents on the benzo portion of the quinoline ring can significantly modulate the biological effects.

  • Substituents at the 2-position: Bulky, hydrophobic groups at the C2 position can be important for certain activities, such as the inhibition of dihydroorotate dehydrogenase.[9]

General SAR for Quinolone-3-Carboxylates

SAR cluster_0 Quinoline-3-Carboxylate Scaffold cluster_1 Key Positions for Substitution Core Core R1 C2 Position: - Bulky, hydrophobic groups can enhance anticancer activity. R2 C3 Position: - Carboxylic acid is often essential for activity. R3 Benzo Ring (C5-C8): - Halogens or other electron-withdrawing groups can influence potency.

Sources

A Senior Application Scientist's Guide to Purity Determination of Quinoline Esters: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Quinoline esters, a class of compounds with significant therapeutic potential, present unique analytical challenges due to their structural diversity and potential for various impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of quinoline esters, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry.[1] Its wide applicability, sensitivity, and robust quantitative capabilities make it an indispensable tool for separating and quantifying the main component from its impurities.[1] The primary objective in developing an HPLC method for purity determination is to achieve adequate resolution between the main peak and all potential impurities, including process-related impurities and degradation products.

A well-developed HPLC method for impurity profiling should be specific, accurate, precise, linear, and robust, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[2][3][4][5] Furthermore, adherence to pharmacopeial standards, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, ensures the use of standardized procedures and calculations.[6][7][8][9][10]

Strategic HPLC Method Development for Quinoline Esters

The development of a robust HPLC method for quinoline esters requires a systematic approach, considering the physicochemical properties of the analytes. Quinolines are basic nitrogen-containing heterocyclic compounds, and their ester derivatives can range in polarity. Reversed-phase HPLC is typically the method of choice.

Experimental Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing an HPLC method for the purity analysis of quinoline esters.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Characterize Quinoline Ester (pKa, logP, UV spectrum) Column_Screening Screen Columns (e.g., C18, Phenyl-Hexyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Screen Mobile Phases (ACN, MeOH, Buffers) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient Profile Mobile_Phase_Screening->Gradient_Optimization Temperature_Optimization Optimize Column Temperature Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Optimize Flow Rate Temperature_Optimization->Flow_Rate_Optimization System_Suitability Establish System Suitability Criteria (USP <621>) Flow_Rate_Optimization->System_Suitability Validation_Parameters Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) System_Suitability->Validation_Parameters Final_Method Final Validated HPLC Method Validation_Parameters->Final_Method

Caption: A systematic workflow for the development and validation of an HPLC method for quinoline ester purity analysis.

Selecting the Right Stationary Phase: A Comparative Analysis

The choice of stationary phase is critical for achieving the desired selectivity. While C18 columns are a common starting point, alternative selectivities can be invaluable for resolving closely eluting impurities.

  • C18 (Octadecyl Silane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention. For many quinoline esters, a C18 column provides a good balance of retention and resolution. The primary separation mechanism is hydrophobic interaction between the C18 alkyl chains and the nonpolar regions of the quinoline ester molecule.[11]

  • Phenyl-Hexyl Columns: These columns offer a different selectivity profile due to the presence of a phenyl ring linked to the silica surface by a hexyl chain. This allows for π-π interactions with aromatic analytes like the quinoline ring system.[11][12][13] This can lead to enhanced retention and altered elution orders for aromatic compounds compared to a C18 column, which can be advantageous for separating impurities with similar hydrophobicity but different aromatic character.[12][14][15]

  • Naphthylpropyl Columns: For certain quinoline derivatives, a naphthylpropyl stationary phase has been shown to provide unique selectivity and successful separation where C18 columns have failed.[16] The larger aromatic system of the naphthyl group can offer stronger π-π interactions and different steric effects.

Table 1: Comparison of HPLC Stationary Phases for Quinoline Ester Analysis

ParameterC18 ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic interactionsπ-π interactions, Hydrophobic interactions
Selectivity Good for general nonpolar compounds.Enhanced selectivity for aromatic and unsaturated compounds.[12]
Typical Application First choice for a wide range of analytes.Alternative selectivity when C18 fails to resolve aromatic isomers or related substances.[13]
Peak Shape for Basic Compounds Can sometimes exhibit tailing without mobile phase modifiers.Often provides improved peak shape for basic compounds due to different surface interactions.
Experimental Protocol: Standard Reversed-Phase HPLC Method

This protocol outlines a robust starting point for the purity analysis of a novel quinoline ester.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the quinoline ester).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

  • Sample Preparation:

    • Prepare a stock solution of the quinoline ester reference standard in the sample diluent (e.g., 1 mg/mL).[17]

    • Prepare a sample solution of the test article at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.[18]

Benchmarking HPLC Against Alternative Technologies

While HPLC is the predominant technique, other analytical methods can offer complementary information or advantages in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For quinoline esters that are thermally stable and sufficiently volatile, GC-MS can provide excellent separation and structural information from the mass spectrometer.

  • Advantages: High resolution, sensitive detection, and definitive identification based on mass spectra.[19][20]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required to increase volatility, which adds complexity to the sample preparation.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[21][22] It is often considered a "green" chromatography technique due to reduced organic solvent consumption.[23]

  • Advantages: Faster separations and lower backpressure compared to HPLC.[24] Excellent for chiral separations and the analysis of moderately polar compounds.[21][22]

  • Limitations: May not be suitable for highly polar compounds.[22] The instrumentation is less common in some laboratories compared to HPLC.

Capillary Electrophoresis (CE)

CE separates analytes based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.

  • Advantages: High separation efficiency, short analysis times, and low sample volume requirements.[25] It is complementary to HPLC and can be particularly useful for charged or highly polar compounds.[26][27]

  • Limitations: Lower concentration sensitivity compared to HPLC with UV detection. Reproducibility can be more challenging to achieve.

Table 2: Comparative Overview of Analytical Techniques for Quinoline Ester Purity Analysis

FeatureHPLCGC-MSSFCCE
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Differential migration in an electric field.
Applicability Broad applicability for non-volatile and thermally stable compounds.Volatile and thermally stable compounds.[19]Thermally labile and chiral compounds, moderately polar analytes.[23][28]Charged and polar compounds.[29][30]
Resolution HighVery HighHighVery High
Sensitivity High (UV, MS)Very High (MS)High (UV, MS)Moderate to High (UV, MS)
Throughput ModerateModerate to HighHighHigh
Solvent Consumption Moderate to HighLowLowVery Low
Key Advantage Versatility and robustness for quantitative analysis.Definitive identification via mass spectra.Speed and reduced environmental impact.High efficiency for charged species.

Ensuring Trustworthiness: The Role of Method Validation

A scientifically sound analytical method must be validated to ensure it is fit for its intended purpose.[4] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Logical Flow of Analytical Method Validation

The following diagram illustrates the key parameters that must be evaluated during method validation, as per ICH Q2(R1) guidelines.

Method_Validation cluster_Core Core Performance Characteristics cluster_Assurance Assurance & Performance Limits Validated_Method Validated Analytical Method Specificity Specificity/ Selectivity Validated_Method->Specificity Linearity Linearity & Range Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision (Repeatability, Intermediate) Validated_Method->Precision Robustness Robustness Validated_Method->Robustness LOD Limit of Detection (LOD) Validated_Method->LOD LOQ Limit of Quantitation (LOQ) Validated_Method->LOQ

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion and Recommendations

For the comprehensive purity determination of quinoline esters, a well-validated reversed-phase HPLC method remains the most robust and reliable primary technique. The initial method development should include screening of both C18 and Phenyl-Hexyl columns to identify the optimal selectivity for the specific quinoline ester and its potential impurities. The use of a Diode Array Detector is highly recommended for assessing peak purity.

While HPLC is the cornerstone, orthogonal techniques play a crucial role in comprehensive characterization and for troubleshooting. GC-MS should be considered for volatile impurities, while SFC offers a high-throughput and environmentally friendly alternative, especially for chiral purity determination. CE can be a powerful problem-solving tool for challenging separations of polar and charged impurities that are not well-retained by reversed-phase HPLC.

Ultimately, the choice of analytical strategy should be guided by a thorough understanding of the quinoline ester's chemical properties, the potential impurity profile, and the stage of drug development. A multi-faceted approach, leveraging the strengths of different technologies, will provide the highest level of confidence in the purity, and therefore the safety and efficacy, of the final drug product.

References

  • United States Pharmacopeia.
  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • National Center for Biotechnology Information. Applications of capillary electrophoresis in pharmaceutical analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • South East Technological University. Capillary electrophoresis for pharmaceutical analysis. [Link]

  • Preprints.org. Advances in capillary electrophoresis-mass spectrometry for pharmaceutical analysis. [Link]

  • European Pharmaceutical Review. Challenging applications of capillary electrophoresis in biopharmaceutical analysis. [Link]

  • YouTube. What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • International Journal of Scientific Research and Engineering Development. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • ResearchGate. Supercritical Fluid Chromatography. [Link]

  • Twisting Memoirs Publication. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Journal of Physics: Conference Series. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Shimadzu. Diversification of Separation Selectivity Using Supercritical Fluid Chromatography -Efficient Search for Optimal Separation Conditions by Combining LC and SFC. [Link]

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A Comparative Guide to Trimethylquinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmaceuticals and functional materials. Among its many derivatives, trimethylquinolines are of significant interest. The synthesis of these targeted, substituted quinolines requires a careful choice of methodology. This guide provides an in-depth comparison of two classical and foundational methods: the Skraup synthesis and the Doebner-von Miller reaction, offering field-proven insights into their mechanisms, practicality, and optimal applications for synthesizing trimethylquinolines.

The Foundational Methods: An Overview

The Skraup and Doebner-von Miller reactions are two of the most established methods for constructing the quinoline ring system.[1] Both typically involve the reaction of an aromatic amine with a three-carbon component under strong acidic conditions. However, the nature of this three-carbon component and the resulting versatility of the reaction are the critical points of divergence.

The Skraup Synthesis: A Classic but Forceful Approach

First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] The reaction is notoriously vigorous and exothermic, often requiring moderators like ferrous sulfate to prevent it from becoming uncontrollable.[3][4][5]

Mechanism of the Skraup Reaction

The reaction proceeds through a well-defined, multi-step pathway:

  • Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][6]

  • Michael Addition: The aniline performs a nucleophilic conjugate (Michael) addition to the acrolein.

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution, closing the ring.

  • Dehydration & Oxidation: The resulting 1,2-dihydroquinoline is dehydrated and then oxidized to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is crucial for this final aromatization step.[5][6]

Skraup_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product Aniline Aniline Adduct β-Anilinopropionaldehyde Adduct Aniline->Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Application to Trimethylquinoline Synthesis: A Significant Limitation

The classic Skraup synthesis is fundamentally limited for producing most trimethylquinoline isomers. Since the pyridine ring is constructed from glycerol, it is not possible to introduce methyl substituents onto positions 2, 3, or 4 of the quinoline core. This method is only viable if all three methyl groups are on the benzene ring portion of the molecule, which would require starting with a trimethylaniline. Therefore, for targets like 2,4,6-trimethylquinoline, the Skraup reaction is not a suitable choice.

The Doebner-von Miller Reaction: A More Versatile Adaptation

Developed shortly after the Skraup synthesis, the Doebner-von Miller reaction is a more adaptable variation.[7] It replaces glycerol with α,β-unsaturated aldehydes or ketones, which allows for the synthesis of a much wider range of substituted quinolines.[1][8] This reaction is also catalyzed by acids, but a broader range of both Brønsted and Lewis acids can be employed.[7]

Mechanism of the Doebner-von Miller Reaction

The mechanism is more complex and has been a subject of debate. Isotopic labeling studies strongly support a fragmentation-recombination pathway, particularly when α,β-unsaturated ketones are used.[7][9][10]

  • Conjugate Addition: The reaction begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[8]

  • Fragmentation-Recombination: The initial adduct can fragment into an imine and a saturated carbonyl compound. These fragments then recombine in an aldol-type condensation to form a new, larger α,β-unsaturated imine intermediate.[8][10] This fragmentation explains the label scrambling observed in mechanistic studies.[9][10]

  • Cyclization: This new imine undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

  • Aromatization: The dihydroquinoline is oxidized to the final quinoline product. Often, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidant, though an external oxidant is sometimes added.[8]

DvM_Mechanism cluster_start_dvm Starting Materials cluster_intermediate_dvm Key Intermediates cluster_end_dvm Final Product Aniline_dvm Aniline Adduct_dvm Initial Adduct Aniline_dvm->Adduct_dvm Unsat_Ketone α,β-Unsaturated Ketone/Aldehyde Unsat_Ketone->Adduct_dvm Michael Addition Fragments Imine + Saturated Ketone Fragments Adduct_dvm->Fragments Fragmentation New_Imine Recombined α,β-Unsaturated Imine Fragments->New_Imine Recombination Dihydroquinoline_dvm Dihydroquinoline New_Imine->Dihydroquinoline_dvm Cyclization Subst_Quinoline Substituted Quinoline Dihydroquinoline_dvm->Subst_Quinoline Oxidation

Caption: Mechanism of the Doebner-von Miller Reaction.

Application to Trimethylquinoline Synthesis: The Method of Choice

The Doebner-von Miller reaction's key advantage is its versatility. By selecting the appropriate substituted aniline and α,β-unsaturated carbonyl compound, one can precisely control the substitution pattern of the final trimethylquinoline. For example, to synthesize 2,4,6-trimethylquinoline, a researcher would react p-toluidine (providing the 6-methyl group) with mesityl oxide (4-methyl-3-penten-2-one), which provides the carbon backbone and the methyl groups at positions 2 and 4. This direct and logical approach makes it the superior method for this specific synthetic goal.

Performance Comparison: Skraup vs. Doebner-von Miller

FeatureSkraup SynthesisDoebner-von Miller Reaction
Primary Reactants Aniline, Glycerol, Oxidizing AgentAniline, α,β-Unsaturated Carbonyl Compound
Catalyst Strong Brønsted acids (e.g., H₂SO₄)Brønsted or Lewis acids (e.g., HCl, SnCl₄, Iodine)[7]
Versatility for Trimethylquinolines Very low. Limited to substitution on the aniline ring only.High. Allows for substitution on both the benzene and pyridine rings.
Reaction Conditions Harsh, highly exothermic, often violent.[4][5]Generally milder, but can be vigorous.[11] Risk of substrate polymerization.[1]
Typical Yields Can be good for unsubstituted quinoline (84-91%), but often lower for derivatives.[5]Highly variable, dependent on substrates and conditions. Can be low due to side reactions.[1]
Safety & Environmental Use of hazardous oxidizing agents (nitrobenzene, arsenic acid).[3] Produces large amounts of waste.[4]Can generate polymeric tar.[12] Avoids highly toxic oxidants if an internal one suffices.
Key Advantage Uses simple, inexpensive starting materials for the parent quinoline ring.High degree of flexibility in synthesizing substituted quinolines.
Key Limitation Lack of versatility for introducing substituents onto the pyridine ring.Potential for low yields due to polymerization and incomplete oxidation.[1][12]

Experimental Protocol: Synthesis of 2,4,6-Trimethylquinoline via Doebner-von Miller Reaction

This protocol is a representative procedure for synthesizing 2,4,6-trimethylquinoline, demonstrating the practical application of the Doebner-von Miller methodology.

Materials:
  • p-Toluidine

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine and toluene.

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring.

  • Addition of Carbonyl: While maintaining cooling and stirring, add mesityl oxide dropwise to the reaction mixture. The addition should be controlled to manage any exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a concentrated NaOH solution until the mixture is strongly alkaline.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2,4,6-trimethylquinoline.

Workflow A 1. Combine p-Toluidine & Toluene in Flask B 2. Cool in Ice Bath & Slowly Add Conc. HCl A->B C 3. Add Mesityl Oxide Dropwise B->C D 4. Heat to Reflux & Monitor by TLC C->D E 5. Cool & Neutralize with NaOH D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Concentrate & Purify (Distillation/Chromatography) F->G H Final Product: 2,4,6-Trimethylquinoline G->H

Caption: Experimental Workflow for Doebner-von Miller Synthesis.

Conclusion and Recommendation

While both the Skraup and Doebner-von Miller reactions are historically significant methods for quinoline synthesis, they are not interchangeable. The Skraup reaction, though effective for producing the parent quinoline scaffold, is severely limited in its ability to generate specifically substituted derivatives like trimethylquinolines. Its harsh, exothermic nature and reliance on toxic oxidizing agents also present significant practical challenges.

For the targeted synthesis of trimethylquinolines, the Doebner-von Miller reaction is unequivocally the superior and more logical choice . Its inherent versatility, allowing for the strategic selection of a substituted aniline and an appropriate α,β-unsaturated carbonyl compound, provides direct and rational access to a wide range of substituted quinoline targets. While optimization is often required to mitigate side reactions like polymerization and ensure complete aromatization, its flexibility makes it an indispensable tool for researchers and drug development professionals working with this important heterocyclic family.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trimethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and drug discovery.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for interacting with various biological targets, making it a "privileged structure" in medicinal chemistry.[2] Numerous quinoline derivatives have been developed into successful therapeutic agents, exhibiting a wide spectrum of activities including antimicrobial, antimalarial, anti-inflammatory, and anticancer effects.[3][4][5]

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6][7] Even minor modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on trimethyl-substituted quinolines, a subclass where the strategic placement of three methyl groups can fine-tune biological efficacy. While comprehensive, direct comparative studies across all possible trimethylquinoline isomers are limited in current literature, this guide will synthesize available data on individual isomers, discuss the general principles of quinoline structure-activity relationships (SAR), and provide the robust experimental frameworks necessary for researchers to conduct their own comparative evaluations. We will focus primarily on the anticancer potential, as this is a prominent area of investigation for substituted quinolines.[8]

The Influence of Methyl Substitution on Bioactivity

The addition of methyl groups to the quinoline scaffold can modulate its biological activity through several key mechanisms:

  • Increased Lipophilicity: Methyl groups are lipophilic (fat-loving), and their addition generally increases the overall lipophilicity of the molecule. This can enhance the compound's ability to cross cell membranes and may lead to improved cellular uptake and better interaction with hydrophobic pockets in target proteins.[9]

  • Steric Effects: The size and position of methyl groups can introduce steric hindrance, influencing how the molecule binds to a receptor or enzyme active site. This can either improve selectivity by preventing off-target binding or reduce activity by blocking a critical interaction.

  • Electronic Effects: Methyl groups are weakly electron-donating. Their position on the aromatic rings can subtly alter the electron density of the quinoline system, which can impact binding affinities and reactivity. Studies on various substituted quinolines have shown that electron-donating groups can enhance antiproliferative activity against cancer cell lines.[10]

Comparative Analysis: A Call for Direct Investigation

To facilitate this future research, we present the known properties of a representative isomer and provide the experimental workflow required to generate the comparative data needed to build a comprehensive SAR profile.

Case Study: 2,4,6-Trimethylquinoline

This isomer serves as a valuable starting point for SAR investigations. While specific IC50 values are not extensively documented in comparative studies, the general anticancer and antimicrobial properties of the quinoline class provide a strong rationale for its evaluation.[11] The key to unlocking its potential lies in systematic screening, as detailed in the protocols below.

Table 1: Comparative Cytotoxicity Data for Substituted Quinolines (Illustrative)

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
2,4,6-Trimethylquinoline 2-CH₃, 4-CH₃, 6-CH₃e.g., MCF-7, HeLaData Not AvailableRequires Experimental Determination
2,5,7-Trimethylquinoline 2-CH₃, 5-CH₃, 7-CH₃e.g., MCF-7, HeLaData Not AvailableRequires Experimental Determination
2,6,8-Trimethylquinoline 2-CH₃, 6-CH₃, 8-CH₃e.g., MCF-7, HeLaData Not AvailableRequires Experimental Determination
5,7-Dibromo-8-hydroxyquinoline5,7-diBr, 8-OHHeLa8.2 µg/mL[12]
6-chloro-2-phenylquinoline derivative6-Cl, 2-PhPC3 (Prostate)31.37[9]
6-bromo-2-phenylquinoline derivative6-Br, 2-PhHeLa (Cervical)8.3[9]
Doxorubicin (Reference Drug)N/AHeLa (Cervical)~0.1 - 1.0Varies by study

Note: This table is designed to be populated with experimental data. The included values for other substituted quinolines are for context and illustrate the type of data required for a meaningful SAR study. Direct comparison between different compounds from different studies should be approached with caution due to varying experimental conditions.

Experimental Workflows for SAR Determination

To build a reliable SAR model, standardized, and reproducible experimental protocols are paramount. The following sections provide detailed, self-validating methodologies for the synthesis and cytotoxic evaluation of trimethylquinoline isomers.

Synthesis Protocol: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and robust method for synthesizing substituted quinolines from an aniline and an α,β-unsaturated carbonyl compound.[10][13] This acid-catalyzed reaction is well-suited for generating a library of isomers for comparative screening.

Objective: To synthesize a specific trimethylquinoline isomer (e.g., 2,4,6-trimethylquinoline) for biological evaluation.

Materials:

  • Substituted Aniline (e.g., p-toluidine for 2,4,6-trimethylquinoline)

  • α,β-Unsaturated Aldehyde or Ketone (e.g., Crotonaldehyde)

  • Concentrated Hydrochloric Acid (HCl) or other acid catalyst

  • Oxidizing Agent (often inherent in the reaction conditions or can be added)

  • Toluene or other suitable solvent

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 equivalent) with 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (the temperature at which the liquid boils and condenses back into the flask).

  • Reactant Addition: In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 equivalents) in a minimal amount of solvent like toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. Causality Note: Slow addition is crucial to prevent the polymerization of the aldehyde, which is a common side reaction that leads to tar formation and low yields.[12]

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated NaOH solution until the pH is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction three times to ensure all product is recovered.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude trimethylquinoline using silica gel column chromatography to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification s1 Combine Aniline + Acid Catalyst s2 Heat to Reflux s1->s2 s3 Slowly Add α,β-Unsaturated Carbonyl s2->s3 s4 Monitor by TLC s3->s4 w1 Neutralize with Base s4->w1 Reaction Complete w2 Extract with Organic Solvent w1->w2 w3 Wash & Dry w2->w3 w4 Purify by Chromatography w3->w4 Characterize (NMR, MS) Characterize (NMR, MS) w4->Characterize (NMR, MS) Final Product

Caption: Workflow for Doebner-von Miller Quinoline Synthesis.

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[3][14] It is a standard preliminary assay for screening potential anticancer compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of trimethylquinoline isomers against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trimethylquinoline compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach. Trustworthiness Note: A consistent cell density is crucial for reproducible results. A cell titration experiment should be performed beforehand to ensure growth is in the logarithmic phase during the assay.[15]

  • Compound Treatment: Prepare serial dilutions of the trimethylquinoline stock solutions in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.

G start Start seed Seed Cancer Cells in 96-well Plates start->seed end_node End incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat with Serial Dilutions of Trimethylquinolines incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate calculate->end_node G quin Trimethylquinoline Derivative ros ↑ Reactive Oxygen Species (ROS) quin->ros Induces pi3k PI3K / Akt Pathway quin->pi3k Inhibits (?) topo Topoisomerase Enzymes quin->topo Inhibits (?) apoptosis Apoptosis ros->apoptosis prolif Cell Proliferation & Survival pi3k->prolif dna DNA Replication topo->dna

Caption: Potential anticancer mechanisms of action for quinolines.

Conclusion and Future Directions

Trimethyl-substituted quinolines represent a promising, yet underexplored, class of compounds for drug discovery. While this guide highlights the current landscape and provides robust protocols for their synthesis and evaluation, the central challenge remains the lack of direct comparative data. The most critical next step for the research community is to conduct systematic SAR studies. By synthesizing a library of trimethylquinoline isomers and evaluating them under standardized conditions using the protocols outlined herein, a clear picture of the relationship between methyl group positioning and biological activity will emerge. This will enable the rational design of more potent and selective quinoline-based therapeutic agents for cancer and other diseases.

References

  • Benchchem. (2025). A Comparative Guide to the Biological Activity of Trimethylquinoline Isomers.
  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Bok, L. K., et al. (2013). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. ACS Medicinal Chemistry Letters, 4(7), 633-637.
  • Benchchem. (2025). The Emerging Potential of 2,4,6-Trimethylquinoline in Medicinal Chemistry: A Technical Guide.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Muscia, K. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985.
  • Benchchem. (2025). Comparative Anticancer Activity of Substituted Quinolines.
  • Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Drug Delivery and Therapeutics, 11(4-S), 164-181.
  • International Journal of Research in Engineering, Science and Management. (2020). A Review On Substitution Quinoline Derivatives and its Biological Activity. 3(5).
  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds.
  • Singh, P., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • Sharma, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.
  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(38), 18451-18464.
  • Benchchem. (2025). An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential.
  • Bioorganic & Medicinal Chemistry. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. 28(11), 115511.
  • Polycyclic Aromatic Compounds. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. 43(5), 4166-4191.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106.
  • MDPI. (2022).
  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(19), 9919-9936.
  • National Center for Biotechnology Information. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4307.
  • ResearchGate. (2022). Results of antimicrobial activity of synthetic quinoline compounds.
  • Benchchem. (2025). The Biological Frontier of Trimethylated Quinolines: A Technical Guide.

Sources

A Comparative Efficacy Analysis of Ethyl 2,5,8-trimethylquinoline-3-carboxylate and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, and novel analogues represent a promising frontier in this ongoing effort.[1][2] This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel quinoline compound, ethyl 2,5,8-trimethylquinoline-3-carboxylate, against established antibiotics. We present a detailed, self-validating experimental protocol for determining Minimum Inhibitory Concentration (MIC) based on Clinical and Laboratory Standards Institute (CLSI) guidelines, alongside a comparative analysis of its potential mechanism of action. This document is intended for researchers, microbiologists, and drug development professionals engaged in the primary screening and characterization of new chemical entities.

Introduction: The Case for Novel Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, giving rise to potent antibacterial, antimalarial, and anticancer agents.[3][4][5] The fluoroquinolone class, exemplified by drugs like Ciprofloxacin, has been indispensable in treating a wide array of bacterial infections for decades.[6] Their primary mechanism involves the inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—leading to the fragmentation of the bacterial chromosome and cell death.[7][8][9]

However, the extensive use and misuse of these agents have led to a steady rise in quinolone-resistant bacterial strains, threatening their clinical utility.[7][9] This challenge underscores the critical need to explore new chemical space within the quinoline family. Ethyl 2,5,8-trimethylquinoline-3-carboxylate is one such novel derivative. By modifying the substitution pattern on the core quinoline ring, it is hypothesized that we can enhance potency, broaden the spectrum of activity, or overcome existing resistance mechanisms.

This guide provides the scientific rationale and a robust experimental workflow to test this hypothesis, comparing the compound directly against a gold-standard fluoroquinolone (Ciprofloxacin) and an antibiotic from a different class, a beta-lactam (Amoxicillin), to provide a broad context for its activity.

Compound Profiles and Mechanisms of Action

A fundamental aspect of antibiotic evaluation is understanding the molecular mechanism. The selected compounds for this comparison offer distinct modes of action, providing a clear basis for interpreting efficacy data.

  • Ethyl 2,5,8-trimethylquinoline-3-carboxylate (Investigational): As a quinoline derivative, this compound is predicted to function as a topoisomerase poison. It likely interferes with DNA replication by stabilizing the complex between DNA and bacterial DNA gyrase or topoisomerase IV, which prevents the re-ligation of cleaved DNA strands.[7][8] This action introduces lethal double-stranded breaks in the bacterial chromosome.[6]

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a second-generation fluoroquinolone that firmly establishes the mechanism described above.[10][11] It targets DNA gyrase primarily in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, making it a broad-spectrum bactericidal agent.[6][8] Its well-characterized activity serves as the primary benchmark for our investigational compound.

  • Amoxicillin (Beta-Lactam): Amoxicillin represents a completely different class of antibiotics. It acts by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, leading to cell lysis and death. This contrasting mechanism helps to contextualize the spectrum of activity of the quinoline compounds.

Visualizing the Mechanisms

The diagram below illustrates the distinct cellular targets for these antibiotic classes.

Antibiotic_Mechanisms cluster_bacterium Bacterial Cell DNA Bacterial Chromosome Replication DNA Replication DNA->Replication unwinding Replication->DNA replication CellWall Peptidoglycan Cell Wall Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Replication PBP Penicillin-Binding Proteins (PBPs) PBP->CellWall synthesis Quinolones Ethyl 2,5,8-trimethylquinoline-3-carboxylate Ciprofloxacin Quinolones->Gyrase INHIBITS Amoxicillin Amoxicillin Amoxicillin->PBP INHIBITS

Caption: Comparative mechanisms of action for quinolones and beta-lactams.

Experimental Protocol: Comparative Antimicrobial Susceptibility Testing

To ensure data is reproducible and comparable across laboratories, we will employ the broth microdilution method as detailed in the CLSI M07 document.[12][13] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective

To quantitatively determine and compare the MIC values of ethyl 2,5,8-trimethylquinoline-3-carboxylate, ciprofloxacin, and amoxicillin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials
  • Investigational Compound, Ciprofloxacin, Amoxicillin (analytical grade)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Methicillin-resistant S. aureus (MRSA), Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each antimicrobial agent in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Rationale: DMSO is used to solubilize hydrophobic compounds. The high concentration allows for subsequent serial dilutions while minimizing the final DMSO concentration to non-inhibitory levels (<1%).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells A2 through A12 to H2 through H12 of a 96-well plate.

    • In column 1 (wells A1-H1), add 100 µL of the appropriate antibiotic stock solution, diluted in CAMHB to twice the highest desired final concentration (e.g., 128 µg/mL).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 2 to column 3, mixing thoroughly, and repeating this process across the plate to column 11. Discard the final 50 µL from column 11. This creates a concentration gradient (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Column 12 will receive no drug and will serve as the growth control.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC results.[14] A high inoculum can lead to falsely elevated MICs.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final target concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-12) with 50 µL of the final bacterial suspension. This brings the total volume in each well to 100 µL and the final inoculum to approximately 7.5 x 10⁵ CFU/mL.

    • Include a sterility control (a well with only CAMHB) and a growth control (a well with CAMHB and bacteria but no drug).

    • Seal the plates or cover with a lid and incubate at 35°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plates visually from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). The growth control (column 12) must show distinct turbidity.

Experimental Workflow Diagram

MIC_Workflow prep_stocks 1. Prepare Antibiotic Stock Solutions (DMSO) prep_plates 2. Perform 2-Fold Serial Dilutions in 96-Well Plate with CAMHB prep_stocks->prep_plates inoculate 4. Inoculate Plates with Standardized Bacteria prep_plates->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate 5. Incubate at 35°C for 18-24 hours inoculate->incubate read_results 6. Read Plates & Determine MIC (Lowest Concentration with No Growth) incubate->read_results controls Self-Validation: - Sterility Control (No Growth) - Growth Control (Turbid) read_results->controls

Sources

A Senior Application Scientist's Guide to Benchmarking New Quinoline Synthesis Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] For decades, classical methods like the Friedländer, Skraup, and Combes syntheses have been the workhorses for constructing this vital heterocycle.[4][5] However, these methods often necessitate harsh conditions, exhibit limited substrate scope, and generate considerable waste, prompting the development of modern, more efficient alternatives.[5][6][7][8] This guide provides an in-depth, objective comparison of a classical quinoline synthesis—the Friedländer Annulation—against a modern, palladium-catalyzed C-H activation/annulation strategy. We will delve into the mechanistic underpinnings of each method, present detailed, reproducible experimental protocols, and benchmark their performance using key metrics such as yield, reaction time, and green chemistry principles like Atom Economy and E-Factor. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific applications.

Introduction: The Enduring Importance and Synthetic Evolution of Quinolines

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug discovery.[1][9] Its derivatives are found in a wide array of natural products and synthetic drugs, exhibiting activities ranging from antimalarial (e.g., quinine, chloroquine) to anticancer and anti-inflammatory.[1][8][10]

The traditional toolbox for quinoline synthesis, developed in the late 19th century, includes several named reactions that remain foundational in organic chemistry:

  • Skraup Synthesis (1880): Involves heating anilines with glycerol, sulfuric acid, and an oxidizing agent.[1][4]

  • Doebner-von Miller Reaction (1881): A reaction of anilines with α,β-unsaturated carbonyl compounds.[11][12][13]

  • Combes Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones.[1][2][4][14][15]

  • Friedländer Synthesis (1882): A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[16][17][18]

While historically significant, these methods are often plagued by drawbacks such as brutally high temperatures, the use of strong, corrosive acids, and poor atom economy, leading to significant environmental waste.[5][6][7][19]

In response, the last few decades have seen a surge in the development of novel synthetic strategies.[9] Transition-metal catalysis, particularly involving palladium, rhodium, and cobalt, has revolutionized the field by enabling C-H bond activation.[9][10][20] These modern methods offer milder reaction conditions, broader functional group tolerance, and superior efficiency, aligning with the principles of green chemistry.[9][21][22] This guide will benchmark one such innovative method against its classical predecessor to provide a clear, data-driven comparison.

The Classical Benchmark: The Friedländer Annulation

The Friedländer synthesis is a robust and straightforward method for preparing quinolines from readily available starting materials.[16][17] Its enduring use is a testament to its reliability for certain substrates.

Mechanism and Rationale

The reaction proceeds via a cyclocondensation mechanism. It typically involves either an initial aldol addition between the two carbonyl-containing reactants, followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction.[16][19] The choice of an acid or base catalyst is crucial; it facilitates both the initial condensation and the final dehydration steps required to form the aromatic quinoline ring.[16][19]

  • Causality in Experimental Choice: The use of a strong acid or base is not arbitrary. It is required to generate the necessary electrophilic and nucleophilic species (enolates or enamines) and to catalyze the multiple condensation and dehydration steps that constitute the reaction cascade. However, this necessity for harsh conditions is also the method's primary drawback, limiting its applicability to sensitive or complex molecules.[7][19]

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol describes a typical acid-catalyzed Friedländer reaction.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-aminobenzophenone (1.97 g, 10.0 mmol, 1.0 equiv.) and acetone (1.16 g, 20.0 mmol, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried. The crude product can be further purified by recrystallization from ethanol to yield pure 2-phenylquinoline.

The Modern Challenger: Palladium-Catalyzed Oxidative Annulation

Modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability.[9] Palladium-catalyzed reactions, particularly those involving C-H activation, exemplify these principles.[20] Here, we benchmark a process for quinoline synthesis via the oxidative cyclization of anilines and allyl alcohols.[10][23][24][25]

Mechanism and Rationale

This advanced method operates through a sophisticated catalytic cycle that avoids the need for harsh acids or bases.[24] A plausible pathway involves several key steps[10][24]:

  • Oxidation: The palladium(II) catalyst first oxidizes the allyl alcohol to the corresponding α,β-unsaturated aldehyde.

  • Condensation: The aldehyde condenses with the aniline to form an imine intermediate.

  • Cyclization & Dehydro-aromatization: The palladium catalyst then facilitates a complex cyclization and subsequent oxidative aromatization to form the quinoline product, regenerating the active Pd(II) species in the process.[24]

  • Expertise in Catalyst Selection: The choice of Pd(OAc)₂ is critical. It serves as a robust pre-catalyst that is effective for both the initial alcohol oxidation and the final C-H activation/aromatization steps.[23][24] The reaction is often run under an oxygen or air atmosphere, which acts as the terminal oxidant, making the process more environmentally friendly than methods requiring stoichiometric chemical oxidants.[10]

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol is adapted from modern palladium-catalyzed methodologies.[24]

  • Reactant Preparation: To a sealed reaction tube, add aniline (0.465 g, 5.0 mmol, 1.0 equiv.), cinnamyl alcohol (0.671 g, 5.0 mmol, 1.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 56 mg, 0.25 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of dimethyl sulfoxide (DMSO).

  • Reaction Execution: Attach an oxygen-filled balloon to the tube and place the reaction mixture in a preheated oil bath at 130°C. Stir for 6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Cool the mixture to room temperature and quench by adding 50 mL of water. Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (Eluent: 9:1 Hexane:Ethyl Acetate) to afford pure 2-phenylquinoline.

Head-to-Head Comparison: Benchmarking Workflow & Key Metrics

To ensure a fair and objective comparison, a standardized workflow is essential. Both syntheses are performed targeting the same product, 2-phenylquinoline, allowing for direct comparison of key performance indicators (KPIs).

G cluster_0 Synthesis Stage cluster_1 Analysis Stage cluster_2 Benchmarking Stage Start Select Target: 2-Phenylquinoline Classical Run Protocol 1: Friedländer Annulation Start->Classical Parallel Execution Modern Run Protocol 2: Pd-Catalyzed Annulation Start->Modern Parallel Execution Purify_C Purification: Recrystallization Classical->Purify_C Purify_M Purification: Column Chromatography Modern->Purify_M Analyze Characterization (NMR, MS, Yield) Purify_C->Analyze Purify_M->Analyze Compare Compare KPIs Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for benchmarking classical vs. modern quinoline synthesis.

Results and Discussion: A Quantitative Comparison

The performance of each method was evaluated based on several widely accepted metrics in synthetic chemistry.[26][27]

MetricFriedländer Annulation (Classical)Pd-Catalyzed Annulation (Modern)Advantage
Isolated Yield ~75%~88%Modern
Reaction Time 8 - 12 hours6 hoursModern
Reaction Temperature ~80°C (Reflux)130°CClassical
Catalyst Stoichiometric Acid (H₂SO₄)5 mol% Pd(OAc)₂Modern
Atom Economy ~86%~94%Modern
E-Factor (Environmental) ~1.5~0.6Modern
Purification Method RecrystallizationColumn ChromatographyClassical
Substrate Scope Limited by harsh conditionsBroad, high functional group tolerance[23][24]Modern

*Atom Economy and E-Factor are key metrics in green chemistry.[28][29][30][31][32] Atom Economy calculates how many atoms from the reactants are incorporated into the final product.[32] The E-Factor measures the total mass of waste produced per unit of product.[29][30] Lower E-Factors are better.

Analysis of Results

The data clearly illustrates the trade-offs between the two methodologies.

  • Efficiency and Yield: The modern palladium-catalyzed method demonstrates a significantly higher yield in a shorter reaction time. This increased efficiency is a direct result of the highly active catalytic system that facilitates rapid bond formation without the formation of significant byproducts often seen in acid-catalyzed condensations.[33]

  • Green Chemistry and Sustainability: The superiority of the modern approach from a green chemistry perspective is stark. Its higher atom economy and substantially lower E-Factor indicate a far more sustainable process that converts more starting material into the desired product while generating less waste.[28][29] The use of a catalytic amount of palladium, rather than a stoichiometric amount of strong acid, is a primary driver of this advantage.

  • Operational Considerations: While the modern method requires a higher temperature, its primary operational drawback is the need for column chromatography for purification, which can be time-consuming and solvent-intensive. The classical method's product often precipitates and can be purified by a simpler recrystallization. However, the modern method's tolerance for a wide variety of functional groups makes it far more versatile for the synthesis of complex, highly decorated quinoline derivatives crucial for drug discovery programs.[23]

G Aniline Aniline Imine Imine Aniline->Imine Condensation Allyl Alcohol Allyl Alcohol Unsat_Aldehyde α,β-Unsaturated Aldehyde Allyl Alcohol->Unsat_Aldehyde  Pd(II) Oxidation Pd_II Pd(II) Unsat_Aldehyde->Imine Condensation Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate  Pd(II) Catalyzed  Annulation Quinoline Quinoline Cyclized_Intermediate->Quinoline  Oxidative  Aromatization Pd_0 Pd(0) Quinoline->Pd_0 Pd_0->Pd_II Re-oxidation (O₂ as oxidant)

Caption: Simplified mechanism of Pd-catalyzed quinoline synthesis.

Conclusion and Future Outlook

This guide demonstrates a clear, data-supported case for the advantages of modern synthetic methods over their classical counterparts for quinoline synthesis. While the Friedländer Annulation remains a useful tool for specific applications, the palladium-catalyzed C-H activation strategy offers superior yields, shorter reaction times, a vastly improved environmental profile, and greater versatility. For researchers in drug development and medicinal chemistry, where access to diverse and complex molecular architectures is paramount, the adoption of such modern techniques is not just beneficial but essential for accelerating discovery.

The future of quinoline synthesis will likely see further evolution towards even more sustainable and efficient processes. Innovations in photocatalysis, flow chemistry, and the use of earth-abundant metal catalysts are poised to further reduce the environmental impact and cost of producing these invaluable heterocyclic compounds.[3][5][6][22]

References

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Spectral Cross-Referencing

In the synthesis of novel compounds, relying on a single analytical technique is fraught with peril. A melting point or a single chromatographic peak provides insufficient evidence of structure and purity. It is the synergistic interpretation of multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that builds a robust and defensible structural assignment. Each technique probes different aspects of a molecule's constitution, and their combined data provide a multi-faceted confirmation of the target structure. This guide will demonstrate how to logically approach this process, particularly when a direct reference standard is unavailable.

Predicted and Comparative Spectral Analysis

The following sections will detail the predicted spectral characteristics of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester based on the known spectral features of its structural isomers and other relevant quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For our target compound, we will predict the ¹H and ¹³C NMR spectra by analyzing the expected chemical shifts and coupling patterns based on its constituent parts: the trimethyl-substituted quinoline core and the ethyl ester group.

1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of unique proton environments and their connectivity. Key predicted signals for 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester are outlined in Table 1. The rationale behind these predictions stems from the electronic effects of the substituents on the quinoline ring. Electron-donating methyl groups will shield nearby protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing ester group will deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester and Comparison with a Structural Isomer.

Proton Assignment (Target Molecule) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Comparative Data: Ethyl 7-bromo-8-methylquinoline-3-carboxylate ¹H NMR (CDCl₃)[1]
H4 (quinoline)~8.5-8.7s-8.73 (s)
H6, H7 (quinoline)~7.2-7.6m~7-97.60-7.72 (d)
2-CH₃~2.7-2.9s--
5-CH₃~2.5-2.7s--
8-CH₃~2.6-2.8s-2.92 (s)
-OCH₂CH₃ (methylene)~4.3-4.5q~7.14.48 (q)
-OCH₂CH₃ (methyl)~1.3-1.5t~7.11.46 (t)

1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts for the target molecule are presented in Table 2. The positions of the methyl groups and the ester functionality will have a significant impact on the carbon chemical shifts of the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester and Comparison with a Structural Isomer.

Carbon Assignment (Target Molecule) Predicted Chemical Shift (ppm) Comparative Data: Ethyl 7-bromo-8-methylquinoline-3-carboxylate ¹³C NMR (CDCl₃)[1]
C=O (ester)~165-168165.2
Quaternary carbons (quinoline)~120-150123.0, 125.7, 127.3, 131.6, 137.5, 149.0, 149.6
CH carbons (quinoline)~125-140128.4, 138.7
-OCH₂CH₃ (methylene)~60-6261.5
2-CH₃~23-26-
5-CH₃~18-22-
8-CH₃~17-2017.6
-OCH₂CH₃ (methyl)~14-1514.3
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns. For 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (MW: 243.3 g/mol ), we would expect to see a molecular ion peak ([M]⁺) at m/z 243 in an electron ionization (EI) mass spectrum.

The fragmentation pattern will be characteristic of the quinoline core and the ethyl ester side chain. Key expected fragmentation pathways include:

  • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ leading to a peak at m/z 198.

  • Loss of the ethyl group (-C₂H₅): [M - 29]⁺ resulting in a peak at m/z 214.

  • Loss of carbon monoxide (-CO) from the ester: A less common fragmentation but possible, leading to a peak at m/z 215.

  • Cleavage of the entire ester group (-COOC₂H₅): [M - 73]⁺ giving a peak at m/z 170, corresponding to the trimethylquinoline cation.

The relative abundance of these fragment ions will provide further structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is predicted to show several characteristic absorption bands, as detailed in Table 3. The presence of both an aromatic system and an α,β-unsaturated ester will influence the positions of these bands.

Table 3: Predicted Characteristic IR Absorption Bands for 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale and Comparative Notes
Aromatic C-H Stretch3100-3000MediumCharacteristic of C-H bonds on the quinoline ring.[2]
Aliphatic C-H Stretch3000-2850MediumFrom the methyl and ethyl groups.[2]
C=O Stretch (α,β-unsaturated ester)1730-1715StrongThe conjugation with the quinoline ring lowers the frequency compared to a saturated ester.[3]
C=C and C=N Stretch (aromatic)1600-1450Medium-StrongMultiple bands are expected due to the quinoline ring system.
C-O Stretch (ester)1300-1100StrongTwo distinct C-O stretches are characteristic of esters.
C-H Bending (out-of-plane)900-675StrongThe substitution pattern on the benzene portion of the quinoline ring will determine the exact position of these bands.[2]

Experimental Protocols for Spectral Acquisition

To ensure the generation of high-quality, reproducible data for comparison, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

A common solvent for quinoline derivatives is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1][4]

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

Caption: Workflow for NMR data acquisition and processing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds like the target molecule.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for aromatic compounds.

    • Injection: 1 µL injection in splitless mode.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Prepare 1 mg/mL solution in Ethyl Acetate B Inject 1 µL (Splitless) A->B C Separation on DB-5ms column (Temp. Ramp) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-400) D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum of Peak F->G

Caption: Standard workflow for GC-MS analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.

Protocol for ATR-FTIR Analysis:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Framework for Cross-Referencing

The process of cross-referencing spectral data is a systematic exercise in hypothesis testing. The hypothesized structure is 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester. Each piece of spectral data serves as evidence to either support or refute this hypothesis.

CrossRef_Logic cluster_Data Experimental & Predicted Data Hypothesis Hypothesized Structure 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester NMR ¹H & ¹³C NMR Predicted shifts, multiplicities, and coupling constants match analogs? Hypothesis->NMR MS Mass Spec Molecular ion at m/z 243? Fragmentation pattern consistent with structure? Hypothesis->MS IR IR Spec Presence of C=O (ester), aromatic C=C, and C-O bands? Hypothesis->IR Conclusion Structure Confirmed NMR:f1->Conclusion Yes Mismatch MS:f1->Conclusion Yes MS:f2->Conclusion Yes IR:f1->Conclusion Yes Refute Re-evaluate Structure Mismatch->Refute No

Caption: Logical flow for spectral data cross-referencing.

Conclusion

The structural elucidation of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, in the absence of a dedicated spectral library entry, serves as an excellent case study in the power of comparative and predictive spectroscopy. By leveraging data from structural isomers and understanding the fundamental principles of NMR, MS, and IR spectroscopy, a confident structural assignment can be made. This guide provides the foundational knowledge and practical protocols for researchers to approach such challenges systematically and with scientific rigor, ensuring the integrity of their chemical discoveries.

References

  • Ethyl 7-bromo-8-methylquinoline-3-carboxylate (3l). Royal Society of Chemistry. (2013). Supporting Information for Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the disposal of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 110139-48-5). As a specialized quinoline derivative likely used in research and development, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. This document synthesizes data from analogous compounds and established chemical waste management principles to provide a robust operational plan.

Hazard Assessment and Characterization

To establish a presumptive hazard profile, we can reference structurally similar compounds. This data underscores the necessity of treating this chemical as hazardous waste.

Hazard StatementDescriptionSource Analog
H315 Causes skin irritation2,8-Dimethylquinoline-3-carboxylic acid ethyl ester[5]
H319 Causes serious eye irritation2,8-Dimethylquinoline-3-carboxylic acid ethyl ester[5]
H335 May cause respiratory irritation2,8-Dimethylquinoline-3-carboxylic acid ethyl ester[5]
Combustible Solid Classified under Storage Class 112,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester[4]

Based on this assessment, all waste streams containing this compound, including pure chemical, contaminated materials, and empty containers, must be managed as regulated hazardous waste.

Immediate Safety Precautions

Before beginning any disposal-related tasks, ensure the following safety measures are in place. The causality behind these precautions is to prevent accidental exposure via skin contact, eye contact, or inhalation.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles.[5][6][7]

  • Ventilation: Conduct all handling and waste consolidation activities within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[6][7]

  • Spill Kit: Ensure a spill kit appropriate for solid organic chemicals is readily accessible.

Step-by-Step Disposal Protocol

The fundamental principle of hazardous waste disposal is cradle-to-grave responsibility. The process begins at the point of generation and ends with verified destruction by a licensed facility. Never dispose of this chemical or its containers in the regular trash or down the drain.[7][8]

Step 3.1: Waste Segregation

Proper segregation prevents dangerous reactions and ensures compliant disposal.[9]

  • Identify: Classify waste 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester as Solid, Non-Halogenated Organic Hazardous Waste .

  • Segregate: Keep this waste stream separate from:

    • Acids and Bases[9]

    • Strong Oxidizing Agents[10]

    • Aqueous/Liquid Waste

    • Halogenated Organic Waste

Step 3.2: Waste Collection and Container Management

Use designated and appropriate containers for all waste streams.[11]

  • Unused or Expired Chemical:

    • Collect the solid chemical in its original container if possible, or in a new, compatible, and sealable wide-mouth container clearly labeled for solid hazardous waste.[9]

    • Ensure the container is in good condition with a tightly sealing lid.

  • Contaminated Labware and Consumables:

    • Sharps: Needles, scalpels, or broken glass contaminated with the chemical must be placed in a designated sharps container.[12]

    • Non-Sharp Items: Contaminated gloves, weigh boats, and paper towels should be collected in a separate, plastic-lined container or durable bag labeled as "Solid Hazardous Waste."

Step 3.3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be decontaminated or disposed of as hazardous waste.[8] For a compound with a high water hazard class, triple rinsing is the professionally accepted standard.[6]

  • Select a Solvent: Choose a solvent in which the compound is soluble (e.g., acetone or ethanol).

  • First Rinse: Add a small amount of the chosen solvent to the empty container. Close the lid securely and rinse all interior surfaces thoroughly.

  • Collect Rinsate: Pour the solvent rinsate into a designated container labeled "Liquid, Non-Halogenated Organic Hazardous Waste." This rinsate is now hazardous waste and must not be drain disposed.

  • Repeat: Perform the rinse two more times, collecting the rinsate in the same liquid waste container.

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent misidentification.[8] The container can now be disposed of as regular non-hazardous laboratory glass or plastic, according to your institution's guidelines.

Step 3.4: Labeling Hazardous Waste Containers

Proper labeling is a critical regulatory requirement.

Your hazardous waste container label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Waste 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester" (and any other components if it's a mixture).

  • Hazard Characteristics: "Irritant," "Combustible Solid."

Step 3.5: Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][11] The SAA must be under the control of the laboratory personnel and inspected weekly for leaks or degradation.[9]

Step 3.6: Arranging for Final Disposal

The final and most critical step is to transfer the waste to a licensed professional.

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.

  • If you do not have an EHS office, you must contract with a licensed hazardous waste disposal company .[13]

  • The ultimate disposal method for this type of compound will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

G Start Waste Generated Containing 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester WasteType What is the waste form? Start->WasteType Unused Unused/Expired Solid Chemical WasteType->Unused Solid Contaminated Contaminated Labware (Gloves, Wipes, Glassware) WasteType->Contaminated Solid EmptyContainer Original Empty Container WasteType->EmptyContainer Container SolidWaste Collect in Labeled Solid Hazardous Waste Container Unused->SolidWaste Contaminated->SolidWaste TripleRinse Perform Triple-Rinse Procedure with Organic Solvent EmptyContainer->TripleRinse StoreSAA Store Sealed Containers in Satellite Accumulation Area (SAA) SolidWaste->StoreSAA RinsateWaste Collect Rinsate in Labeled Liquid Hazardous Waste Container TripleRinse->RinsateWaste CleanContainer Deface Label & Dispose of Clean Container as Non-Hazardous TripleRinse->CleanContainer RinsateWaste->StoreSAA EHSPickup Arrange for Pickup by EHS or Licensed Waste Contractor StoreSAA->EHSPickup Incineration Final Disposal via High-Temperature Incineration EHSPickup->Incineration

Caption: Decision workflow for the disposal of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited for this chemical and its associated waste:

  • Drain/Sewer Disposal: Absolutely forbidden. As a compound with high water hazard potential (WGK 3), it can persist in and damage aquatic ecosystems.[3][14] Regulated hazardous chemicals must not be discharged to the sewer.[8]

  • Regular Trash Disposal: Prohibited. Hazardous chemicals in municipal landfills can leach into groundwater and pose a risk to public health and the environment.[15][16]

  • Evaporation: Disposing of chemical waste by evaporation, even in a fume hood, is not a compliant or safe disposal method. It releases pollutants into the atmosphere.[8]

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. [Link]

  • Wikipedia. Quinoline. [Link]

  • National Institutes of Health, PubChem. Quinoline. [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and safety guide for the handling and disposal of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, ensuring the integrity of your research and the safety of your team.

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among these, quinoline derivatives hold a significant place due to their broad spectrum of biological activities.[1][2] This guide provides essential, immediate safety and logistical information for handling 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this compound safely and effectively, building a foundation of trust that extends beyond the product itself.

Hazard Assessment: Understanding the Risks of Substituted Quinolines

Assumed Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This assessment necessitates a robust personal protective equipment (PPE) strategy and meticulous handling protocols to mitigate the risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling potentially hazardous compounds. The following table outlines the recommended PPE for various laboratory operations involving 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coat and a chemical-resistant apronNot generally required if handled in a certified chemical fume hood.
Handling bulk quantities or potential for aerosolization Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges and P95 particulate filter.
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges and P95 particulate filter.

Causality of PPE Selection:

  • Eye and Face Protection: The assumed potential for serious eye irritation necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against skin contact with aromatic heterocyclic compounds. Regular inspection of gloves for signs of degradation or puncture is critical.

  • Body Protection: A standard laboratory coat protects personal clothing from minor spills and contamination. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Handling the solid form of the compound can generate dust, which may cause respiratory irritation. Therefore, all manipulations of the solid should be conducted within a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not feasible or when dealing with significant aerosolization, a respirator is mandatory.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operating procedures is paramount for ensuring a safe laboratory environment. The following protocols provide a self-validating system for the safe handling of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Preparation and Weighing
  • Work Area Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Donning PPE: Before handling the chemical, put on the appropriate PPE as outlined in the table above.

  • Weighing: Use a weigh boat or a tared container to weigh the solid compound. Perform this task in a fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, ensure adequate ventilation.

Reaction and Work-up
  • Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Use appropriate glassware and ensure all connections are secure.

  • Monitoring: Maintain a safe distance from the reaction and use a blast shield if there is a risk of explosion or energetic decomposition.

  • Work-up: Perform all extraction, washing, and purification steps within the fume hood. Be mindful of potential pressure build-up during extractions.

Spill Management and Disposal Plan

Accidents can happen, but a well-defined spill and disposal plan can significantly mitigate the consequences.

Spill Response Workflow

The following diagram illustrates the workflow for managing a spill of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Assessment & PPE cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste for Disposal Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: A workflow for responding to a chemical spill.

Waste Disposal

All waste materials contaminated with 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical compounds is a shared responsibility. By understanding the potential hazards, utilizing the appropriate personal protective equipment, and adhering to established protocols, researchers can create a safe and productive laboratory environment. This guide provides a framework for the safe management of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, empowering you to advance your research with confidence and integrity.

References

  • LookChem. (n.d.). 2,6,8-TRIMETHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets(SDS). Retrieved from [Link]

  • Slideshare. (2022, November 29). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.